molecular formula C10H10BrNO2 B1331478 n-(3-Bromophenyl)-3-oxobutanamide CAS No. 61579-06-4

n-(3-Bromophenyl)-3-oxobutanamide

Cat. No.: B1331478
CAS No.: 61579-06-4
M. Wt: 256.1 g/mol
InChI Key: RSQFOIHPOUSQTO-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-3-oxobutanamide (CAS 61579-06-4) is a high-purity brominated β-keto amide building block with a molecular weight of 256.10 g/mol and the formula C₁₀H₁₀BrNO₂ . This compound is part of the 3-oxobutanamide family, which are privileged dicarbonyl compounds with significant applications as intermediates in the synthesis of bioactive heterocycles and pharmaceutical scaffolds . Researchers value this chemical for its reactive ketone and amide functional groups, making it a versatile precursor in organic and medicinal chemistry. A key area of research for this specific compound and its analogs is in predictive toxicology. Studies have investigated 3-oxobutanamides for their effects on human lymphocytes and isolated mitochondria, with findings indicating that derivatives containing a bromophenyl moiety can exhibit significant cytotoxic activity . The presence of the bromine atom on the phenyl ring is suggested to enhance this biological activity, potentially due to increased molecular size and lipophilicity . This makes this compound a relevant compound for in-vitro toxicity assessment and mitochondrial function studies, which are critical for early-stage drug development safety profiling . The product is classified with the signal word "Warning" and hazard statement H302 (Harmful if swallowed) . It is recommended to store the material sealed in a dry environment at room temperature . This product is intended for research purposes only and is not designed for human or veterinary therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10BrNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQFOIHPOUSQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976321
Record name N-(3-Bromophenyl)-3-oxobutanimidic acid
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Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

61579-06-4, 6085-25-2
Record name 61579-06-4
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Record name N-(3-Bromophenyl)-3-oxobutanimidic acid
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Record name N-(3-bromophenyl)-3-oxobutanamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-Bromophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: N-(3-Bromophenyl)-3-oxobutanamide is a β-ketoamide of interest in medicinal chemistry and organic synthesis. Its physicochemical properties are critical determinants of its reactivity, formulation, and biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes available information, draws comparisons with structurally related compounds, and outlines detailed experimental protocols for the determination of its key properties. This document is intended to serve as a foundational resource for researchers working with this compound and related N-aryl-3-oxobutanamides.

Introduction: The Significance of Physicochemical Profiling

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties, including solubility, acidity (pKa), melting and boiling points, and stability, govern a molecule's behavior from synthesis and purification to formulation and in vivo disposition. For this compound, a molecule possessing both a reactive β-dicarbonyl moiety and an aromatic amide, these characteristics are particularly influential. The bromine substituent on the phenyl ring further modulates its electronic and lipophilic character, impacting its interactions with biological targets. This guide delves into the core physicochemical attributes of this compound, providing both established data and the scientific rationale for its predicted behavior.

Chemical Identity and Core Properties

This compound is a member of the acetoacetanilide family. Its structure features a central 3-oxobutanamide core bonded to a 3-bromophenyl group via an amide linkage.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 3'-BromoacetoacetanilideN/A
CAS Number 61579-06-4[1]
Molecular Formula C₁₀H₁₀BrNO₂[1]
Molecular Weight 256.10 g/mol [1]
Melting Point 83 °C[1]
Predicted XlogP 2.7[2]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals for the aromatic, amide, and β-dicarbonyl moieties.

As a close proxy, the spectral data for (Z)-2-(aminomethylene)-N-(3-bromophenyl)-3-oxobutanamide is presented, which contains the core this compound framework with an additional aminomethylene group.[3] It is crucial to note that the presence of the aminomethylene group and the resulting enamine tautomer will significantly influence the chemical shifts compared to the parent compound.

¹H NMR (400 MHz, DMSO-d₆) of (Z)-2-(aminomethylene)-N-(3-bromophenyl)-3-oxobutanamide: δ = 12.07 (s, 1H), 9.80 (br, 1H), 8.77 (br, 1H), 8.14 (dd, J=15.6 Hz, 8.8 Hz, 1H), 8.09 (s, 1H), 7.32-7.35 (m, 1H), 7.19-7.27 (m, 2H), 2.28 (s, 3H).[3]

¹³C NMR (100 MHz, DMSO-d₆) of (Z)-2-(aminomethylene)-N-(3-bromophenyl)-3-oxobutanamide: δ = 196.1, 167.1, 161.5, 140.4, 130.7, 125.3, 121.7, 121.6, 118.2, 100.9, 26.1.[3]

Experimental Protocol: NMR Sample Preparation and Analysis

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Methodology:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

    • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

    • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire 1H and 13C Spectra B->C D Process Data C->D E Structural Elucidation D->E

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, key vibrational bands are expected for the N-H, C=O (amide and ketone), and C-Br bonds.

The IR spectrum of the related compound, (Z)-2-(aminomethylene)-N-(3-bromophenyl)-3-oxobutanamide, shows characteristic peaks at (Neat, cm⁻¹): 3349, 3227 (N-H stretching), 1654 (C=O stretching, likely amide I), and other signals corresponding to C=C and C-H bonds.[3]

Expected IR Absorptions for this compound:

  • ~3300 cm⁻¹: N-H stretching of the secondary amide.

  • ~1715 cm⁻¹: C=O stretching of the ketone.

  • ~1660 cm⁻¹: C=O stretching of the amide (Amide I band).

  • ~1540 cm⁻¹: N-H bending and C-N stretching (Amide II band).

  • Aromatic C-H and C=C stretching: In the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

  • C-Br stretching: Typically in the fingerprint region below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 255 and 257 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase:

  • [M+H]⁺: 147.2

  • [M+Na]⁺: 157.2

  • [M-H]⁻: 153.3[2]

Key Physicochemical Parameters

Boiling Point

Experimental Protocol: Boiling Point Determination (Thiele Tube Method)

  • Objective: To determine the boiling point of a small sample of the compound.

  • Methodology:

    • Seal one end of a capillary tube.

    • Place a small amount of the compound into a small test tube or fusion tube.

    • Invert the sealed capillary tube and place it into the fusion tube.

    • Attach the fusion tube to a thermometer.

    • Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • Heat the side arm of the Thiele tube gently.

    • Observe for a continuous stream of bubbles emerging from the capillary tube.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Boiling_Point_Determination A Sample Preparation (Fusion tube + Capillary) B Assemble Thiele Tube Apparatus A->B C Heat Gently B->C D Observe Bubble Stream C->D E Cool Slowly D->E F Record Temperature at Liquid Entry E->F

Caption: Workflow for boiling point determination.

Solubility Profile

The solubility of this compound is dictated by the interplay of its polar functional groups (amide, ketone) and its nonpolar components (bromophenyl ring, alkyl chain). It is expected to have limited solubility in water and good solubility in polar organic solvents.

Experimental Protocol: Qualitative Solubility Determination

  • Objective: To determine the solubility of the compound in a range of solvents.

  • Methodology:

    • Place approximately 10 mg of the compound into a series of small test tubes.

    • To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) in portions, with vigorous shaking after each addition.

    • Observe whether the solid dissolves completely.

    • Classify the solubility as soluble, partially soluble, or insoluble.

    • For water-insoluble compounds, test solubility in 5% aq. NaOH and 5% aq. HCl to assess acidic or basic character.

Solubility_Workflow Start Start TestWater Test in Water Start->TestWater SolubleWater Soluble TestWater->SolubleWater Yes InsolubleWater Insoluble TestWater->InsolubleWater No TestOrganic Test in Organic Solvents SolubleWater->TestOrganic TestAcidBase Test in 5% HCl and 5% NaOH InsolubleWater->TestAcidBase End End TestOrganic->End TestAcidBase->End

Caption: Decision workflow for solubility testing.

Acidity (pKa)

This compound has two potentially acidic protons: the amide N-H and the α-protons of the methylene group situated between the two carbonyls. The α-protons are significantly more acidic due to the resonance stabilization of the resulting enolate. The pKa of the α-protons is expected to be in the range of 10-12, similar to other β-dicarbonyl compounds.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Objective: To determine the acid dissociation constant (pKa) of the compound.

  • Methodology:

    • Calibrate a pH meter with standard buffer solutions.

    • Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., a water-cosolvent mixture if solubility is low).

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of titrant.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point.

Keto-Enol Tautomerism

A key feature of β-dicarbonyl compounds like this compound is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents.[4][5] In nonpolar solvents, the enol form is often favored due to the stability of the intramolecular hydrogen bond. In polar, protic solvents, the keto form may be more prevalent as the solvent can engage in intermolecular hydrogen bonding.

Tautomerism Keto Keto Form Enol Enol Form Keto->Enol [H⁺] or [OH⁻] Enol->Keto [H⁺] or [OH⁻]

Caption: Equilibrium between keto and enol tautomers.

Chemical Stability

The stability of this compound is an important consideration for its storage and handling. As a β-ketoamide, it is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the amide bond to yield 3-bromobenzenamine and acetoacetic acid (which can further decarboxylate). The compound is expected to be relatively stable under neutral conditions at room temperature.

Experimental Protocol: Preliminary Hydrolytic Stability Assessment

  • Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous conditions.

  • Methodology:

    • Prepare solutions of the compound in buffered aqueous solutions at pH 4, 7, and 9.

    • Incubate the solutions at a controlled temperature (e.g., 37 °C).

    • At various time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

    • Analyze the aliquots by a suitable analytical method, such as HPLC with UV detection, to quantify the remaining parent compound and detect the formation of any degradation products.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While a complete set of experimentally determined data is not currently available, this guide has synthesized the existing information and provided a framework for its experimental determination based on established scientific principles and methodologies. The presented protocols for spectroscopic analysis and the determination of key physicochemical parameters offer a practical approach for researchers to fully characterize this compound. A comprehensive understanding of these properties is essential for the effective utilization of this compound in drug discovery and organic synthesis.

References

  • Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. (n.d.). Retrieved from [Link]

  • Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]

  • N-(3-bromophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • This compound (C10H10BrNO2) - PubChemLite. (n.d.). Retrieved from [Link]

  • The unexpected influence of aryl substituents in N -aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde - ResearchGate. (2014, December 3). Retrieved from [Link]

  • The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde - Beilstein Journals. (2014, December 17). Retrieved from [Link]

  • The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde - PubMed. (2014, December 17). Retrieved from [Link]

  • An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. (2024, August 2). Retrieved from [Link]

  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed. (2024, August 17). Retrieved from [Link]

  • Copies of 1H NMR and 13C NMR spectra of all new compounds - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Acetamide, N-(3-bromophenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct - ERIC. (2011, October). Retrieved from [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference) - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • Specifications of this compound - Capot Chemical. (n.d.). Retrieved from [Link]

  • N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC - NIH. (2020, November 20). Retrieved from [Link]

  • FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. (n.d.). Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved from [Link]

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  • N-(4-chlorophenyl)-3-oxobutanamide - ChemBK. (2024, April 9). Retrieved from [Link]

  • Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl) - Physics @ Manasagangotri. (2006, November 28). Retrieved from [Link]

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Sources

"n-(3-Bromophenyl)-3-oxobutanamide" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(3-Bromophenyl)-3-oxobutanamide

Introduction

This compound is an aromatic organic compound belonging to the class of N-aryl-β-ketoamides. Its structure, featuring a brominated phenyl ring attached to an acetoacetamide moiety, makes it a valuable intermediate in synthetic organic chemistry. The presence of the bromine atom and the reactive β-dicarbonyl group provides multiple sites for further chemical modification. This versatility allows for its use as a building block in the synthesis of a variety of more complex molecules, including pigments, dyes, and pharmacologically active compounds.[1][2][3] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, detailed analytical characterization, and essential safety protocols for its handling.

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are crucial for its application in research and development. These properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀BrNO₂[4][5][6]
Molecular Weight 256.10 g/mol [4][5]
CAS Number 61579-06-4[4][5]
Appearance Light grey powder/solid[7]
Melting Point 83 °C[5]
IUPAC Name This compound[6]
Synonyms N-(3-bromophenyl)-3-oxobutyramide[5]
SMILES CC(=O)CC(=O)NC1=CC(=CC=C1)Br[6]
InChI Key RSQFOIHPOUSQTO-UHFFFAOYSA-N[6]
Molecular Structure

The chemical structure of this compound forms the basis of its reactivity and function.

Caption: 2D structure of this compound.

Keto-Enol Tautomerism

A critical feature of this compound, as with other β-dicarbonyl compounds, is its existence as an equilibrium mixture of keto and enol tautomers.[8] This equilibrium is influenced by factors such as solvent polarity and temperature. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. Understanding this tautomerism is essential for interpreting analytical data, particularly NMR spectra.[8]

G cluster_keto Keto Form cluster_enol Enol Form KETO O=C(C)C(H₂)C(=O)NH-Ar ENOL HO-C(C)=CHC(=O)NH-Ar KETO->ENOL Equilibrium caption Keto-enol tautomerism (Ar = 3-bromophenyl)

Caption: Equilibrium between keto and enol forms.

Synthesis Protocol

The synthesis of this compound is reliably achieved through the condensation of 3-bromoaniline with a β-keto ester, such as ethyl acetoacetate.[3] This reaction is a standard and efficient method for forming the amide bond characteristic of this class of compounds.

Experimental Workflow

G A 1. Combine 3-bromoaniline and ethyl acetoacetate in a flask. B 2. Heat mixture (e.g., 120-140°C) with stirring. A->B C 3. Monitor reaction progress (e.g., by TLC). B->C D 4. Cool the reaction mixture to room temperature. C->D E 5. Precipitate product by adding a non-polar solvent (e.g., hexane). D->E F 6. Isolate the solid product by vacuum filtration. E->F G 7. Wash the crude product with cold solvent to remove impurities. F->G H 8. Dry the purified product under vacuum. G->H caption Synthesis Workflow Diagram

Caption: General workflow for synthesis.

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). The reaction is often performed neat (without solvent) or with a high-boiling point inert solvent like xylene.

  • Reaction: Heat the mixture to 120-140°C. The progress of the reaction can be monitored by observing the distillation of ethanol, a byproduct of the condensation. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After cooling to room temperature, the resulting viscous oil is triturated with a non-polar solvent, such as hexane or petroleum ether, to induce precipitation of the solid product.

  • Purification: The crude solid is collected by vacuum filtration and washed with cold hexane to remove unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

  • Drying: The purified this compound is dried under vacuum to yield a light grey solid.

Causality: Using a slight excess of ethyl acetoacetate ensures the complete consumption of the more valuable aniline starting material. Heating is necessary to overcome the activation energy of the condensation reaction and to drive off the ethanol byproduct, shifting the equilibrium towards the product.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.

  • ¹H NMR Spectroscopy: Due to keto-enol tautomerism, the ¹H NMR spectrum will display two sets of signals.[8]

    • Keto Form: A singlet for the methylene protons (CH₂) adjacent to the two carbonyl groups will appear around 3.5-4.0 ppm. A singlet for the terminal methyl (CH₃) protons will be seen around 2.2 ppm.

    • Enol Form: A singlet for the vinyl proton (-CH=) will be observed around 5.0-5.5 ppm. The enolic hydroxyl proton (-OH) will appear as a broad singlet at a downfield chemical shift (10-15 ppm).

    • Common Signals: The amide proton (N-H) appears as a broad singlet (around 10 ppm), and the aromatic protons on the bromophenyl ring will be visible in the 7.0-8.0 ppm region.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.

    • N-H stretch: A sharp peak around 3300-3200 cm⁻¹.

    • C=O stretches: Strong, distinct absorptions in the region of 1720 cm⁻¹ (ketone) and 1660 cm⁻¹ (amide).

    • C=C stretches: Peaks corresponding to the aromatic ring will be present in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

    • The mass spectrum should show a molecular ion peak [M]⁺ cluster characteristic of a monobrominated compound, with two peaks of nearly equal intensity at m/z 255 and 257, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Classification:

    • Causes skin irritation (H315).[7]

    • Causes serious eye irritation (H319).[7]

    • May cause respiratory irritation (H335).[7]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[7][9]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[9]

    • Handling: Avoid breathing dust and prevent contact with skin and eyes.[7] Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

Conclusion

This compound is a well-defined chemical compound with established physicochemical properties. Its synthesis is straightforward, relying on fundamental organic reactions. The key to its characterization lies in understanding its keto-enol tautomerism, which is readily observable through spectroscopic analysis. With appropriate safety precautions, this compound serves as a versatile and valuable building block for researchers and scientists in drug development and materials science, enabling the creation of novel and complex molecular architectures.

References

  • Capot Chemical. Specifications of this compound.
  • ChemicalBook. This compound | 61579-06-4.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • PubChemLite. This compound (C10H10BrNO2).
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  • AWS. SYNTHESIS AND STRUCTURAL ELUCIDATION OF 1, 4 DIHYDROPYRIMIDO [1, 2-A] BENZIMIDAZOLE.
  • Exploring N-(4-Nitrophenyl)-3-Oxobutanamide: Properties and Applications. N-(4-nitrophenyl)-3-oxobutanamide.
  • BenchChem. challenges in the characterization of N-(2-ethoxyphenyl)-3-oxobutanamide.
  • BenchChem. An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide: Discovery and History.

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crystal structure analysis of "n-(3-Bromophenyl)-3-oxobutanamide" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of N-(3-Bromophenyl)-3-oxobutanamide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The N-aryl-3-oxobutanamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial and anticancer properties.[1] Understanding the three-dimensional architecture of these molecules is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics. This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction analysis of this compound derivatives. We will delve into the causality behind experimental choices, from synthesis and crystallization to advanced structural interpretation using Hirshfeld surface analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights for rational drug design.

The Strategic Importance of Crystallographic Analysis in Drug Discovery

In drug discovery, a molecule's function is intrinsically linked to its three-dimensional structure.[2] While spectroscopic methods like NMR can elucidate the constitution of a molecule, single-crystal X-ray crystallography provides an unambiguous determination of the precise spatial arrangement of atoms in the solid state.[3] This information is critical for:

  • Confirming Molecular Stereochemistry: Unambiguously assigning absolute and relative configurations.

  • Understanding Conformational Preferences: Identifying the low-energy conformations adopted by the molecule, which can inform its binding mode to a biological target.

  • Mapping Intermolecular Interactions: Revealing the non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-stacking) that govern how molecules recognize and interact with each other and with protein targets. This is the foundation of rational drug design.[3]

The this compound core, with its hydrogen bond donors and acceptors, aromatic ring, and a halogen atom, presents a rich landscape of potential intermolecular interactions that are crucial to decipher.

Synthesis and Generation of Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the meticulous process of crystal growth.

General Synthesis Protocol

N-aryl-3-oxobutanamides are typically synthesized via the condensation of an aniline derivative with a β-keto ester, such as ethyl acetoacetate.[4] The reaction is often carried out in a high-boiling solvent to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.

  • Catalysis: Add a catalytic amount of a suitable acid or base catalyst if required to facilitate the reaction.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude product by filtration. To achieve the high purity (>98%) required for crystallization, purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]

The Art and Science of Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions with no significant internal defects—is often the most challenging step.[3] The goal is to allow the molecules to self-assemble into a highly ordered lattice slowly.

Causality in Experimental Choice: The key is to achieve a state of slow, controlled supersaturation. Rapid precipitation leads to the formation of many small microcrystals (a powder), as numerous nucleation sites form simultaneously.[6] By slowing down the process, we limit the number of nucleation sites, allowing fewer crystals to grow to a larger size.[6]

Protocol: Growing Crystals by Slow Evaporation

  • Solvent Selection: Identify a solvent in which the compound is moderately soluble. If it is too soluble, achieving supersaturation will be difficult; if it is poorly soluble, not enough material will dissolve.[6]

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent (e.g., acetonitrile, ethyl acetate, or a mixture like dichloromethane/hexane). Ensure the compound is fully dissolved; any particulate matter can act as an unwanted nucleation site.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) or a small plug of cotton/glass wool into a clean, dust-free vial.[2] This step is critical to remove any potential nucleation sites.

  • Incubation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Patience: Place the vial in a location free from vibrations and temperature fluctuations and leave it undisturbed.[6] Patience is a critical virtue in crystal growing.

Method Description Best For
Slow Evaporation Solvent slowly evaporates from a near-saturated solution.[7]Compounds that are stable and sufficiently soluble.
Solvent Diffusion An "anti-solvent" in which the compound is insoluble is layered on top of a solution of the compound. Slow diffusion lowers solubility.[7]Compounds that are highly soluble in one solvent but insoluble in another miscible solvent.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing solubility.[8]Compounds with a steep solubility curve with respect to temperature.

The X-Ray Crystallography Workflow: From Diffraction to Structure

Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern, which is then used to solve the molecular structure.[3]

G Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth High Purity Compound Mounting Crystal Mounting Crystal_Growth->Mounting Single Crystal Data_Collection X-ray Data Collection Mounting->Data_Collection Diffraction Pattern Data_Processing Data Processing & Integration Data_Collection->Data_Processing Raw Data Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Reflection File (hkl) Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation & Analysis Structure_Refinement->Validation Final Model (CIF)

Caption: The workflow of single-crystal X-ray crystallography.

Data Collection and Processing

The mounted crystal is cooled (typically to ~100 K) to minimize thermal motion and irradiated with monochromatic X-rays. The diffracted beams are recorded on a detector. This raw data is then processed to correct for experimental factors and to obtain a list of reflection intensities.

Structure Solution and Refinement

The "phase problem" is the central challenge in crystallography: the detectors measure intensities but not the phases of the diffracted waves. Methods like "direct methods" or "Patterson methods" are used to generate an initial electron density map.[3] This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor (residual factor), with lower values indicating a better fit.

Table 1: Representative Crystallographic Data for a Derivative This table presents typical data that would be reported in a crystallographic information file (CIF).

ParameterValueSignificance
Chemical FormulaC₁₀H₁₀BrNO₂Confirms the elemental composition.
Formula Weight256.10Used in density calculations.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)19.3, 13.4, 7.3Dimensions of the unit cell.
β (°)93.3Angle of the unit cell for a monoclinic system.
Volume (ų)1895.3Volume of the unit cell.
Z4Number of molecules in the unit cell.
R₁(F)< 0.05A key indicator of the quality of the refined structure.
Data is hypothetical, based on similar structures for illustrative purposes.[9][10]

Advanced Structural Interpretation: Beyond the Covalent Framework

The true power of crystallography in drug design lies in analyzing the non-covalent interactions that dictate molecular packing and recognition.

Intermolecular Interactions

For this compound derivatives, several key interactions are expected:

  • Hydrogen Bonding: The amide N-H group is an excellent hydrogen bond donor, while the two carbonyl oxygen atoms (amide and ketone) are strong acceptors. These N-H···O bonds are often the primary drivers of the crystal packing.

  • Halogen Bonding: The bromine atom on the phenyl ring can act as a Lewis acidic "halogen bond donor," interacting with Lewis basic atoms like oxygen or nitrogen. This is an increasingly recognized interaction in drug design.

  • π-π Stacking: The phenyl rings can stack on top of each other, contributing to the stability of the crystal lattice.

G Key Intermolecular Interactions Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 N-H···O Hydrogen Bond Molecule3 Molecule C Molecule1->Molecule3 π-π Stacking Molecule2->Molecule3 C-Br···O Halogen Bond

Caption: Common non-covalent interactions in N-aryl-3-oxobutanamides.

Hirshfeld Surface Analysis: Visualizing Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[11] It partitions the space in a crystal into regions where the electron density of a given molecule dominates.[12]

  • d_norm Surface: This property is mapped onto the Hirshfeld surface to identify close intermolecular contacts.[13]

    • Red Spots: Indicate contacts shorter than the van der Waals radii, highlighting the strongest interactions (e.g., hydrogen bonds).

    • White Regions: Represent contacts around the van der Waals separation.

    • Blue Regions: Indicate contacts longer than the van der Waals radii.

  • 2D Fingerprint Plots: These plots summarize all the interactions on the Hirshfeld surface, quantifying the percentage contribution of different types of contacts (e.g., H···H, O···H, C···H).[14] This provides a quantitative fingerprint of the molecular packing environment.

By analyzing the Hirshfeld surface, one can gain a holistic and unbiased view of all the forces holding the crystal together, providing deeper insights than simply measuring a few selected distances and angles.[15]

Bridging Structure to Function: Implications for Drug Development

The detailed structural information obtained from this analysis directly informs drug development strategies. For instance, if a specific N-H···O hydrogen bond is observed to hold the molecule in a particular conformation, a medicinal chemist can infer that this same interaction might be crucial for binding to an enzyme's active site. The acetamide scaffold is a known pharmacophore in many drugs, including COX-2 inhibitors.[5][16] Understanding how the 3-bromophenyl substitution influences the crystal packing and conformational preferences can guide the design of derivatives with improved potency, selectivity, and pharmacokinetic properties.[17]

Conclusion

The crystal structure analysis of this compound derivatives is a multifaceted process that provides invaluable, high-resolution data for drug discovery and materials science. By moving beyond a simple determination of atomic coordinates to a sophisticated analysis of intermolecular forces using tools like Hirshfeld surface analysis, researchers can uncover the fundamental principles governing molecular recognition. These insights are essential for the rational design of novel therapeutic agents with enhanced efficacy and specificity. The protocols and analytical frameworks presented in this guide offer a robust system for leveraging crystallographic data to its full potential.

References

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biological activity of N-aryl-3-oxobutanamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of N-Aryl-3-Oxobutanamide Derivatives

Foreword

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of modern drug discovery. The N-aryl-3-oxobutanamide core has emerged as one such privileged structure, demonstrating a remarkable breadth of biological activities. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the multifaceted therapeutic potential of these derivatives. We will move beyond a simple recitation of facts to explore the causality behind experimental findings, providing not only data but also the strategic insights necessary to drive future research. This document is structured to be a self-validating resource, grounding key claims in robust experimental protocols and authoritative references.

The N-Aryl-3-Oxobutanamide Scaffold: A Privileged Structure in Medicinal Chemistry

The N-aryl-3-oxobutanamide framework is characterized by an aromatic ring linked via an amide bond to a 3-oxobutanamide moiety. This arrangement is not merely a synthetic convenience; it confers specific chemical properties that are fundamental to its biological interactions. The molecule possesses a reactive β-dicarbonyl system, which exists in a dynamic equilibrium between its keto and enol tautomeric forms. This keto-enol tautomerism, influenced by solvent polarity and pH, is critical as it dictates the molecule's hydrogen bonding capacity, metal chelation potential, and overall conformation, thereby modulating its interaction with biological targets.

The synthesis of these derivatives is often achieved through straightforward condensation reactions, making the scaffold highly amenable to combinatorial library generation for screening purposes.[1] The true power of this scaffold lies in its synthetic tractability, allowing for systematic structural modifications on the N-aryl ring and the butanamide backbone to fine-tune its pharmacological profile.

Caption: Core structure of N-aryl-3-oxobutanamide and key features.

Antimicrobial Activity: A New Frontier Against Resistant Pathogens

The rise of multidrug-resistant (MDR) bacteria presents a grave threat to global health, necessitating the development of novel antibacterial agents. N-aryl-3-oxobutanamide derivatives have shown significant promise in this arena, with demonstrated activity against challenging Gram-positive and Gram-negative pathogens.[2]

Structure-Activity Relationship (SAR) Analysis

Systematic studies, particularly on 2-benzylidene-3-oxobutanamide derivatives, have elucidated key structural features that govern antibacterial efficacy.[2][3] The choice of substituents on the N-aryl ring is a critical determinant of potency and spectrum.

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs on the aryl ring generally enhances antibacterial activity. For instance, compounds bearing nitro groups at the 3- and 4-positions have exhibited significant antimicrobial effects.[2] This suggests that reducing the electron density of the aromatic ring may be favorable for target interaction or cell penetration.

  • Halogen Substitutions: The incorporation of halogens like chlorine or fluorine, particularly at the 2- and 4-positions of the aryl ring, is beneficial for antibacterial potency.[2][3] Halogens can increase lipophilicity, aiding in membrane traversal, and can participate in halogen bonding with biological targets.

  • Hydrophilic Groups: Conversely, the introduction of hydrophilic substituents tends to diminish antibacterial efficacy, indicating that a certain degree of lipophilicity is required for the compounds to reach their site of action.[2]

  • Targeted Spectrum: Specific substitutions can confer selective activity. An electronegative cyano (-CN) group at the ortho position has been shown to impart activity specifically against Gram-negative bacteria, a class of pathogens notoriously difficult to inhibit due to their outer membrane barrier.[2]

Data Presentation: Comparative Antibacterial Potency

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of representative 2-benzylidene-3-oxobutanamide derivatives, highlighting the impact of aryl substitution on their activity against clinically relevant resistant strains.

CompoundAryl SubstituentMIC (µg/mL) vs. Sa-MRSAMIC (µg/mL) vs. Ab-MDRReference
17 3-Nitrobenzylidene>328[2][3]
18 4-Nitrobenzylidene2>32[2]
19 2-Chlorobenzylidene16>32[2]
28 2-Cyanobenzylidene>3216[2]

*Sa-MRSA: Methicillin-Resistant Staphylococcus aureus *Ab-MDR: Multidrug-Resistant Acinetobacter baumannii Data sourced from studies on 2-benzylidene-3-oxobutanamide derivatives.[2][3]

Experimental Protocol: Broth Microdilution for MIC Determination

The trustworthiness of antimicrobial data hinges on a standardized and reproducible methodology. The broth microdilution assay is the gold standard for determining the MIC of a compound.

Principle: This assay identifies the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: a. Aseptically pick a few colonies of the test bacterium from a fresh agar plate. b. Transfer the colonies into a sterile broth (e.g., Mueller-Hinton Broth). c. Incubate the broth culture until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[3] d. Dilute this standardized suspension to the final working concentration required for inoculation (typically ~5 x 10⁵ CFU/mL).

  • Compound Preparation and Serial Dilution: a. Dissolve the N-aryl-3-oxobutanamide test compounds in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.[3] b. In a 96-well microtiter plate, perform a series of twofold serial dilutions of the compound stock solution using cation-adjusted Mueller-Hinton broth to achieve the desired final concentration range.[3]

  • Inoculation and Incubation: a. Inoculate each well of the microtiter plate with the prepared bacterial suspension. b. Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate. c. Seal the plate and incubate at 37°C for 16-20 hours.[3]

  • Data Analysis: a. After incubation, visually inspect the plates for bacterial growth (indicated by turbidity). b. The MIC is defined as the lowest concentration of the compound in which no visible growth is observed.[3]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacteria 1. Culture Bacteria (0.5 McFarland Standard) Inoculation 4. Inoculate Wells with Standardized Bacteria Bacteria->Inoculation Compound 2. Prepare Compound Stock (in DMSO) Dilution 3. Perform Serial Dilutions in 96-Well Plate Compound->Dilution Dilution->Inoculation Incubation 5. Incubate at 37°C (16-20 hours) Inoculation->Incubation Readout 6. Visually Assess Growth (Turbidity) Incubation->Readout Result Determine MIC Readout->Result MTT_Workflow cluster_setup Cell Culture & Treatment cluster_assay Assay Execution cluster_analysis Data Analysis Seed 1. Seed Cancer Cells in 96-Well Plate Adhere 2. Allow Cells to Adhere (Overnight) Seed->Adhere Treat 3. Treat with Compound (Serial Dilutions) Adhere->Treat Incubate 4. Incubate for 48-72h Treat->Incubate Add_MTT 5. Add MTT Reagent (Incubate 3-4h) Incubate->Add_MTT Solubilize 6. Solubilize Formazan (Add DMSO) Add_MTT->Solubilize Read 7. Measure Absorbance (~570 nm) Solubilize->Read Calculate 8. Calculate % Viability vs. Control Read->Calculate Result Determine IC50 Value Calculate->Result

Sources

The Synthetic Keystone: A Technical Guide to N-(3-Bromophenyl)-3-oxobutanamide as a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(3-Bromophenyl)-3-oxobutanamide is a pivotal, yet often overlooked, synthetic intermediate whose strategic importance lies in its bifunctional reactivity. As a member of the N-aryl-β-ketoamide family, it possesses both a nucleophilic active methylene group and an electrophilic keto group, poised for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and key applications of this compound. We will delve into the mechanistic underpinnings of its formation and its subsequent elaboration into complex heterocyclic scaffolds of significant interest to the pharmaceutical, agrochemical, and dye industries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Value of a Bifunctional Intermediate

In the landscape of organic synthesis, the efficiency of constructing complex molecular architectures often hinges on the judicious choice of starting materials and intermediates. N-aryl-3-oxobutanamides, also known as acetoacetanilides, are a class of compounds that have garnered significant attention as valuable precursors.[1] Their utility stems from the presence of a reactive β-dicarbonyl system and an amide functionality, which together offer multiple reaction sites for cyclization and condensation reactions.[2][3][4]

This compound distinguishes itself within this class through the presence of a bromine atom on the phenyl ring. This halogen provides a strategic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), offering a gateway to a vast chemical space of substituted aromatic compounds. The meta-position of the bromine atom also influences the electronic properties and reactivity of the molecule, which can be exploited in various synthetic strategies.

This guide will illuminate the core aspects of this compound, from its fundamental synthesis to its application in building sophisticated heterocyclic systems.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its safe handling, storage, and use in subsequent reactions.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₂[5]
Molecular Weight 256.10 g/mol [6]
CAS Number 61579-06-4[6]
Appearance Solid (Predicted)
Melting Point 83 °C (Solvent: ethanol)[7]
Boiling Point 413.2±30.0 °C (Predicted)[7]
Density 1.516±0.06 g/cm³ (Predicted)[7]
pKa 11.11±0.46 (Predicted)[7]
Purity (Typical) ≥98%[6]
Spectroscopic Data (Predicted & Representative)

While specific experimental spectra for this compound are not widely published, data can be inferred from closely related structures and computational predictions.

  • ¹H NMR: Expected signals would include a singlet for the methyl protons (~2.2-2.4 ppm), a singlet for the methylene protons (~3.5-3.7 ppm), a broad singlet for the amide proton (~9.0-10.5 ppm), and a complex multiplet pattern for the four aromatic protons in the 7.0-8.0 ppm region.

  • ¹³C NMR: Key resonances would be observed for the methyl carbon, the methylene carbon, the two carbonyl carbons (one keto, one amide), and the six aromatic carbons (four CH and two quaternary, one of which is attached to bromine).

  • IR (KBr): Characteristic peaks would include N-H stretching (~3200-3300 cm⁻¹), C=O stretching for the ketone and amide (~1650-1710 cm⁻¹), and C-Br stretching in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks [M]+ and [M+2]+.

Safety and Handling
  • Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[10] It may cause skin, eye, and respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11] Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthesis of this compound

The most common and direct route to this compound is the acetoacetylation of 3-bromoaniline. This involves the reaction of the primary amine with an acetoacetylating agent. The choice of this agent is a key experimental decision.

Choice of Acetoacetylating Agent: A Critical Decision
  • Ethyl Acetoacetate: This is a widely used, stable, and relatively inexpensive reagent. The reaction is typically a condensation reaction driven by the removal of ethanol, often requiring elevated temperatures.[12]

  • Diketene: A highly reactive and efficient acetoacetylating agent. Reactions with diketene are often rapid and can be performed at lower temperatures. However, diketene is a lachrymator and is unstable, requiring careful handling.[13] A more stable and convenient alternative is the diketene-acetone adduct, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which serves as a diketene equivalent.[13]

The choice between these reagents depends on factors such as scale, available equipment, and safety considerations. For laboratory-scale synthesis, ethyl acetoacetate is often preferred for its ease of handling.

Reaction Mechanism: Acetoacetylation of 3-Bromoaniline

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 3-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetoacetylating agent.

Diagram: General Mechanism of Acetoacetylation

Acetoacetylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3-Bromoaniline 3-Bromoaniline (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate 3-Bromoaniline->Tetrahedral_Intermediate Nucleophilic Attack Acetoacetylating_Agent Acetoacetylating Agent (e.g., Ethyl Acetoacetate) Acetoacetylating_Agent->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Collapse & Proton Transfer Byproduct Byproduct (e.g., Ethanol) Tetrahedral_Intermediate->Byproduct Elimination

Caption: General mechanism for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative method for the synthesis of N-aryl-3-oxobutanamides and can be adapted for the specific synthesis of this compound.[12]

Materials:

  • 3-Bromoaniline (1.0 equiv.)

  • Ethyl acetoacetate (1.1 equiv.)

  • Toluene (or other suitable high-boiling solvent like xylene)

  • Catalyst (optional, e.g., a catalytic amount of p-toluenesulfonic acid or a Lewis acid)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for eluent

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-bromoaniline, ethyl acetoacetate, and toluene.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap or by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 4-8 hours, as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure this compound.

Applications in Heterocyclic Synthesis: A Gateway to Complexity

The true value of this compound lies in its role as a precursor to a wide variety of heterocyclic compounds. The active methylene group is particularly reactive and can participate in numerous classical named reactions.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[14][15] It involves the condensation of a carbonyl compound (in this case, the keto group of our intermediate), an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[16]

Diagram: The Gewald Reaction Workflow

Gewald_Reaction node_start This compound + Activated Nitrile + Elemental Sulfur node_knoevenagel Knoevenagel Condensation (Base-catalyzed) node_start->node_knoevenagel node_intermediate Intermediate Adduct node_knoevenagel->node_intermediate node_cyclization Sulfur Addition & Cyclization node_intermediate->node_cyclization node_product Polysubstituted 2-Aminothiophene node_cyclization->node_product

Caption: Workflow of the Gewald reaction using this compound.

The resulting 2-aminothiophenes are valuable scaffolds in medicinal chemistry, with applications as kinase inhibitors and anti-inflammatory agents.[17]

The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for the synthesis of hydrazones from β-keto esters or β-keto amides and aryl diazonium salts.[7][18] In this reaction, the active methylene group of this compound attacks a diazonium salt, leading to a hydrazone product after cleavage of the acetyl group.

Mechanism Insight: The reaction begins with the deprotonation of the active methylene group to form an enolate. This enolate then acts as a nucleophile, attacking the diazonium salt to form an azo compound. Subsequent hydrolysis and rearrangement yield the final hydrazone product.[7]

These hydrazones are not typically the final target but are versatile intermediates themselves, most notably for the Fischer indole synthesis, providing a route to complex indole derivatives.[18]

Diagram: Japp-Klingemann Reaction Logical Flow

Japp_Klingemann start This compound + Aryl Diazonium Salt azo_formation Azo Intermediate Formation start->azo_formation hydrolysis Hydrolytic Cleavage azo_formation->hydrolysis product Arylhydrazone Product hydrolysis->product fischer_indole Fischer Indole Synthesis product->fischer_indole Further Transformation

Caption: Logical flow from this compound to indoles via the Japp-Klingemann reaction.

Biginelli and Hantzsch-Type Reactions

The active methylene and carbonyl functionalities of this compound make it an ideal substrate for multicomponent reactions like the Biginelli reaction to form dihydropyrimidinones and the Hantzsch synthesis to produce dihydropyridines.[19] These heterocyclic cores are prevalent in a wide range of biologically active compounds, including calcium channel blockers.

Conclusion and Future Outlook

This compound is a highly versatile and valuable synthetic intermediate. Its straightforward synthesis, coupled with the dual reactivity of the β-ketoamide moiety and the potential for late-stage functionalization at the bromine-substituted position, makes it a powerful tool for the construction of complex molecular architectures. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing these fields. This guide has aimed to provide a comprehensive overview to empower researchers to fully exploit the synthetic potential of this keystone intermediate.

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  • Science Publishing Group. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]

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  • ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]

  • MDPI. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]

  • De Gruyter. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. [Link]

  • KODAK Laboratory Chemicals. (1984). 2,2,6-Trimethyl-4H-1,3-dioxin-4-one. [Link]

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  • AWS. (2022). SYNTHESIS AND STRUCTURAL ELUCIDATION OF 1, 4 DIHYDROPYRIMIDO [1, 2-A] BENZIMIDAZOLE. [Link]

  • ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Supporting Information. [Link]

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  • ResearchGate. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. [Link]

  • ResearchGate. (2022). 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. [Link]

  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]

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Unlocking the Therapeutic Potential of N-(3-Bromophenyl)-3-oxobutanamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The scaffold of N-aryl-3-oxobutanamide has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a promising range of biological activities, notably in the realms of oncology and infectious diseases. This technical guide delves into the untapped therapeutic potential of a specific analogue, N-(3-Bromophenyl)-3-oxobutanamide. While direct biological data for this compound is scarce, this paper will synthesize existing structure-activity relationship (SAR) data for related compounds to build a compelling hypothesis for its utility. We will further propose detailed, actionable experimental protocols for its evaluation as both an anticancer and an antibacterial agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: The Rationale for Investigating this compound

The N-aryl-3-oxobutanamide core represents a versatile and synthetically accessible scaffold. The presence of a β-ketoamide functionality imparts unique electronic and conformational properties, making it an attractive starting point for the design of novel bioactive molecules. Extensive research into derivatives of this core structure has revealed significant potential, particularly when the N-aryl ring is substituted with electron-withdrawing groups.

Halogenation, in particular, is a well-established strategy in medicinal chemistry to enhance the therapeutic efficacy and modulate the pharmacokinetic properties of drug candidates. The introduction of a bromine atom to the phenyl ring, as in this compound, is hypothesized to confer several advantageous properties. Studies on related halogenated compounds have shown that such substitutions can increase lipophilicity, potentially improving cell membrane permeability, and can facilitate potent halogen bonding interactions with biological targets.

Furthermore, the position of the halogen substituent on the aryl ring is critical. Research on other classes of bioactive aryl compounds has demonstrated that meta-substitution can dramatically enhance antiproliferative activity compared to ortho or para isomers, possibly by allowing the substituent to occupy a specific hydrophobic subpocket within the target protein.[1] This provides a strong rationale for the focused investigation of the 3-bromo isomer.

This guide will, therefore, explore the therapeutic potential of this compound through the lens of two primary applications: as a novel anticancer agent and as a potent antibacterial compound.

Potential Therapeutic Application I: Anticancer Activity

Derivatives of N-aryl amides and related structures have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The proposed anticancer activity of this compound is predicated on the observed efficacy of structurally similar molecules.

Hypothesized Mechanism of Action

While the precise molecular targets for the N-aryl-3-oxobutanamide class are not yet fully elucidated, some evidence points towards the modulation of key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in many cancers. It is plausible that this compound could act as an inhibitor of one or more kinases within this pathway, leading to the induction of apoptosis and the suppression of tumor growth. The bromophenyl moiety may play a crucial role in binding to the active site of these target kinases.

PI3K_Akt_mTOR_Pathway_Inhibition cluster_extracellular cluster_membrane cluster_intracellular GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Inhibitor N-(3-Bromophenyl) -3-oxobutanamide Inhibitor->Akt Potential Inhibition Inhibitor->mTORC1 Potential Inhibition

Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

In Vitro Anticancer Activity Screening Protocol

To empirically validate the anticancer potential of this compound, a systematic in vitro screening protocol is proposed.

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • This compound (test compound)

  • Human cancer cell lines (e.g., MCF-7 [breast adenocarcinoma], NCI-H460 [lung carcinoma], SF-268 [glioma])

  • Normal human cell line (e.g., MCF-10A [non-tumorigenic breast epithelial]) for selectivity assessment

  • Appropriate cell culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO) (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Culture: Maintain the selected cancer and normal cell lines in their respective recommended culture media in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions of the test compound and the positive control (Doxorubicin) in culture medium.

  • Cell Treatment: Treat the cells with a range of concentrations of the test compound and positive control. Include wells treated with DMSO alone as a vehicle control and untreated wells as a negative control.

  • Incubation: Incubate the treated plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Cytotoxicity Data of Related Compounds

To provide context for the potential efficacy of this compound, the following table summarizes the reported IC50 values for structurally related N-aryl amide derivatives against various cancer cell lines.

Compound ClassN-Aryl SubstituentCancer Cell LineIC50 (µM)
Halogenated Phenoxychalcones4-BromoMCF-7 (Breast)1.52[2]
Halogenated Phenoxychalcones4-ChloroMCF-7 (Breast)2.15[2]
Halogenated Phenoxychalcones4-FluoroMCF-7 (Breast)4.31[2]
8-Methoxycoumarin-3-carboxamides5-BromoHepG2 (Liver)0.9[3]
N-aryl(indol-3-yl)glyoxamidesPyridin-4-ylHeLa/KB (Cervix)0.039[4]
N-aryl(indol-3-yl)glyoxamidesPyridin-4-ylL1210 (Leukemia)0.051[4]
N-aryl(indol-3-yl)glyoxamidesPyridin-4-ylSKOV3 (Ovarian)0.011[4]

Potential Therapeutic Application II: Antibacterial Activity

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents. The N-aryl-3-oxobutanamide scaffold has shown promise in this area, with derivatives exhibiting potent activity against clinically relevant pathogens.

Hypothesized Mechanism of Action

The antibacterial mechanism of N-aryl-3-oxobutanamides is likely multifactorial. These compounds may disrupt bacterial cell wall synthesis, interfere with essential metabolic pathways, or inhibit bacterial DNA replication or protein synthesis. The lipophilic nature of the bromophenyl group could facilitate the compound's passage through the bacterial cell membrane. Once inside, the electrophilic nature of the β-ketoamide moiety could allow for covalent modification of key bacterial enzymes or proteins, leading to cell death.

Antibacterial_Workflow cluster_workflow Antibacterial Screening Workflow Start Start: N-(3-Bromophenyl) -3-oxobutanamide MIC_Assay Broth Microdilution Assay (Determine MIC) Start->MIC_Assay Agar_Diffusion Agar Disk Diffusion Assay (Zone of Inhibition) Start->Agar_Diffusion Time_Kill Time-Kill Kinetic Assay MIC_Assay->Time_Kill For potent compounds Agar_Diffusion->Time_Kill For potent compounds Mechanism_Study Mechanism of Action Studies Time_Kill->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Workflow for antibacterial evaluation.

Antibacterial Susceptibility Testing Protocol

A standardized protocol for assessing the antibacterial activity of this compound is outlined below.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacterial strains.

Materials:

  • This compound (test compound)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923 [Gram-positive], Escherichia coli ATCC 25922 [Gram-negative], Methicillin-resistant Staphylococcus aureus (MRSA) ATCC BAA-1708, Multidrug-resistant Acinetobacter baumannii)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Vancomycin (positive control for Gram-positive bacteria)

  • Ciprofloxacin (positive control for Gram-negative bacteria)

  • Dimethyl sulfoxide (DMSO) (vehicle control)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strains in CAMHB overnight. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions of the test compound and positive controls in CAMHB in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include wells with bacteria and DMSO (vehicle control) and wells with bacteria only (growth control).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Comparative Antibacterial Activity of Related Compounds

The following table presents the MIC values of related 2-benzylidene-3-oxobutanamide derivatives against resistant bacterial strains, providing a benchmark for the potential activity of this compound.

Compound SubstituentBacterial StrainMIC (µg/mL)
3-NitrobenzylideneS. aureus (MRSA)2[5][6]
3-NitrobenzylideneA. baumannii (MDR)16[5][6]
4-NitrobenzylideneS. aureus (MRSA)2[4]
2-ChlorobenzylideneS. aureus (MRSA)8[4]
4-ChlorobenzylideneS. aureus (MRSA)4[4]
4-FluorobenzylideneS. aureus (MRSA)8[4]
2,4-DichlorobenzylideneS. aureus (MRSA)4[4]
2-CyanobenzylideneA. baumannii (MDR)16[4]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant therapeutic potential. Based on the established biological activities of the broader N-aryl-3-oxobutanamide class and the advantageous physicochemical properties conferred by the 3-bromo substitution, this compound warrants thorough investigation as both an anticancer and an antibacterial agent. The detailed experimental protocols provided in this guide offer a clear and actionable framework for initiating these critical studies.

Future research should focus on elucidating the precise molecular mechanisms of action, which will be instrumental in optimizing the therapeutic index of this compound class. Furthermore, in vivo studies in relevant animal models will be essential to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. The exploration of this and related compounds could ultimately lead to the development of novel and effective therapies for cancer and infectious diseases.

References

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. Available at: [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available at: [Link]

  • MIC values of most potent titled compounds (µg/mL). ResearchGate. Available at: [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. National Center for Biotechnology Information. Available at: [Link]

  • IC50 values of some of the representative compounds. ResearchGate. Available at: [Link]

  • SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. National Center for Biotechnology Information. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]

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  • Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis. PubMed. Available at: [Link]

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  • Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. National Center for Biotechnology Information. Available at: [Link]

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Methodological & Application

synthesis of "n-(3-Bromophenyl)-3-oxobutanamide" experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-(3-Bromophenyl)-3-oxobutanamide

Abstract

This comprehensive guide details the experimental synthesis of this compound, a valuable N-aryl-β-ketoamide intermediate. Such compounds are foundational scaffolds in the development of various heterocyclic molecules and serve as key building blocks in medicinal chemistry and materials science.[1][2] This document provides two robust, field-proven protocols: the highly efficient acetoacetylation of 3-bromoaniline with diketene and the classical condensation reaction with ethyl acetoacetate. A thorough analysis of the causality behind experimental choices, in-depth safety protocols, and characterization methods are presented to ensure reproducibility and safety. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Context

N-aryl-β-ketoamides, such as this compound, are a class of organic compounds characterized by a bifunctional nature, possessing both an active methylene group and a β-ketoamide moiety. This unique structure allows for a multitude of chemical transformations, making them highly versatile precursors for synthesizing complex molecular architectures, particularly heterocyclic systems.[2] The presence of the bromo-substituent on the phenyl ring offers a strategic site for further functionalization through cross-coupling reactions, enhancing its utility in constructing diverse chemical libraries for structure-activity relationship (SAR) studies.[3]

The synthesis of these amides is typically achieved via two primary pathways: the rapid and often high-yielding reaction of an aniline with diketene, or the equilibrium-driven condensation with a β-keto ester like ethyl acetoacetate.[4][5] The choice of method depends on factors including reagent availability, required scale, and safety infrastructure, as diketene is a particularly hazardous reagent.[6][7]

Hazard Analysis and Safe Laboratory Practice

A paramount priority in synthetic chemistry is the management of risks associated with hazardous materials. The following analysis is critical for the safe execution of the described protocols. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 3-Bromoaniline (CAS: 591-19-5): This reactant is toxic and harmful if swallowed, inhaled, or absorbed through the skin.[8][9] It is a skin and eye irritant and may cause respiratory irritation.[10][11] Chronic exposure can lead to methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[8][11] Handle with care, avoiding the creation of dust or aerosols.[10]

  • Diketene (CAS: 674-82-8): Diketene is an extremely reactive, toxic, lachrymatory (tear-inducing), and highly flammable liquid.[6][12][13][14] Its vapors can form explosive mixtures with air, and it may polymerize violently when heated or exposed to acids, bases, or water.[13] All equipment must be grounded to prevent static discharge, and an inert atmosphere is recommended.[12][15] Use only in a well-ventilated fume hood with explosion-proof equipment and have appropriate fire extinguishing media (dry chemical, CO₂) readily available.[15] DO NOT use water to extinguish a diketene fire. [13]

  • Toluene (Solvent): A flammable liquid with potential reproductive and organ toxicity. Use in a well-ventilated area and avoid inhalation of vapors.

Recommended Synthesis Protocol: Acetoacetylation with Diketene

This method is preferred for its efficiency, typically resulting in high yields and shorter reaction times. The underlying mechanism involves the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl of the diketene ring, which subsequently opens to form the stable amide product.[4]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Role
3-Bromoaniline591-19-5172.0310.0 g58.13Starting Material
Diketene, stabilized674-82-884.075.12 g (4.8 mL)60.89Acylating Agent
Toluene108-88-392.14100 mL-Solvent
Isopropanol67-63-060.10~50 mL-Recrystallization
Hexane110-54-386.18~50 mL-Washing
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromoaniline (10.0 g, 58.13 mmol) in toluene (100 mL).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 5-10 minutes to create an inert atmosphere.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C. This step is critical to control the exothermic nature of the reaction and prevent unwanted side reactions or polymerization of diketene.

  • Controlled Addition of Diketene: Add stabilized diketene (4.8 mL, 60.89 mmol, 1.05 equivalents) to the dropping funnel. Add the diketene dropwise to the cold, stirring 3-bromoaniline solution over approximately 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature, continuing to stir for another 2-3 hours.

  • Monitoring: The reaction's progress can be monitored by Thin-Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The disappearance of the 3-bromoaniline spot indicates the reaction is complete.

  • Product Isolation: The product, this compound, will typically precipitate as a white or off-white solid from the toluene solution. If precipitation is slow, the mixture can be cooled again in an ice bath or a small amount of hexane can be added to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of cold toluene (to remove any unreacted starting materials) and then with hexane (to displace the toluene).

  • Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 50 °C to a constant weight.

Expected Results

The procedure should yield this compound as a white to off-white crystalline solid. Typical yields for this reaction are in the range of 85-95%.

Alternative Synthesis Protocol: Condensation with Ethyl Acetoacetate

This classical method avoids the use of the highly hazardous diketene, making it a safer alternative. The reaction proceeds via a nucleophilic acyl substitution, where the aniline displaces the ethoxy group of the ester. This is an equilibrium process; therefore, the removal of the ethanol byproduct is essential to drive the reaction to completion.[3][5][16]

  • Reaction Setup: In a round-bottom flask fitted with a short-path distillation head or a Dean-Stark apparatus, combine 3-bromoaniline (10.0 g, 58.13 mmol) and ethyl acetoacetate (8.3 g, 8.2 mL, 63.94 mmol, 1.1 equivalents).

  • Heating and Distillation: Heat the reaction mixture to 130-140 °C with vigorous stirring. Ethanol, the reaction byproduct, will begin to distill off.

  • Reaction Monitoring: Continue heating and collecting the ethanol for 3-5 hours. Monitor the reaction's progress by TLC until the 3-bromoaniline is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product will often solidify upon cooling. The crude solid can be triturated with hexane to remove excess ethyl acetoacetate and then purified by recrystallization from isopropanol as described in Protocol 3.2, step 9.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the methyl protons (~δ 2.3 ppm), a singlet for the methylene protons (~δ 3.5 ppm), aromatic protons in the range of δ 7.1-7.8 ppm, and a broad singlet for the amide N-H proton (~δ 8.5-9.5 ppm).

  • FT-IR (ATR): Characteristic absorption bands should be observed for the N-H stretch (~3300 cm⁻¹), amide C=O stretch (~1660 cm⁻¹), and ketone C=O stretch (~1720 cm⁻¹).

  • Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the product's molecular weight (256.10 g/mol ).

  • Melting Point: A sharp melting point range indicates high purity.

Visual Summaries of Workflow and Mechanism

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Bromoaniline + Solvent C Controlled Dropwise Addition (0-5 °C, Inert Atmosphere) A->C B Diketene (Acylating Agent) B->C D Stir at RT (Monitor by TLC) C->D E Precipitation / Filtration D->E F Recrystallization (Isopropanol) E->F G Final Product: This compound F->G

Caption: General experimental workflow for the synthesis.

Reaction Mechanism: Acetoacetylation

G 3-Bromoaniline 3-Bromoaniline (Nucleophile) Intermediate Tetrahedral Intermediate 3-Bromoaniline->Intermediate Nucleophilic Attack Diketene Diketene (Electrophile) Diketene->Intermediate Product This compound Intermediate->Product Ring Opening & Proton Transfer

Caption: Simplified reaction mechanism for acetoacetylation.

References

  • National Center for Biotechnology Information. (n.d.). 3-Bromoaniline. PubChem Compound Database. Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1280 - DIKETENE. Retrieved from [Link]

  • New Jersey Department of Health. (2004). HAZARD SUMMARY: DIKETENE. Right to Know Hazardous Substance Fact Sheets. Retrieved from [Link]

  • Haz-Map. (n.d.). 3-Bromoaniline - Hazardous Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • KODAK Laboratory Chemicals. (1984). 2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A Convenient and Safe Substitute for Diketene.
  • ChemSrc. (n.d.). N-(3-bromophenyl)-4-{2-[(3-methoxyphenyl)methylidene]hydrazinyl}-4-oxobutanamide. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(xii), 188-194. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. PubChem Compound Database. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32. Retrieved from [Link]

  • Yathirajan, H. S., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Journal of Physics: Conference Series. Retrieved from [Link]

  • Davoodnia, A., et al. (2013). Sodium saccharin as an efficient catalyst for the synthesis of 4-arylidene-3-methylisoxazol-5(4H)-ones. Heteroletters, 3(3), 359-369.
  • Google Patents. (n.d.). CN103450018B - Preparation method of ethyl acetoacetate.
  • Global Substance Registration System (GSRS). (n.d.). N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Retrieved from [Link]

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Application Notes & Protocols: The Synthetic Versatility of N-(3-Bromophenyl)-3-oxobutanamide in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(3-Bromophenyl)-3-oxobutanamide is a highly versatile and strategic starting material in heterocyclic chemistry. Its molecular architecture, featuring a reactive β-ketoamide system and a synthetically malleable brominated aryl moiety, provides a robust platform for the construction of a wide array of medicinally relevant heterocyclic scaffolds. This technical guide elucidates the utility of this precursor in several cornerstone multicomponent and cyclization reactions, including the Biginelli, Hantzsch, and Gewald reactions, as well as intramolecular cyclizations for quinoline synthesis. By explaining the causality behind mechanistic pathways and providing detailed, field-proven protocols, this document serves as an in-depth resource for researchers, scientists, and drug development professionals aiming to leverage this powerful building block in their synthetic programs.

Introduction: A Strategic Building Block

In the landscape of organic synthesis, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. N-aryl-3-oxobutanamides, commonly known as acetoacetanilides, are exemplary building blocks due to their bifunctional nature. The active methylene group, flanked by two carbonyls, serves as a potent nucleophile, while the ketoamide functionality provides the necessary framework for cyclization.

This compound distinguishes itself further through the presence of a bromine atom on the phenyl ring. This halogen is not merely a passive substituent; it serves two primary strategic purposes:

  • Electronic Modulation: The electron-withdrawing nature of bromine influences the reactivity of the aromatic ring and the acidity of the amide proton.

  • Post-synthesis Functionalization: The bromine atom is a versatile synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide explores the application of this precursor in the synthesis of high-value heterocyclic systems.

The Biginelli Reaction: Accessing Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a classic acid-catalyzed, three-component condensation that provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] This scaffold is a cornerstone in medicinal chemistry, found in numerous calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1]

Mechanistic Rationale

The reaction mechanism is a well-studied cascade of bimolecular reactions.[1] The most accepted pathway begins with the acid-catalyzed condensation of the aromatic aldehyde and urea to form an N-acylimine ion. This electrophilic intermediate is then intercepted by the enol form of this compound. The final step is a cyclization via nucleophilic attack of the terminal amine onto the amide carbonyl, followed by dehydration to yield the stable, six-membered DHPM ring.

Biginelli_Mechanism cluster_0 Acylimine Formation cluster_1 Nucleophilic Addition cluster_2 Cyclization & Dehydration Aldehyde Ar-CHO Acylimine Ar-CH=N⁺H(C=O)NH₂ Aldehyde->Acylimine + H⁺, -H₂O Urea H₂N(C=O)NH₂ Urea->Acylimine Intermediate Open-chain Intermediate Acylimine->Intermediate Addition Ketoamide N-(3-BrPh)-3-oxobutanamide (Enol form) Ketoamide->Intermediate Intermediate_cyclized Cyclized Intermediate Intermediate->Intermediate_cyclized Intramolecular Attack DHPM DHPM Product Intermediate_cyclized->DHPM -H₂O caption Fig 1: Biginelli Reaction Workflow

Caption: Biginelli Reaction Workflow

Experimental Protocol: Synthesis of a 5-Carboxamido-DHPM Derivative

This protocol describes a general procedure using a representative aromatic aldehyde.

Materials:

  • This compound (1.0 eq, 256 mg, 1.0 mmol)

  • 4-Chlorobenzaldehyde (1.0 eq, 141 mg, 1.0 mmol)

  • Urea (1.5 eq, 90 mg, 1.5 mmol)

  • Ethanol (5 mL)

  • Concentrated Hydrochloric Acid (3-4 drops)

  • Round-bottom flask (25 mL), reflux condenser, magnetic stirrer/hotplate

Procedure:

  • To a 25 mL round-bottom flask, add this compound, 4-chlorobenzaldehyde, and urea.

  • Add 5 mL of ethanol to the flask, followed by the catalytic amount of concentrated HCl.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Pour the mixture into 20 mL of cold water.

  • Collect the resulting solid precipitate by vacuum filtration, washing the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven. Recrystallization from ethanol or ethyl acetate can be performed for further purification.

Safety Note: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated HCl is corrosive.

Data Presentation
PropertyExpected Outcome
Product Class 4-(Aryl)-5-(N-(3-bromophenyl)carboxamido)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Typical Yield 75-90%
Physical State White to off-white solid
Key ¹H NMR Signals (DMSO-d₆) δ 9.8-10.2 (s, 1H, amide NH), δ 9.2-9.5 (s, 1H, pyrimidine NH), δ 7.0-8.0 (m, Ar-H), δ 5.2-5.4 (d, 1H, benzylic CH), δ 2.1-2.3 (s, 3H, CH₃)

The Hantzsch Reaction: Constructing Dihydropyridines

The Hantzsch dihydropyridine synthesis is a multi-component reaction used to generate 1,4-dihydropyridine (1,4-DHP) derivatives.[2] These compounds are of immense pharmaceutical importance, most notably as L-type calcium channel blockers.[2] The reaction classically involves an aldehyde, a nitrogen donor (ammonia or ammonium acetate), and two equivalents of a β-ketoester.[3] Here, we adapt the synthesis using this compound as the β-dicarbonyl component.

Mechanistic Rationale

The reaction proceeds through two key intermediates.[3] First, one molecule of the ketoamide condenses with the aldehyde in a Knoevenagel-type condensation. Concurrently, a second molecule of the ketoamide reacts with ammonia to form an enamine intermediate. These two fragments then undergo a Michael addition, followed by cyclization and dehydration to furnish the 1,4-DHP core.

Hantzsch_Mechanism Ketoamide1 N-(3-BrPh)-3-oxobutanamide Knoevenagel_Product Knoevenagel Adduct Ketoamide1->Knoevenagel_Product Aldehyde Ar-CHO Aldehyde->Knoevenagel_Product Ketoamide2 N-(3-BrPh)-3-oxobutanamide Enamine Enamine Intermediate Ketoamide2->Enamine Ammonia NH₃ Ammonia->Enamine Combined Michael Addition Knoevenagel_Product->Combined Enamine->Combined DHP 1,4-Dihydropyridine Product Combined->DHP Cyclization & -H₂O caption Fig 2: Hantzsch Reaction Pathway

Caption: Hantzsch Reaction Pathway

Experimental Protocol: Solvent-Free Synthesis of a 1,4-DHP Derivative

Solvent-free conditions often provide environmental benefits and can accelerate reaction rates.[4]

Materials:

  • This compound (2.0 eq, 512 mg, 2.0 mmol)

  • Benzaldehyde (1.0 eq, 106 mg, 1.0 mmol)

  • Ammonium acetate (1.2 eq, 92 mg, 1.2 mmol)

  • Mortar and pestle or small beaker with a glass rod

  • Hotplate

Procedure:

  • In a mortar, combine this compound, benzaldehyde, and ammonium acetate.

  • Grind the components together thoroughly for 5-10 minutes at room temperature until a homogenous, paste-like mixture is formed.

  • Transfer the mixture to a small beaker and heat it on a hotplate at 80-90 °C.

  • Stir the reaction mixture occasionally with a glass rod. The mixture will likely solidify as the reaction proceeds.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • After cooling to room temperature, add 10 mL of ethanol to the solid mass and break it up.

  • Collect the product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.

  • The product can be recrystallized from an ethanol/water mixture if further purification is required.

Data Presentation
PropertyExpected Outcome
Product Class 4-Aryl-3,5-bis(N-(3-bromophenyl)carboxamido)-2,6-dimethyl-1,4-dihydropyridine
Typical Yield 80-95%
Physical State Yellow to light brown solid
Key ¹H NMR Signals (CDCl₃) δ 8.5-9.0 (br s, 2H, amide NH), δ 7.0-7.8 (m, Ar-H), δ 5.5-5.8 (br s, 1H, pyridine NH), δ 5.0-5.2 (s, 1H, benzylic CH), δ 2.3-2.5 (s, 6H, 2x CH₃)

The Gewald Reaction: A Gateway to 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent process for synthesizing highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, elemental sulfur, and a base.[5][6] These thiophene derivatives are valuable intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanistic Rationale

The reaction is initiated by a Knoevenagel condensation between the active methylene group of this compound and the activated nitrile (e.g., malononitrile or ethyl cyanoacetate).[5] The resulting adduct is then attacked by elemental sulfur. A subsequent intramolecular cyclization via attack of the sulfur anion onto the nitrile carbon, followed by tautomerization, yields the final 2-aminothiophene product.[7]

Gewald_Mechanism Ketoamide N-(3-BrPh)-3-oxobutanamide Knoevenagel Knoevenagel Condensation Ketoamide->Knoevenagel Nitrile NC-CH₂-EWG Nitrile->Knoevenagel Sulfur S₈ Sulfur_Adduct Sulfur Adduct Sulfur->Sulfur_Adduct Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel->Sulfur_Adduct Thiophene 2-Aminothiophene Product Sulfur_Adduct->Thiophene Cyclization & Tautomerization caption Fig 3: Gewald Reaction Sequence

Caption: Gewald Reaction Sequence

Experimental Protocol: Synthesis of a Substituted 2-Aminothiophene

Materials:

  • This compound (1.0 eq, 256 mg, 1.0 mmol)

  • Malononitrile (1.0 eq, 66 mg, 1.0 mmol)

  • Elemental Sulfur (1.1 eq, 35 mg, 1.1 mmol)

  • Ethanol (10 mL)

  • Morpholine or Triethylamine (0.5 eq, ~44 mg or 51 mg)

  • Round-bottom flask (25 mL), reflux condenser, magnetic stirrer/hotplate

Procedure:

  • To a 25 mL round-bottom flask, add this compound, malononitrile, elemental sulfur, and 10 mL of ethanol.

  • Stir the suspension and add the base (morpholine or triethylamine) dropwise.

  • Fit the flask with a reflux condenser and heat the mixture to 50-60 °C with stirring.

  • Maintain the temperature and monitor the reaction by TLC. The reaction is often complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • If precipitation is slow, the mixture can be cooled in an ice bath or a small amount of water can be added.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • Dry the product. Recrystallization from ethanol is usually sufficient for purification.

Data Presentation
PropertyExpected Outcome
Product Class 2-Amino-4-methyl-5-(N-(3-bromophenyl)carboxamido)thiophene-3-carbonitrile
Typical Yield 70-85%
Physical State Yellow or orange solid
Key Spectroscopic Data IR (cm⁻¹): ~3400-3200 (NH₂ stretch), ~2210 (C≡N stretch), ~1640 (Amide C=O stretch). ¹H NMR (DMSO-d₆): δ 7.0-8.0 (m, Ar-H + br s, NH₂), δ 2.4-2.6 (s, 3H, CH₃)

Intramolecular Cyclization: Synthesis of 4-Hydroxyquinolines

The Conrad-Limpach-Skraup synthesis and related reactions provide a pathway to quinoline derivatives through the thermal or acid-catalyzed cyclization of N-arylacetoacetamides. This transformation is a powerful method for constructing the quinoline core, a privileged scaffold in drug discovery.[8]

Mechanistic Rationale

Under acidic conditions, the amide carbonyl is protonated, increasing the electrophilicity of the phenyl ring via resonance. An intramolecular electrophilic aromatic substitution (Friedel-Crafts type acylation) occurs where the enol of the β-keto group attacks the ortho position of the N-aryl ring. Subsequent dehydration and tautomerization lead to the formation of the stable, aromatic 4-hydroxyquinoline product.

Experimental Protocol: Acid-Catalyzed Cyclization

Materials:

  • This compound (1.0 g)

  • Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MsOH) (10 g)

  • Beaker (50 mL), glass rod, hotplate, ice bath

Procedure:

  • In a 50 mL beaker, gently heat the polyphosphoric acid to ~80 °C to reduce its viscosity.

  • Slowly add the this compound to the warm PPA with constant stirring using a glass rod.

  • Once the addition is complete, increase the temperature to 120-140 °C and maintain for 1-3 hours. The mixture will become a dark, viscous solution.

  • Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by TLC.

  • After completion, cool the reaction mixture to about 60-70 °C and carefully pour it onto crushed ice (~50 g) in a larger beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the crude product. It can be purified by recrystallization from ethanol or acetic acid.

Data Presentation
PropertyExpected Outcome
Product Class 7-Bromo-2-methylquinolin-4-ol
Typical Yield 60-80%
Physical State Crystalline solid
Key ¹H NMR Signals (DMSO-d₆) δ 11.5-12.0 (br s, 1H, OH), δ 7.5-8.5 (m, Ar-H), δ 6.1-6.3 (s, 1H, quinoline C3-H), δ 2.3-2.5 (s, 3H, CH₃)

Conclusion

This compound has demonstrated its exceptional value as a precursor in heterocyclic synthesis. Its ability to participate in robust and high-yielding multicomponent reactions like the Biginelli, Hantzsch, and Gewald syntheses provides efficient entry into diverse and pharmacologically significant molecular families. Furthermore, its capacity for intramolecular cyclization offers a direct route to the quinoline scaffold. The strategic placement of the bromine atom opens the door for extensive late-stage functionalization, making this compound an ideal platform for developing chemical libraries for drug discovery and materials science. The protocols and mechanistic insights provided herein offer a comprehensive guide for researchers to harness the full synthetic potential of this powerful building block.

References

  • Nishino, H., Kikue, N., & Takahashi, T. (2015). Mn(III)-BASED OXIDATIVE CYCLIZATION OF N-ARYL-3-OXOBUTANAMIDES. FACILE SYNTHESIS AND TRANSFORMATION OF SUBSTITUTED OXINDOLES. HETEROCYCLES, 90(1), 540. (URL: [Link])

  • Reddy, B. V. S., et al. (2018). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 54(74), 10446-10449. (URL: [Link])

  • de Souza, M. C. B. V., et al. (2010). New Post Condensation Reactions of Biginelli three and Ugi four component products. Doctoral dissertation, Universidade Federal Fluminense. (URL: [Link])

  • Wikipedia contributors. (2023). Biginelli reaction. Wikipedia, The Free Encyclopedia. (URL: [Link])

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of Pyrimidine Derivatives. Modern Organic Chemistry Research. (URL: [Link])

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. (URL: [Link])

  • Wikipedia contributors. (2023). Hantzsch pyridine synthesis. Wikipedia, The Free Encyclopedia. (URL: [Link])

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. (URL: [Link])

  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. (URL: [Link])

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(32), 19053-19071. (URL: [Link])

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  • Organic Chemistry Portal. Pyrimidine synthesis. (URL: [Link])

  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. (URL: [Link])

  • Altaweel, S. A. E. A., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32. (URL: [Link])

  • Kysil, A., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). (URL: [Link])

  • Khan, M. A. R., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal, 11(1), 55. (URL: [Link])

  • Sabour, R., et al. (2014). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. International Journal of Nano Dimension, 5(4), 361-368. (URL: [Link])

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  • Sabour, R., et al. (2014). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. International Journal of Nano Dimension, 5(4), 361-368. (URL: [Link])

  • Altaweel, S. A. E. A., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32. (URL: [Link])

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  • Sabour, R., et al. (2014). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. International Journal of Nano Dimension, 5(4), 361-368. (URL: [Link])

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Application Notes and Protocols: N-(3-Bromophenyl)-3-oxobutanamide in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile N-Aryl-3-oxobutanamide Scaffold

The N-aryl-3-oxobutanamide scaffold is a cornerstone in modern medicinal chemistry, offering a synthetically accessible and highly adaptable framework for the development of novel therapeutic agents. These compounds, characterized by a β-ketoamide moiety attached to an aromatic ring, serve as crucial building blocks for a diverse array of heterocyclic systems and as pharmacophores in their own right. The inherent chemical reactivity of the active methylene group and the carbonyl functionalities allows for a multitude of chemical transformations, making this scaffold a valuable starting point for generating libraries of bioactive molecules.

N-(3-Bromophenyl)-3-oxobutanamide, the subject of this guide, incorporates a bromine atom at the meta-position of the phenyl ring. The introduction of this halogen atom is a well-established strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a molecule. Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets, potentially enhancing the therapeutic profile of the parent compound. While extensive research has been conducted on the broader class of N-aryl-3-oxobutanamides, this document will focus on the specific potential and experimental protocols related to the 3-bromo isomer, drawing insights from closely related analogs to guide future research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in medicinal chemistry research, from handling and storage to formulation and interpretation of biological data.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₂
Molecular Weight 256.10 g/mol
Appearance Solid (predicted)
Melting Point Not available
Solubility Poorly soluble in water (predicted)
LogP 2.3 (Predicted)

Synthesis Protocol

The synthesis of this compound is typically achieved through the condensation of 3-bromoaniline with a β-keto ester, such as ethyl acetoacetate. This reaction is a standard method for the formation of N-aryl-3-oxobutanamides.

Protocol 1: Synthesis via Condensation of 3-Bromoaniline and Ethyl Acetoacetate

This protocol outlines a general and reliable method for the laboratory-scale synthesis of the title compound.

Materials:

  • 3-Bromoaniline

  • Ethyl acetoacetate

  • Toluene (or another suitable high-boiling point solvent)

  • Catalytic amount of p-toluenesulfonic acid (optional)

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoaniline (1 equivalent) in toluene.

  • Addition of Reagent: To the stirred solution, add ethyl acetoacetate (1.1 equivalents). A catalytic amount of p-toluenesulfonic acid can be added to accelerate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualization of the Synthetic Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Bromoaniline 3-Bromoaniline Condensation Condensation 3-Bromoaniline->Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Condensation Reflux in Toluene Reflux in Toluene Condensation->Reflux in Toluene Work-up & Extraction Work-up & Extraction Reflux in Toluene->Work-up & Extraction Purification Purification Work-up & Extraction->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Potential Applications in Medicinal Chemistry

While specific biological data for this compound is not extensively reported in the literature, the known activities of structurally related N-aryl-3-oxobutanamides provide a strong basis for predicting its potential therapeutic applications. The presence of the electron-withdrawing bromine atom is anticipated to influence its biological profile.[1][2]

As an Antibacterial Agent

Derivatives of N-aryl-3-oxobutanamide have demonstrated significant potential as antibacterial agents.[1] The substitution pattern on the aryl ring plays a critical role in their antibacterial potency. Generally, the presence of electron-withdrawing groups, such as halogens, can enhance antibacterial activity.[1]

Hypothesized Mechanism of Action:

While the exact mechanism is not fully elucidated for this class of compounds, it is plausible that they interfere with essential bacterial enzymes or disrupt cell wall synthesis. The this compound core could serve as a scaffold for the development of novel inhibitors of bacterial targets.

As an Anticancer Agent

The N-aryl-3-oxobutanamide scaffold has also been explored for its anticancer properties.[1] The cytotoxic effects of these compounds are often evaluated against various human cancer cell lines. The "N-(3-bromophenyl)" moiety has been incorporated into more complex molecules that have shown promise as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy.[2][3] This suggests that the N-(3-bromophenyl) group is a favorable fragment for interaction with enzymatic targets relevant to cancer.

Potential Signaling Pathway Involvement:

G N-(3-Bromophenyl)-3-oxobutanamide_Derivative N-(3-Bromophenyl)-3-oxobutanamide_Derivative IDO1 IDO1 N-(3-Bromophenyl)-3-oxobutanamide_Derivative->IDO1 Inhibits Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO1 Metabolized by T_cell_activation T_cell_activation Kynurenine->T_cell_activation Suppresses

Caption: Inhibition of the IDO1 pathway by a hypothetical derivative.

As a Scaffold for Heterocyclic Synthesis

The reactive nature of the β-dicarbonyl system in this compound makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles. These heterocyclic cores are prevalent in many approved drugs, and therefore, this compound represents a valuable starting material for the discovery of new drug candidates.

Hypothetical Screening Protocol for Biological Activity

This protocol provides a general framework for the initial biological evaluation of this compound.

Protocol 2: In Vitro Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard and dilute it to the appropriate concentration in MHB.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 3: In Vitro Anticancer Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

This compound is a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its structural relationship to a class of compounds with established biological activities, coupled with the strategic placement of a bromine atom, suggests significant potential for the development of novel therapeutic agents. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the synthesis, evaluation, and further development of this and related compounds. Future structure-activity relationship (SAR) studies will be crucial in unlocking the full therapeutic potential of this versatile scaffold.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Yeh, T. K., et al. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. European Journal of Medicinal Chemistry, 229, 114043. [Link]

  • ResearchGate. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. [Link]

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Application Notes and Protocols for the Anticancer Evaluation of N-(3-Bromophenyl)-3-oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Novel Acetoacetamide Scaffolds

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The N-aryl-3-oxobutanamide scaffold has emerged as a versatile and promising framework in medicinal chemistry, demonstrating a spectrum of biological activities. Within this class, N-(3-Bromophenyl)-3-oxobutanamide and its derivatives represent a compelling area of investigation. The introduction of a bromine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its anticancer activity through various mechanisms.

This comprehensive guide provides a detailed framework for the preclinical in vitro and in vivo evaluation of novel this compound derivatives. The protocols and methodologies outlined herein are designed to be robust and reproducible, enabling researchers to thoroughly characterize the cytotoxic, anti-proliferative, and mechanistic properties of these compounds. This document emphasizes the causality behind experimental choices, ensuring a self-validating system for generating reliable and translatable data.

Part 1: Foundational In Vitro Evaluation

The initial phase of anticancer drug discovery focuses on characterizing the cytotoxic and anti-proliferative effects of the investigational compounds against a panel of cancer cell lines. This provides crucial preliminary data on potency and selectivity.

Cytotoxicity and Viability Assays: The First Look at Efficacy

Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death.[1] A widely used and reliable method is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[2]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Summarizing Cytotoxicity

The IC50 values for a series of this compound derivatives should be presented in a clear and concise table for easy comparison.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives (IC50 in µM)

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)HeLa (Cervical)A549 (Lung)HCT116 (Colon)
Derivative 115.225.812.530.118.4
Derivative 25.68.24.910.57.1
Derivative 32.13.51.85.22.9
Doxorubicin0.81.10.51.50.9
Delving Deeper: Unraveling the Mechanism of Cell Death

Once the cytotoxic potential is established, the next crucial step is to determine the mode of cell death induced by the compounds. Apoptosis, or programmed cell death, is a desirable mechanism for anticancer agents.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound derivatives.

Materials:

  • Cancer cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Visualizing the Workflow

G cluster_0 In Vitro Anticancer Evaluation Workflow start Synthesize this compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism in_vivo In Vivo Studies (Xenograft Model) ic50->in_vivo If promising apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle pathway Signaling Pathway Analysis (Western Blot) mechanism->pathway G cluster_1 Hypothesized Signaling Pathway Inhibition compound N-(3-Bromophenyl)-3- oxobutanamide Derivative receptor Growth Factor Receptor compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Part 3: In Vivo Evaluation: From the Bench to Preclinical Models

Promising candidates from in vitro studies should be further evaluated in animal models to assess their efficacy and safety in a more complex biological system. [3][4]Human tumor xenograft models in immunocompromised mice are widely used for this purpose. [5][6][7]

Xenograft Tumor Model Protocol

Objective: To evaluate the in vivo antitumor efficacy of lead this compound derivatives.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cells

  • Matrigel

  • Test compound formulated for injection

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into control and treatment groups.

  • Compound Administration: Administer the test compound to the treatment group via a suitable route (e.g., intraperitoneal, oral). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

Conclusion and Future Directions

The systematic evaluation of this compound derivatives, as outlined in these application notes and protocols, provides a robust framework for identifying and characterizing novel anticancer drug candidates. By combining comprehensive in vitro screening with mechanistic studies and in vivo validation, researchers can build a strong preclinical data package to support the further development of these promising compounds. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these scientific discoveries into effective cancer therapies.

References

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]

  • MDPI. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]

  • Tel Aviv University. In vivo screening models of anticancer drugs. [Link]

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  • National Institutes of Health. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]

  • National Institutes of Health. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. [Link]

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  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • PubMed Central. Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma. [Link]

  • ResearchGate. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • Hindawi. Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. [Link]

  • PubMed. Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. [Link]

  • ResearchGate. 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]

  • PubMed. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. [Link]

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N-(3-Bromophenyl)-3-oxobutanamide: A Versatile Scaffold for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(3-Bromophenyl)-3-oxobutanamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of potent and selective enzyme inhibitors across various therapeutic areas. This technical guide provides an in-depth exploration of this versatile scaffold, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale for its activity against several key enzyme classes, including metallo-β-lactamases, histone deacetylases (HDACs), tyrosine kinases, and cholinesterases. Furthermore, this guide presents comprehensive, step-by-step protocols for enzyme inhibition assays, kinetic analysis, and a strategic workflow for structure-activity relationship (SAR) studies to facilitate the optimization of lead compounds.

Introduction: The Promise of the N-Aryl-3-oxobutanamide Core

The N-aryl-3-oxobutanamide core is characterized by a reactive β-dicarbonyl system and an amide functionality, providing multiple points for interaction with biological targets and for synthetic modification. The presence of the 3-bromophenyl moiety in this compound offers a unique combination of lipophilicity and electronic properties, which can be exploited to achieve high affinity and selectivity for specific enzyme active sites. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Its position at the meta-position of the phenyl ring influences the electronic distribution and conformational flexibility of the molecule, which can be critical for precise interactions within an enzyme's binding pocket.

Potential Enzyme Targets and Mechanisms of Inhibition

The unique structural features of this compound make it a promising candidate for inhibiting several classes of enzymes. The β-dicarbonyl moiety, in its enol form, is an excellent chelator of metal ions, making it a prime candidate for inhibiting metalloenzymes.

Metallo-β-Lactamases (MBLs): Combating Antibiotic Resistance

Metallo-β-lactamases are zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections[1][2]. The catalytic mechanism of MBLs involves one or two zinc ions in the active site that activate a water molecule to hydrolyze the amide bond in the β-lactam ring of the antibiotic[2].

Mechanism of Inhibition: The 3-oxobutanamide moiety of this compound can act as a zinc-chelating group, displacing the catalytic water molecule and coordinating with the zinc ions in the MBL active site[3][4][5][6]. This chelation disrupts the enzyme's catalytic machinery, rendering it unable to inactivate β-lactam antibiotics. The N-(3-bromophenyl) portion of the molecule can then be optimized to form favorable interactions with the surrounding amino acid residues in the active site, thereby increasing potency and selectivity.

G cluster_0 MBL Active Site Zn1 Zn²⁺ Inactive_Antibiotic Inactive Antibiotic Zn1->Inactive_Antibiotic Inhibited_Complex Inhibited MBL-Inhibitor Complex Zn1->Inhibited_Complex Zn2 Zn²⁺ Zn2->Inhibited_Complex H2O H₂O H2O->Zn1 Activation Beta-Lactam β-Lactam Antibiotic Beta-Lactam->Zn1 Hydrolysis Inhibitor N-(3-Bromophenyl) -3-oxobutanamide Inhibitor->Zn1 Chelation Inhibitor->Zn2 Chelation

Caption: Proposed mechanism of MBL inhibition.

Histone Deacetylases (HDACs): Epigenetic Regulation in Cancer Therapy

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression[7]. HDACs are often overexpressed in cancer cells, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis[7].

Mechanism of Inhibition: Similar to their action on MBLs, hydroxamic acid-based HDAC inhibitors are known to chelate the zinc ion in the active site of HDACs[7][8]. The 3-oxobutanamide moiety of this compound can mimic this chelating function. The N-(3-bromophenyl) "cap" can then interact with residues at the rim of the active site, contributing to inhibitor potency and isoform selectivity.

G cluster_0 HDAC Active Site Zn Zn²⁺ Deacetylated_Histone Deacetylated Histone Zn->Deacetylated_Histone Inhibited_Complex Inhibited HDAC-Inhibitor Complex Zn->Inhibited_Complex Acetylated_Histone Acetylated Histone Acetylated_Histone->Zn Deacetylation Inhibitor N-(3-Bromophenyl) -3-oxobutanamide Inhibitor->Zn Chelation

Caption: Proposed mechanism of HDAC inhibition.

Tyrosine Kinases: Targeting Signal Transduction in Oncology

Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets.

Mechanism of Inhibition: Many tyrosine kinase inhibitors are competitive inhibitors that bind to the ATP-binding site of the enzyme. The N-aryl amide scaffold is a common feature in many approved tyrosine kinase inhibitors. The this compound scaffold can be designed to fit into the ATP-binding pocket, with the bromophenyl group potentially forming key interactions with hydrophobic regions and the oxobutanamide moiety forming hydrogen bonds with the hinge region of the kinase.

Cholinesterases: Modulating Neurotransmission

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a critical role in terminating the action of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders.

Mechanism of Inhibition: N-aryl amides and related structures have been shown to act as cholinesterase inhibitors[8][9][10][11]. The this compound scaffold can potentially bind to the active site gorge of cholinesterases, with the bromophenyl group interacting with the peripheral anionic site (PAS) and the oxobutanamide moiety interacting with the catalytic active site (CAS).

Protocols for Enzyme Inhibition Assays

The following protocols provide a framework for the initial screening and characterization of this compound and its analogs as inhibitors of the target enzyme classes.

Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol is adapted for a 96-well plate format using a spectrophotometer to measure the hydrolysis of a chromogenic substrate like nitrocefin.

Materials:

  • Purified recombinant MBL enzyme (e.g., NDM-1, VIM-2, or IMP-1)

  • This compound and analogs

  • Nitrocefin (or another suitable chromogenic/fluorogenic substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.01% Triton X-100

  • DMSO

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Stock Solutions: Dissolve this compound and analogs in DMSO to a stock concentration of 10 mM. Prepare a stock solution of nitrocefin in DMSO.

  • Prepare Working Solutions:

    • Dilute the MBL enzyme in Assay Buffer to the desired working concentration.

    • Prepare serial dilutions of the inhibitor compounds in Assay Buffer. The final DMSO concentration should be kept below 1%.

    • Dilute the nitrocefin stock solution in Assay Buffer to the desired working concentration (typically at or near its Kₘ value).

  • Assay Setup (in a 96-well plate):

    • Blank wells: 100 µL Assay Buffer.

    • Control wells (100% enzyme activity): 90 µL of enzyme solution and 10 µL of Assay Buffer with the same final DMSO concentration as the test wells.

    • Test wells: 90 µL of enzyme solution and 10 µL of the desired inhibitor concentration.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 100 µL of the nitrocefin working solution to all wells.

  • Measurement: Immediately measure the increase in absorbance at 486 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Dispense into 96-well Plate (Blank, Control, Test) A->B C Pre-incubate (10 min @ 25°C) B->C D Initiate Reaction (Add Substrate) C->D E Measure Absorbance (e.g., 486 nm) D->E F Calculate V₀ and % Inhibition E->F G Determine IC₅₀ F->G

Caption: Workflow for MBL Inhibition Assay.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol utilizes a commercially available fluorogenic HDAC substrate.

Materials:

  • Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, or HDAC6)

  • This compound and analogs

  • Fluorogenic HDAC substrate (e.g., Fluor de Lys®)

  • Developer solution (specific to the substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare Solutions: Follow the manufacturer's instructions for preparing the HDAC substrate and developer solutions. Prepare stock and working solutions of the inhibitor and enzyme as described in the MBL assay protocol.

  • Assay Setup (in a 96-well black plate):

    • Blank wells: 50 µL Assay Buffer.

    • Control wells: 40 µL of enzyme solution and 10 µL of Assay Buffer with DMSO.

    • Test wells: 40 µL of enzyme solution and 10 µL of the desired inhibitor concentration.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 50 µL of the fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Develop Signal: Add 50 µL of the developer solution to all wells and incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) using a fluorescence microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the MBL assay.

Tyrosine Kinase Inhibition Assay (ADP-Glo™)

This protocol uses the ADP-Glo™ Kinase Assay (Promega) to measure kinase activity by quantifying the amount of ADP produced.

Materials:

  • Purified recombinant tyrosine kinase (e.g., EGFR, Src, Abl)

  • This compound and analogs

  • Kinase substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer (specific to the kinase)

  • DMSO

  • 96-well white microplate

  • Luminometer

Protocol:

  • Prepare Solutions: Prepare stock and working solutions of the inhibitor, enzyme, substrate, and ATP in the appropriate kinase reaction buffer.

  • Kinase Reaction Setup (in a 96-well white plate):

    • Set up a 5 µL kinase reaction by adding the enzyme, substrate, ATP, and either the inhibitor or vehicle (DMSO).

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and Detect Luminescence: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ value.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Materials:

  • Purified AChE or BChE

  • This compound and analogs

  • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer: 0.1 M phosphate buffer, pH 8.0

  • DMSO

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Solutions:

    • Prepare a 10 mM stock solution of DTNB in Assay Buffer.

    • Prepare a 75 mM stock solution of ATCI or BTCI in deionized water.

    • Prepare stock and working solutions of the inhibitor and enzyme.

  • Assay Setup (in a 96-well plate):

    • To each well, add 140 µL of Assay Buffer, 20 µL of DTNB solution, 10 µL of inhibitor solution (or vehicle), and 20 µL of enzyme solution.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Initiate Reaction: Add 10 µL of the substrate solution (ATCI or BTCI) to each well.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes.

  • Data Analysis: The rate of increase in absorbance is proportional to cholinesterase activity. Calculate the percentage of inhibition and determine the IC₅₀ value.

Kinetic Analysis: Understanding the Mode of Inhibition

To understand how this compound and its analogs inhibit the target enzyme, it is crucial to perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Protocol for Kinetic Analysis:

  • Perform the enzyme assay as described above, but with a matrix of varying substrate and inhibitor concentrations.

  • For each inhibitor concentration, measure the initial velocity (V₀) at several substrate concentrations.

  • Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ values at each inhibitor concentration.

  • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration[12][13][14][15][16]. The pattern of the lines will indicate the mode of inhibition.

    • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

    • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

    • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

    • Mixed: Lines intersect at a point other than on an axis.

  • The inhibition constant (Kᵢ) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Structure-Activity Relationship (SAR) Studies: A Workflow for Lead Optimization

The this compound scaffold offers numerous opportunities for chemical modification to improve potency, selectivity, and pharmacokinetic properties. A systematic SAR study is essential for lead optimization.

Workflow for SAR Studies:

  • Synthesis of Analogs: Synthesize a library of analogs based on the this compound scaffold. Modifications can be made to:

    • The Aryl Ring: Vary the position and nature of the substituent on the phenyl ring (e.g., different halogens, electron-donating or electron-withdrawing groups).

    • The Oxobutanamide Moiety: Modify the length of the carbon chain or introduce substituents at the α- or γ-positions.

    • The Amide Linker: Replace the amide with other functional groups to probe the importance of the hydrogen bond donor/acceptor properties.

  • Screening and IC₅₀ Determination: Screen the synthesized analogs against the target enzyme(s) to determine their IC₅₀ values.

  • SAR Analysis: Analyze the relationship between the chemical modifications and the observed inhibitory activity. For example, does the inhibitory potency increase with the electronegativity of the halogen substituent? Is a particular substitution pattern on the aryl ring favored?

  • Iterative Design and Synthesis: Based on the initial SAR findings, design and synthesize a new generation of analogs with further modifications to enhance the desired properties.

  • Selectivity Profiling: Test the most potent compounds against a panel of related enzymes to assess their selectivity.

  • In Vitro ADME/Tox Profiling: Evaluate the most promising lead compounds for their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties.

G A Initial Hit This compound B Synthesize Analog Library (Aryl ring, Oxobutanamide, Linker) A->B C Screening & IC₅₀ Determination B->C D SAR Analysis C->D E Design Next-Generation Analogs D->E F Selectivity Profiling D->F E->B Iterate G In Vitro ADME/Tox F->G H Lead Candidate G->H

Caption: Workflow for SAR-driven lead optimization.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Inhibitory Activity of this compound Analogs against Target Enzymes

Compound IDR¹ (Aryl Ring)R² (Oxobutanamide)MBL (IC₅₀, µM)HDAC1 (IC₅₀, µM)Kinase X (IC₅₀, µM)AChE (IC₅₀, µM)
Lead 3-BrH5.210.82.515.3
Analog 1 4-BrH8.115.24.120.1
Analog 2 3-ClH4.59.52.112.8
Analog 3 3-Brα-CH₃12.525.18.930.5
Analog 4 4-FH15.330.210.245.6

Conclusion

This compound represents a highly promising and versatile scaffold for the development of novel enzyme inhibitors. Its unique combination of a metal-chelating β-dicarbonyl moiety and a modifiable N-aryl group provides a solid foundation for targeting a diverse range of enzymes implicated in various diseases. The detailed protocols and strategic workflows presented in this guide are intended to empower researchers to effectively explore the potential of this scaffold and accelerate the discovery of new therapeutic agents. By applying a rational, iterative approach to design, synthesis, and biological evaluation, the full potential of this compound and its derivatives as next-generation enzyme inhibitors can be realized.

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Unlocking Novel Compound Development from N-(3-Bromophenyl)-3-oxobutanamide: A Guide for Medicinal and Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of N-(3-Bromophenyl)-3-oxobutanamide as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. By leveraging the dual reactivity of this scaffold—the palladium-catalyzed cross-coupling potential of the aryl bromide and the rich synthetic utility of the acetoacetanilide moiety—a diverse array of molecular architectures can be accessed. This guide offers detailed application notes, field-proven experimental protocols, and the underlying scientific rationale for each synthetic approach.

Introduction: The Strategic Value of this compound

This compound is a bifunctional building block of significant interest in modern drug discovery. Its structure comprises two key reactive handles:

  • The 3-Bromophenyl Group: The bromine atom serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. This allows for systematic modification of the electronic and steric properties of the aryl ring, a crucial aspect of structure-activity relationship (SAR) studies.

  • The 3-Oxobutanamide (Acetoacetanilide) Moiety: This portion of the molecule is a classic precursor for the synthesis of a wide range of heterocyclic systems, including pyridines, thiophenes, thiazoles, and diazepines.[1][2] These heterocyclic motifs are prevalent in numerous FDA-approved drugs and biologically active natural products.[3]

The strategic combination of these two reactive sites within a single molecule opens up avenues for both linear and convergent synthetic strategies, allowing for the rapid generation of compound libraries with high molecular diversity.

Core Synthetic Strategies and Applications

The development of novel compounds from this compound can be broadly categorized into three main approaches:

  • Derivatization via Palladium-Catalyzed Cross-Coupling: Focusing on the modification of the aryl bromide to generate a library of substituted acetoacetanilides.

  • Heterocyclic Synthesis via Cyclization of the Acetoacetanilide Moiety: Utilizing the reactivity of the β-ketoamide to construct various heterocyclic rings.

  • Sequential Functionalization: A powerful approach that combines both of the above strategies to create highly complex and novel molecular architectures.

The resulting compounds are of significant interest for screening in various therapeutic areas, particularly as antimicrobial and anticancer agents, given the established biological activities of related acetoacetanilide derivatives.[3][4][5][6]

Part 1: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is a prime site for introducing molecular diversity through well-established and robust palladium-catalyzed cross-coupling reactions. These methods are foundational in modern pharmaceutical synthesis due to their broad functional group tolerance and mild reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the aryl bromide and a variety of organoboron reagents. This allows for the introduction of new aryl, heteroaryl, or vinyl groups, significantly expanding the chemical space of the resulting compounds.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. The palladium(0) species, generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl bromide. The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. Reductive elimination then furnishes the desired biaryl product and regenerates the active palladium(0) catalyst.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Ar-Br Product N-(3-Arylphenyl)- 3-oxobutanamide OxAdd Oxidative Addition ArPdR Ar-Pd(II)L₂(R) ArPdBr->ArPdR R-B(OH)₂ Base Transmetalation Transmetalation ArPdR->Pd0 RedElim Reductive Elimination ArBr N-(3-Bromophenyl)- 3-oxobutanamide RBOH2 Arylboronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ParameterValue/ReagentRationale
Reactants This compound (1.0 eq.), Phenylboronic acid (1.2 eq.)A slight excess of the boronic acid ensures complete consumption of the starting material.
Catalyst Pd(PPh₃)₄ (2-5 mol%)A common and effective catalyst for Suzuki couplings.[7]
Base K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.)Carbonate bases are effective and generally well-tolerated by many functional groups.[8]
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)Biphasic solvent systems are often used to dissolve both the organic substrates and the inorganic base.[7]
Temperature 80-100 °CSufficient thermal energy is required to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the palladium catalyst and phosphine ligands.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 256 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (e.g., 8 mL of toluene and 2 mL of water).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of primary and secondary amines.[9][10] This reaction is invaluable for synthesizing anilines and their derivatives, which are common motifs in bioactive molecules.

Causality Behind Experimental Choices: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[11] These ligands facilitate both the oxidative addition of the aryl bromide to the palladium(0) center and the subsequent reductive elimination of the desired arylamine product. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine, forming the palladium-amido complex that is crucial for the catalytic cycle.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start reagents Combine: - this compound - Amine - Pd Precatalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent (e.g., Toluene, Dioxane) inert->solvent heat Heat Reaction Mixture (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product: N-(3-Aminophenyl)-3-oxobutanamide Derivative purify->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

ParameterValue/ReagentRationale
Reactants This compound (1.0 eq.), Morpholine (1.2 eq.)A slight excess of the amine is generally used.
Catalyst System Pd₂(dba)₃ (1-2 mol%) + XPhos (2-4 mol%)A highly active and general catalyst system for C-N coupling.[11]
Base NaOtBu (1.4 eq.)A strong, non-nucleophilic base is required for amine deprotonation.
Solvent Toluene or Dioxane (anhydrous, degassed)Anhydrous, non-polar aprotic solvents are preferred.
Temperature 100 °CElevated temperatures are typically necessary.
Atmosphere Inert (Argon or Nitrogen)Critical for catalyst stability.

Step-by-Step Methodology:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and XPhos (0.03 mmol, 14.3 mg) to an oven-dried vial.

  • Add this compound (1.0 mmol, 256 mg) and NaOtBu (1.4 mmol, 135 mg).

  • Seal the vial, remove from the glovebox, and add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 2-16 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and carefully quench with saturated aqueous NH₄Cl.

  • Perform an aqueous workup as described in the Suzuki-Miyaura protocol.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylalkynes.[12] These motifs are valuable intermediates and are present in various materials and pharmaceutical compounds.

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

ParameterValue/ReagentRationale
Reactants This compound (1.0 eq.), Phenylacetylene (1.2 eq.)A slight excess of the alkyne is common.
Catalyst System Pd(PPh₃)₂Cl₂ (2-3 mol%), CuI (3-5 mol%)The classic and reliable catalyst system for Sonogashira couplings.[13]
Base/Solvent Triethylamine (Et₃N) or Diisopropylamine (DIPA)The amine acts as both the base and a suitable solvent for the reaction.
Temperature Room Temperature to 60 °CThe reaction is often feasible at or near room temperature.[14]
Atmosphere Inert (Argon or Nitrogen)Protects the catalysts and prevents oxidative homocoupling of the alkyne.

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound (1.0 mmol, 256 mg), Pd(PPh₃)₂Cl₂ (0.025 mmol, 17.5 mg), and CuI (0.04 mmol, 7.6 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (10 mL) via syringe.

  • Add phenylacetylene (1.2 mmol, 132 µL) dropwise with stirring.

  • Stir the reaction at room temperature or heat to 50 °C if the reaction is sluggish.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Part 2: Heterocyclic Synthesis from the Acetoacetanilide Moiety

The 3-oxobutanamide functionality is a classic and highly versatile precursor for the synthesis of a wide range of heterocycles. These reactions often involve condensation with various reagents to form five- or six-membered rings.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes from a ketone or β-ketoester/amide, an activated nitrile, and elemental sulfur in the presence of a base.[15][16][17][18] The resulting 2-aminothiophene scaffold is a valuable pharmacophore.

Causality Behind Experimental Choices: The reaction proceeds through an initial Knoevenagel condensation between the acetoacetamide and the activated nitrile. The resulting adduct then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene product. A base, typically a secondary amine like morpholine or piperidine, is used to catalyze both the Knoevenagel condensation and the subsequent cyclization steps.

Logical Relationship in the Gewald Synthesis

Gewald_Logic Start This compound + Activated Nitrile (e.g., Malononitrile) + Elemental Sulfur Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base Catalyst (e.g., Morpholine) Base->Knoevenagel Sulfur_Addition Sulfur Addition & Cyclization Knoevenagel->Sulfur_Addition Product 2-Amino-3-carboxamido-thiophene Derivative Sulfur_Addition->Product

Caption: Logical flow of the Gewald aminothiophene synthesis.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

ParameterValue/ReagentRationale
Reactants This compound (1.0 eq.), Malononitrile (1.0 eq.), Elemental Sulfur (1.1 eq.)Stoichiometric amounts of the core reactants with a slight excess of sulfur.
Base/Catalyst Morpholine (20 mol%)A common and effective base for promoting the Gewald reaction.[16]
Solvent Ethanol or MethanolProtic solvents are typically used and facilitate the reaction.
Temperature 50 °C to RefluxModerate heating is generally required.

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 mmol, 256 mg), malononitrile (1.0 mmol, 66 mg), and elemental sulfur (1.1 mmol, 35 mg) in ethanol (15 mL).

  • Add morpholine (0.2 mmol, 17.5 µL) to the suspension.

  • Heat the mixture to 60 °C with stirring.

  • The reaction mixture will typically become homogeneous before the product begins to precipitate.

  • Monitor the reaction by TLC until the starting material is consumed (usually 1-3 hours).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene product.

Hantzsch-Type Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[19] While the traditional Hantzsch synthesis uses two equivalents of a β-ketoester, the acetoacetanilide can serve as one of the β-dicarbonyl components.

Causality Behind Experimental Choices: The reaction involves the condensation of an aldehyde, an enamine (formed from the acetoacetamide and an ammonia source), and a Michael acceptor (formed from a second β-dicarbonyl component and the aldehyde). These intermediates then cyclize and dehydrate to form the dihydropyridine ring.[20] An oxidizing agent is then used to aromatize the ring to the more stable pyridine system.

Experimental Protocol: Hantzsch-Type Synthesis of a Pyridone Derivative

ParameterValue/ReagentRationale
Reactants This compound (1.0 eq.), Aromatic Aldehyde (1.0 eq.), Ethyl Acetoacetate (1.0 eq.), Ammonium Acetate (1.2 eq.)Ammonium acetate serves as the nitrogen source for the pyridine ring.
Solvent Ethanol or Acetic AcidProtic solvents are standard for this condensation reaction.
Temperature RefluxHigh temperature is needed to drive the multiple condensation and cyclization steps.
Oxidizing Agent Cerium(IV) ammonium nitrate (CAN) or MnO₂For the subsequent aromatization of the dihydropyridine intermediate.

Step-by-Step Methodology:

  • In a round-bottom flask, combine this compound (1.0 mmol, 256 mg), an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 102 µL), ethyl acetoacetate (1.0 mmol, 127 µL), and ammonium acetate (1.2 mmol, 92 mg).

  • Add ethanol (15 mL) and heat the mixture to reflux.

  • Monitor the formation of the dihydropyridine intermediate by TLC.

  • After the initial condensation is complete (4-8 hours), cool the mixture slightly.

  • In situ oxidation: Add an oxidizing agent such as CAN (2.2 eq) portion-wise and continue to stir at room temperature or with gentle heating until the aromatization is complete (monitored by TLC/LC-MS).

  • Cool the reaction, and pour it into ice water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Perform an aqueous workup and purify by column chromatography as previously described.

Part 3: Sequential Functionalization Strategies

The true power of this compound lies in the ability to perform sequential reactions, modifying both the aryl ring and the acetoacetamide moiety. This allows for the construction of highly complex and unique molecular scaffolds that would be difficult to access through other means.

Logical Approach to Sequential Functionalization:

  • Cross-Coupling First, then Cyclization: In this strategy, the aryl bromide is first modified using a Suzuki, Buchwald-Hartwig, or Sonogashira reaction. The resulting substituted acetoacetanilide is then subjected to a heterocyclic ring-forming reaction like the Gewald or Hantzsch synthesis. This approach is ideal for creating libraries of heterocycles with diverse substituents on the N-aryl ring.

  • Cyclization First, then Cross-Coupling: Here, the acetoacetamide moiety is first used to construct a heterocyclic core (e.g., a thiophene or pyridine ring). The bromine atom on the appended phenyl ring is then used as a handle for a subsequent cross-coupling reaction. This strategy is advantageous when the conditions for the cross-coupling reaction might be incompatible with the reagents used for cyclization, or vice versa.

Workflow for Sequential Suzuki Coupling and Gewald Reaction

Sequential_Workflow start This compound suzuki Step 1: Suzuki-Miyaura Coupling (with desired Arylboronic Acid) start->suzuki intermediate Intermediate: N-(3-Arylphenyl)-3-oxobutanamide suzuki->intermediate gewald Step 2: Gewald Aminothiophene Synthesis (with Malononitrile & Sulfur) intermediate->gewald final_product Final Product: Substituted 2-Aminothiophene Derivative gewald->final_product

Caption: A sequential workflow combining Suzuki coupling and Gewald synthesis.

Part 4: Screening for Biological Activity

Derivatives of N-aryl-3-oxobutanamide have shown promise as both antimicrobial and anticancer agents. The strategic placement of various functional groups can significantly influence this activity.

  • Antimicrobial Activity: Structure-activity relationship studies have indicated that electron-withdrawing groups (e.g., nitro, halo) on the N-aryl ring tend to enhance antibacterial activity.[3] The synthesized compounds should be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.

  • Anticancer Activity: Acetanilide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][5][6] The novel compounds generated from this compound should be evaluated for their antiproliferative activity against a panel of human cancer cell lines (e.g., breast, lung, colon) to identify potential lead compounds for further development.

Conclusion

This compound is a highly valuable and versatile starting material for the development of novel compounds in medicinal chemistry. By strategically employing a combination of palladium-catalyzed cross-coupling reactions and classic heterocyclic syntheses, researchers can efficiently generate large libraries of diverse molecules. The detailed protocols and scientific rationale provided in this guide are intended to serve as a robust starting point for synthetic efforts, empowering scientists to explore new chemical space and accelerate the discovery of new therapeutic agents.

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The Strategic Application of N-(3-Bromophenyl)-3-oxobutanamide in the Synthesis of Novel IDO1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the IDO1 Pathway in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein and a high-priority target in modern drug discovery, particularly within the field of immuno-oncology.[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3][4][5] In the tumor microenvironment, the overexpression of IDO1 leads to a localized depletion of tryptophan and an accumulation of kynurenine metabolites.[6][7] This metabolic shift exerts a potent immunosuppressive effect by inhibiting the proliferation and function of effector T-cells and natural killer (NK) cells, while promoting the activity of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][8] By creating this tolerogenic environment, cancer cells can evade immune surveillance and destruction.[7] Consequently, the development of small molecule inhibitors of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, often explored in combination with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors.[6]

This technical guide focuses on the utility of a key chemical intermediate, N-(3-bromophenyl)-3-oxobutanamide , as a versatile starting material for the synthesis of novel IDO1 inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its conversion into a dihydropyridine-based inhibitor scaffold, and discuss best practices for reaction monitoring and product characterization.

This compound: A Privileged Scaffold for IDO1 Inhibitor Synthesis

This compound belongs to the class of acetoacetanilide derivatives, which are well-established building blocks in heterocyclic chemistry.[2] Its structure incorporates several key features that make it an attractive starting point for the synthesis of IDO1 inhibitors:

  • β-Ketoamide Moiety: The reactive 1,3-dicarbonyl system is primed for a variety of classical condensation and cyclization reactions, allowing for the construction of diverse heterocyclic cores known to possess biological activity.

  • Bromophenyl Group: The bromine atom serves as a valuable synthetic handle for further structural modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various substituents to probe the structure-activity relationship (SAR) and optimize the inhibitor's potency and pharmacokinetic properties. The position of the bromine atom on the phenyl ring can also be crucial for establishing key interactions within the IDO1 active site.

  • Amide Linker: The amide bond provides a degree of conformational rigidity and can participate in hydrogen bonding interactions with amino acid residues in the target protein.

The inherent reactivity of the β-ketoamide functionality allows for its participation in multicomponent reactions, such as the Hantzsch pyridine synthesis, which offers an efficient route to highly functionalized dihydropyridine scaffolds.[1][4][5][9] Dihydropyridines are a well-known class of compounds with a wide range of biological activities, and their derivatives have been explored as IDO1 inhibitors.

Signaling Pathway and Experimental Workflow

The IDO1-Kynurenine Pathway and its Inhibition

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the mechanism by which IDO1 inhibitors can restore immune function.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Response Tryptophan Tryptophan IDO1_enzyme IDO1 Enzyme (Overexpressed in Cancer) Tryptophan->IDO1_enzyme Catabolism T_Cell_Activation T-Cell Activation & Proliferation Tryptophan->T_Cell_Activation Essential for Kynurenine Kynurenine IDO1_enzyme->Kynurenine Production Immune_Suppression Immune Suppression (T-Cell Arrest, Treg Activation) Kynurenine->Immune_Suppression Leads to IDO1_Inhibitor IDO1 Inhibitor (e.g., Dihydropyridine derivative) IDO1_Inhibitor->IDO1_enzyme Blocks IDO1_Inhibitor->T_Cell_Activation Restores

Figure 1: The IDO1-Kynurenine Pathway and the action of IDO1 inhibitors.

Synthetic Workflow: Hantzsch Dihydropyridine Synthesis

The following workflow outlines the synthesis of a potential dihydropyridine-based IDO1 inhibitor using this compound.

Synthetic_Workflow cluster_Reactants Starting Materials cluster_Reaction One-Pot Synthesis cluster_Process Workup & Purification cluster_Product Final Product & Analysis A This compound Reaction Hantzsch Dihydropyridine Synthesis A->Reaction B Aromatic Aldehyde (e.g., 2-chlorobenzaldehyde) B->Reaction C Active Methylene Compound (e.g., Ethyl Acetoacetate) C->Reaction D Ammonia Source (e.g., Ammonium Acetate) D->Reaction Workup Reaction Quenching & Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Dihydropyridine Derivative (Potential IDO1 Inhibitor) Purification->Product Analysis Characterization (NMR, LC-MS, HRMS, IR) Product->Analysis

Sources

Application Notes and Protocols for the Experimental Evaluation of N-(3-Bromophenyl)-3-oxobutanamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

N-aryl-3-oxobutanamides represent a class of chemical structures that have garnered considerable interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1] These compounds and their derivatives have demonstrated a breadth of biological activities, including potential as both antimicrobial and anticancer agents.[1][2] The strategic incorporation of a halogen atom, such as bromine, onto the N-aryl ring is a well-established strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological efficacy.[1]

This guide focuses on N-(3-Bromophenyl)-3-oxobutanamide , a specific member of this promising chemical family. While extensive research on this particular molecule is not widely documented, the known activities of structurally related compounds provide a strong rationale for its investigation as a potential drug candidate. This document serves as a comprehensive experimental workflow for researchers, scientists, and drug development professionals, outlining a logical progression of studies from initial physicochemical characterization to broad biological screening and preliminary mechanism of action studies. The protocols provided herein are based on established, validated methodologies to ensure scientific rigor and reproducibility.

Physicochemical Characterization: The Foundation of Drugability

A thorough understanding of a compound's physicochemical properties is paramount in early drug discovery. These characteristics influence a compound's behavior in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

PropertyPredicted/Known ValueExperimental Protocol
Molecular FormulaC₁₀H₁₀BrNO₂[3]-
Molecular Weight256.10 g/mol [4]-
XlogP (predicted)2.7[3]Protocol 1
Aqueous SolubilityTo be determinedProtocol 2
Metabolic StabilityTo be determinedProtocol 3
Protocol 1: Determination of Lipophilicity (logP) by RP-HPLC

Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's ability to cross cell membranes. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method to estimate logP values.[5]

Methodology:

  • Preparation of Standards: Prepare a series of standard compounds with known logP values in a suitable solvent (e.g., methanol).

  • HPLC System: Utilize a C18 stationary phase column. The mobile phase will typically be a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[5]

  • Analysis:

    • Inject the standard compounds and determine their retention times.

    • Create a calibration curve by plotting the known logP values against the logarithm of the retention factor (k').

    • Inject this compound and determine its retention time.

    • Calculate its logP value using the calibration curve.

Protocol 2: Aqueous Solubility Assessment

Rationale: Poor aqueous solubility can lead to unreliable results in in vitro assays and poor bioavailability in vivo.[6][7] Both kinetic and thermodynamic solubility assays are valuable in early drug discovery.

Methodology (Kinetic Solubility): [6][8]

  • Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Make serial dilutions of the stock solution in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which precipitation is observed is the kinetic solubility.[8]

Protocol 3: In Vitro Metabolic Stability in Liver Microsomes

Rationale: The metabolic stability of a compound provides an early indication of its potential in vivo clearance. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[9][10][11]

Methodology: [9][12]

  • Incubation: Incubate this compound (e.g., at 1 µM) with pooled human liver microsomes at 37°C.[9][10] The reaction mixture should contain a NADPH-regenerating system to support enzyme activity.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[10]

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time to determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).[12]

Experimental Workflow for Biological Activity Screening

The following workflow is designed to systematically evaluate the biological potential of this compound, starting with broad screening and progressing to more focused mechanistic studies.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation (If Cytotoxicity is Observed) A Cytotoxicity Screening (MTT/Resazurin Assay) Protocol 4 C Apoptosis Induction (Caspase-3 Activity Assay) Protocol 6 A->C Active B Antimicrobial Screening (MIC Assay) Protocol 5 D Kinase Inhibition Profiling (In Vitro Kinase Assay) Protocol 7 C->D Further Investigation

Caption: A proposed experimental workflow for this compound.

Phase 1: Initial Biological Screening

Protocol 4: In Vitro Cytotoxicity Assay

Rationale: The initial step in assessing anticancer potential is to determine the compound's effect on cell viability. The MTT and resazurin assays are reliable, colorimetric methods for evaluating cellular metabolic activity, which is an indicator of cell viability.[1][13]

Methodology (MTT Assay): [1]

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[1]

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 5: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Rationale: To evaluate the antimicrobial potential, the minimum inhibitory concentration (MIC) is determined. This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16]

Methodology (Broth Microdilution): [16][17]

  • Microorganism Panel: Select a panel of representative microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well plate containing appropriate growth media.

  • Inoculation: Add a standardized inoculum of each microorganism to the wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14][15]

Phase 2: Preliminary Mechanism of Action Studies

If this compound demonstrates significant cytotoxicity in the initial screening, the following protocols can provide insights into its potential mechanism of action.

signaling_pathway cluster_0 Hypothetical Apoptotic Pathway Compound N-(3-Bromophenyl)- 3-oxobutanamide Target Putative Intracellular Target Compound->Target Binds/Inhibits Caspase9 Caspase-9 (Initiator) Target->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves/Activates Apoptosis Apoptosis Caspase3->Apoptosis

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(3-Bromophenyl)-3-oxobutanamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the purification of N-(3-Bromophenyl)-3-oxobutanamide. Recrystallization is a powerful technique for achieving high purity, but its success hinges on a robust understanding of the underlying principles and a systematic approach to troubleshooting. This document provides field-proven insights, detailed protocols, and solutions to common challenges encountered during the process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the recrystallization of this compound, establishing a strong theoretical foundation for practical application.

Q1: What is the core principle of recrystallizing this compound?

A1: Recrystallization is a purification technique based on differential solubility.[1] The fundamental principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the temperature decreases, the solubility of this compound also decreases, forcing it to crystallize out of the solution in a pure form. The impurities, which are present in smaller concentrations, ideally remain dissolved in the cold solvent (the "mother liquor").[1][2] The success of this process relies on selecting a solvent in which the compound has high solubility when hot and low solubility when cold.[1]

Q2: How do I select the optimal solvent for this compound?

A2: Solvent selection is the most critical step and is guided by the "like dissolves like" principle, though experimental verification is essential.[3][4] this compound possesses both polar functional groups (amide, ketone) and a less polar bromophenyl ring. This molecular structure suggests that moderately polar solvents or a mixed-solvent system will be most effective.[4][5]

An ideal solvent should:

  • Completely dissolve the compound when boiling.

  • Yield a low solubility for the compound when cold.

  • Either dissolve impurities completely at all temperatures or not at all.[1]

  • Be chemically inert, not reacting with the compound.[1]

  • Have a relatively low boiling point for easy removal from the final crystals.[4]

The following table provides a starting point for solvent screening. A similar compound, N-(3-methylphenyl)-3-oxobutanamide, shows good results with ethanol or mixed systems involving petroleum ether and ethyl acetate, making these excellent candidates.[6]

Solvent/System Boiling Point (°C) Rationale & Expert Insight
Ethanol 78The hydroxyl group can hydrogen bond with the amide and keto moieties. It is a good general-purpose solvent for moderately polar compounds.[4]
Isopropanol 82Similar to ethanol but slightly less polar. Can sometimes provide better crystal morphology.
Toluene 111The aromatic nature of toluene interacts well with the bromophenyl ring. Its high boiling point allows for a wide solubility gradient but can sometimes lead to oiling out.[4] Use with caution.
Ethyl Acetate / Hexane VariableThis mixed-solvent system is highly versatile. Dissolve the compound in a minimum of hot ethyl acetate (the "good" solvent) and slowly add hot hexane (the "poor" solvent) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly. This allows for fine-tuning of the polarity.[7]
Acetone / Water VariableSimilar to the above, acetone is the "good" solvent. This system is more polar and may be effective if impurities are nonpolar. Water is a good choice for inducing crystallization in polar organic compounds.[7]

Q3: What key physicochemical properties of this compound should I consider?

A3: Understanding the compound's properties is crucial for predicting its behavior and designing an effective purification strategy.

Property Value Significance for Recrystallization
Molecular Formula C₁₀H₁₀BrNO₂Indicates the presence of polar (N, O) and nonpolar (C, H, Br) elements.
Molecular Weight 256.10 g/mol [8]
CAS Number 61579-06-4[8]
Structural Features Amide, Ketone, Bromophenyl Ring[9]

Section 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the recrystallization of this compound.

Workflow for Recrystallization

The logical flow of the experimental process is outlined below. This workflow ensures that critical decision points, such as the need for decolorization, are addressed systematically.

Recrystallization_Workflow start Start with Crude This compound select_solvent Select Solvent System (via small-scale tests) start->select_solvent dissolve Dissolve Crude Solid in Minimum Amount of Boiling Solvent select_solvent->dissolve check_color Solution Colored? dissolve->check_color add_charcoal Add Activated Charcoal, Boil Briefly check_color->add_charcoal Yes cool Allow Filtrate to Cool Slowly & Undisturbed check_color->cool No hot_filtration Perform Hot Gravity Filtration add_charcoal->hot_filtration hot_filtration->cool check_crystals Crystals Formed? cool->check_crystals induce_crystallization Induce Crystallization (Scratch, Seed, Cool) check_crystals->induce_crystallization No collect Collect Crystals by Vacuum Filtration check_crystals->collect Yes induce_crystallization->collect rinse Rinse with Minimal Ice-Cold Solvent collect->rinse dry Dry Crystals Thoroughly rinse->dry end_node Pure Product dry->end_node

Caption: General workflow for the purification of this compound.

Detailed Step-by-Step Protocol
  • Solvent Selection (Small Scale):

    • Place ~50 mg of the crude solid into a small test tube.

    • Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the solid readily at this stage.

    • Heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

    • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

    • Self-Validation: An ideal solvent will produce a large crop of crystals upon cooling. If no crystals form, there was too much solvent. If the solid never dissolved, it is a poor solvent.

  • Dissolution of the Crude Solid:

    • Place the bulk of your crude this compound into an Erlenmeyer flask (its conical shape reduces solvent evaporation).

    • Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl continuously.

    • Expert Insight: Add just enough boiling solvent to fully dissolve the solid. This is the most critical step for maximizing yield.[2] An excess of solvent will keep your product dissolved even when cold.

  • Decolorization (If Necessary):

    • If the hot solution is colored (and the pure product is known to be colorless or white), remove it from the heat source.

    • Allow the solution to cool slightly to prevent violent boiling when adding the charcoal.

    • Add a small amount (spatula tip) of activated charcoal.

    • Bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.[1]

  • Hot Gravity Filtration (If Charcoal Was Used or Insoluble Impurities are Present):

    • Set up a gravity filtration apparatus (funnel with fluted filter paper) over a clean Erlenmeyer flask.

    • Expert Insight: Preheat the funnel and flask by pouring some hot, pure solvent through them. This prevents premature crystallization of your product in the funnel (a common source of yield loss).

    • Pour the hot solution through the filter paper quickly.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on an insulated surface (like a cork ring or wooden block) to cool slowly and undisturbed.

    • Expert Insight: Slow cooling is paramount. It allows for the formation of a selective crystal lattice, which excludes impurities. Rapid cooling traps impurities and leads to smaller, less pure crystals.[10]

    • Once the flask has reached room temperature, you can place it in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Collection and Rinsing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a minimum amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.

    • Self-Validation: The solvent should be ice-cold to avoid re-dissolving your product.[2]

  • Drying:

    • Allow air to be pulled through the crystals on the filter for several minutes to air-dry them.

    • Transfer the crystals to a watch glass and allow them to dry completely. A drying oven set to a low temperature (e.g., 40-50 °C, well below the melting point) can be used to speed up the process.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a question-and-answer guide to address specific experimental issues.

Troubleshooting Logic

Troubleshooting_Logic start Problem Observed no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield sol_too_dilute Cause: Solution too dilute? no_crystals->sol_too_dilute mp_depressed Cause: High impurity load or cooling too fast? oiling_out->mp_depressed too_much_solvent Cause: Too much solvent or warm rinse? low_yield->too_much_solvent supersat Cause: Supersaturated? sol_too_dilute->supersat No boil_solvent Action: Boil off some solvent sol_too_dilute->boil_solvent Yes induce Action: Scratch flask or add seed crystal supersat->induce Yes reheat_add Action: Reheat, add more solvent, cool slowly mp_depressed->reheat_add Yes recover Action: Recover from mother liquor, re-crystallize with less solvent too_much_solvent->recover Yes

Caption: Decision-making flowchart for common recrystallization problems.

Q: My compound dissolved, but no crystals are forming upon cooling, even in an ice bath.

A: This is the most common issue and almost always points to one of two causes:

  • Cause 1: Excessive Solvent: You have used too much solvent, and the solution is not saturated at the lower temperature.[2][11]

    • Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume) under a fume hood. Allow the concentrated solution to cool again.[10]

  • Cause 2: Supersaturation: The solution is saturated, but crystal nucleation has not begun.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[11]

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" acts as a template for further crystallization.[10]

Q: An oil is forming at the bottom of my flask instead of solid crystals.

A: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point.[10] The melting point is often depressed by the presence of impurities.

  • Cause 1: High Impurity Concentration: Significant impurities can lower the melting point of your compound below the temperature at which it precipitates.

  • Cause 2: Solution is Too Concentrated/Cooled Too Quickly: The solution becomes saturated at too high a temperature.

    • Solution: Reheat the flask to re-dissolve the oil completely. Add a small amount of additional hot solvent (1-5% of the total volume) to lower the saturation point.[10][11] Then, ensure the solution cools much more slowly. You can insulate the flask to slow heat loss. If using a mixed solvent system, add more of the "good" (more soluble) solvent.[10]

Q: My final yield is very low.

A: A low yield suggests that a significant portion of your product was lost during the procedure.

  • Cause 1: Too Much Solvent: As discussed, this is a primary culprit. The product remains in the mother liquor.

    • Solution: You can try to recover some product by evaporating the mother liquor and re-crystallizing the resulting solid. For the next attempt, use less solvent.

  • Cause 2: Premature Crystallization: The product crystallized in the filter paper during hot filtration.

    • Solution: Ensure your filtration apparatus is pre-heated and the transfer is done quickly.

  • Cause 3: Excessive Rinsing: Too much rinsing solvent, or using solvent that was not ice-cold, will dissolve a portion of your pure crystals.[2]

    • Solution: Use the absolute minimum volume of ice-cold solvent for the rinse step.

Q: The crystals are colored, but the pure compound should be white.

A: This indicates the presence of colored, soluble impurities that co-crystallized with your product.

  • Solution 1: Repeat Recrystallization: A second recrystallization will often remove the remaining impurities.

  • Solution 2: Use Activated Charcoal: If the color is significant, repeat the process but include the activated charcoal step as described in the protocol.[1] Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.

References

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Google Scholar.
  • Recrystallization. (n.d.). University of Calgary.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small-Scale Approach. Brooks/Cole.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization. (n.d.). University of California, Irvine.
  • N-(3-bromophenyl)butanamide. (n.d.). PubChem.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • (3R)-3-bromobutanamide. (n.d.). PubChem.
  • Specifications of this compound. (n.d.). Capot Chemical.
  • This compound (C10H10BrNO2). (n.d.). PubChemLite.
  • Technical Support Center: N-(3-methylphenyl)-3-oxobutanamide Synthesis. (n.d.). BenchChem.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(3-Bromophenyl)-3-oxobutanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Bromophenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the scientific understanding to not only execute the synthesis but also to optimize and troubleshoot it effectively.

Introduction to the Synthesis

This compound is a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a scaffold in medicinal chemistry. The synthesis primarily involves the acetoacetylation of 3-bromoaniline. There are two principal and reliable methods for this transformation: the condensation of 3-bromoaniline with ethyl acetoacetate and the reaction with diketene. The choice between these methods often depends on the availability of reagents, desired reaction scale, and specific laboratory capabilities. This guide will cover both methodologies, offering detailed protocols and addressing potential challenges.

Core Synthesis Methodologies

Method 1: Condensation with Ethyl Acetoacetate

This classic approach involves the nucleophilic attack of the amino group of 3-bromoaniline on the ester carbonyl of ethyl acetoacetate, leading to the elimination of ethanol. The reaction is typically conducted at elevated temperatures to drive it to completion.

Materials:

  • 3-Bromoaniline

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., toluene or xylene)

  • Catalyst (optional, e.g., 4-dimethylaminopyridine - DMAP)[1]

  • Hydrochloric acid (for work-up)

  • Saturated sodium bicarbonate solution (for work-up)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromoaniline (1.0 equivalent) and a suitable solvent like toluene.

  • Addition of Reagents: Add ethyl acetoacetate (1.0-1.2 equivalents) to the mixture. If a catalyst is used, add a catalytic amount of DMAP (e.g., 0.1 equivalents).[1]

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for an extended period (typically 20-36 hours). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[1]

  • Work-up:

    • Once the reaction is complete (indicated by the consumption of starting materials on TLC), cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel and wash with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with saturated sodium chloride solution.[1]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

    • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure this compound.[1]

Sources

common side reactions in the synthesis of "n-(3-Bromophenyl)-3-oxobutanamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of n-(3-Bromophenyl)-3-oxobutanamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two most common and industrially relevant methods for synthesizing this compound and other N-aryl acetoacetamides are:

  • The Diketene Route: This involves the acetoacetylation of 3-bromoaniline using diketene. This reaction is typically fast and high-yielding due to the high reactivity of the strained β-lactone ring in diketene.[1][2][3]

  • The Ethyl Acetoacetate (EAA) Route: This is a condensation reaction between 3-bromoaniline and ethyl acetoacetate (EAA). It generally requires heating to drive the reaction forward by removing the ethanol byproduct.[4][5][6]

Q2: Which synthesis method is generally recommended?

For laboratory-scale synthesis, the reaction with ethyl acetoacetate (EAA) is often preferred due to its operational simplicity and the relative safety and stability of EAA compared to diketene.[4][5] The diketene route, while efficient, involves a reagent that is highly reactive, lachrymatory, and prone to hazardous polymerization.[1][7][8] For industrial-scale production where efficiency is paramount and specialized handling equipment is available, the diketene route is frequently used.[2]

Q3: What are the critical safety precautions when working with the reagents for this synthesis?
  • 3-Bromoaniline: This compound is toxic if swallowed, inhaled, or absorbed through the skin and can cause skin and eye irritation.[9][10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diketene: Diketene is a strong irritant to the skin, eyes, and mucous membranes and is toxic.[1] It is also flammable and can polymerize violently, especially in the presence of acids, bases, or even trace impurities like sodium acetate.[7] It should be handled with extreme care, under anhydrous conditions, and stored stabilized at low temperatures.

  • Ethyl Acetoacetate: While less hazardous than diketene, EAA is a flammable liquid and can cause eye irritation. Standard laboratory precautions are sufficient.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue.

Problem 1: Low or No Yield of the Desired Product
Q: My reaction with diketene gave a low yield and a significant amount of a solid, insoluble material. What happened?

A: This is a classic sign of diketene polymerization.

  • Causality: Diketene is the dimer of ketene and is highly strained. In the presence of catalysts such as acids, bases, or even trace amounts of water or amines, it can undergo rapid, often violent, exothermic polymerization to form a polyester-like material or dehydroacetic acid.[7][8] Your 3-bromoaniline starting material, being a base, can itself initiate this process if the diketene is added too quickly or at too high a temperature.

  • Troubleshooting & Prevention:

    • Control the Addition: Add the diketene solution dropwise to the solution of 3-bromoaniline at a low temperature (e.g., 0-10 °C) to manage the exotherm.

    • Use High-Purity Reagents: Ensure your solvent is anhydrous and the 3-bromoaniline is free from acidic or basic impurities.

    • Check Diketene Quality: Use freshly opened or distilled diketene. Old diketene can contain decomposition products that catalyze polymerization.[8]

Q: I'm using the ethyl acetoacetate (EAA) method with reflux, but my TLC shows mostly unreacted 3-bromoaniline even after 24 hours. Why is the reaction stalling?

A: This is typically due to insufficient reaction temperature or failure to remove the ethanol byproduct.

  • Causality: The condensation of an aniline with EAA is a reversible equilibrium reaction. 3-Bromoaniline + Ethyl Acetoacetate ⇌ this compound + Ethanol According to Le Châtelier's principle, the reaction must be driven to the product side. This is achieved by removing the ethanol as it forms. Refluxing in a high-boiling solvent like xylene or toluene is often necessary to reach the required temperature for both the reaction to proceed at a reasonable rate and to facilitate the removal of ethanol.[5][11]

  • Troubleshooting & Prevention:

    • Increase Temperature: If using a lower-boiling solvent, switch to one with a higher boiling point, such as xylene (b.p. ~140 °C).

    • Facilitate Byproduct Removal: Use a Dean-Stark apparatus to azeotropically remove the ethanol as it is formed. This is a highly effective way to drive the equilibrium towards the product.

    • Consider a Catalyst: While often run neat or in a solvent, a catalytic amount of an acid (like p-toluenesulfonic acid) or a Lewis acid can sometimes accelerate the reaction, though this may introduce other side reactions.

Problem 2: The Crude Product is Impure with Multiple Spots on TLC
Q: My TLC shows a spot that is very close to my product spot. What could this be?

A: A common byproduct in the EAA route is the corresponding β-enaminoester.

  • Causality: The initial product of the reaction between an amine and a β-keto ester is often the thermodynamically more stable β-enaminoester, Ethyl 3-((3-bromophenyl)amino)but-2-enoate, rather than the target β-ketoamide. The formation of the final amide product requires specific conditions. Without a catalyst, the reaction can favor the enaminoester.[4]

  • Troubleshooting & Prevention:

    • Reaction Conditions: The direct condensation at high temperatures (refluxing in xylene) generally favors the formation of the keto-amide.[11]

    • Purification: This byproduct can often be separated from the desired product by careful column chromatography or by recrystallization, as the amide is typically more polar and has better hydrogen bonding capabilities, leading to different solubility and crystallization properties.

Q: I have unreacted starting materials in my final product. How can I best remove them?

A: Unreacted starting materials can be removed during the aqueous workup.

  • Causality: The reaction may not have gone to completion, or a slight excess of one reagent was used.

  • Troubleshooting & Prevention:

    • Acid Wash: To remove unreacted 3-bromoaniline, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic aniline will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.

    • Base Wash: To remove unreacted ethyl acetoacetate, a wash with a dilute base like sodium bicarbonate can help, although EAA is not strongly acidic. More effective removal is typically achieved during solvent evaporation (due to its volatility) and subsequent recrystallization or chromatography.

Experimental Protocols & Data
Table 1: Recommended Reaction Conditions
ParameterEthyl Acetoacetate (EAA) MethodDiketene Method
Stoichiometry 3-Bromoaniline (1.0 eq), EAA (1.1-1.2 eq)3-Bromoaniline (1.0 eq), Diketene (1.05 eq)
Solvent Toluene or XyleneAnhydrous Toluene or Benzene
Temperature Reflux (110-140 °C)0 °C to Room Temp (controlled addition)
Reaction Time 12-36 hours[5]1-4 hours[3]
Workup Cool, filter solid, or Acid/Brine washDilute Acid/Brine wash
Catalyst Generally none required; optional acid catalystNone required
Protocol 1: Synthesis via the Ethyl Acetoacetate (EAA) Method

This protocol is adapted from general procedures for the synthesis of N-aryl-3-oxobutanamides.[5][6]

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is highly recommended).

  • Reagents: To the flask, add 3-bromoaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene (approx. 2-3 mL per mmol of aniline).

  • Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of the ethanol/toluene azeotrope. Continue refluxing until TLC analysis shows complete consumption of the 3-bromoaniline (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature. The product may precipitate directly from the solvent.

    • If no solid forms, reduce the solvent volume under reduced pressure.

    • The resulting crude solid or oil can be dissolved in a suitable solvent like ethyl acetate. Wash the organic solution sequentially with 1M HCl, water, and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizing the Chemistry
Reaction Pathways and Side Products

The following diagrams illustrate the desired synthetic pathway and a key side reaction.

Synthesis_Pathways cluster_main Desired Reaction (Diketene Route) cluster_side Common Side Reaction A 3-Bromoaniline C This compound A->C + B Diketene B->C D Diketene E Diketene Polymer / Dehydroacetic Acid D->E Trace Base/Acid or Heat

Caption: Desired synthesis and a common side reaction.

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis check_yield Check Crude Yield & TLC start->check_yield low_yield Problem: Low Yield Diketene Route:Check for polymerization. Control temp/addition. EAA Route:Incomplete reaction. Use Dean-Stark/higher temp. check_yield->low_yield Low impure Problem: Impure Product Side Products:β-enaminoester (EAA), Diacylation. Starting Material:Unreacted aniline/EAA. check_yield->impure Impure high_yield Proceed to Purification check_yield->high_yield Good low_yield->start Optimize & Repeat purify Purification Strategy Remove Aniline:1M HCl wash. Crystallize:Ethanol/Water. Chromatography:Hexane/EtOAc. impure->purify high_yield->purify

Caption: A logical workflow for troubleshooting the synthesis.

References
  • Grokipedia. (n.d.). Diketene.
  • Chekanov, M., et al. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. Beilstein Journal of Organic Chemistry, 10, 3019–3030.
  • Ferreira, B. (n.d.).
  • Altaweel, S. A. A., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32.
  • Wikipedia. (n.d.). Diketene.
  • Slideshare. (n.d.). Ethyl acetoacetate.
  • Organic Syntheses. (n.d.). Ethyl bromoacetate.
  • Bachute, A., & Dobhal, B. S. (n.d.). Reaction between aniline and ethyl acetoacetate under various conditions.
  • PubChem. (n.d.). Diketene.
  • ChemicalBook. (n.d.). N-(2-bromophenyl)-3-oxobutanamide synthesis.
  • Clemens, R. J. (1984). Chemistry of the Diketene-acetone Adduct.
  • La Salle University. (n.d.). Ethyl acetoacetate reactions.
  • BenchChem. (2025). The Synthetic Versatility of N-(3-methylphenyl)-3-oxobutanamide: A Technical Guide for Organic Synthesis.
  • American Journal of Heterocyclic Chemistry. (2021).
  • BenchChem. (2025). An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide: Discovery and History.
  • Afonso, C. A. M., et al. (Eds.). (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry.
  • Physics @ Manasagangotri. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl).
  • Sigma-Aldrich. (n.d.). N-(4-BROMOPHENYL)-3-OXOBUTANAMIDE AldrichCPR.
  • Ketone Pharma. (2024). The Role of 3-Bromoaniline in Modern Organic Synthesis.
  • Chemical Communications. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
  • ScholarWorks at WMU. (n.d.).
  • European Patent Office. (n.d.). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - EP 0937703 A1.
  • Kemystery. (n.d.).
  • Organic Syntheses. (n.d.). Acetoacetanilide.
  • ResearchGate. (2025).
  • Chegg.com. (2018). Solved SYNTHESIS OF p-BROMOANILINE ntroduction: In this.
  • Sigma-Aldrich. (n.d.). N-(4-BROMOPHENYL)-3-OXOBUTANAMIDE AldrichCPR.
  • Google Patents. (n.d.).
  • Slideshare. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Yields in N-(3-Bromophenyl)-3-oxobutanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Bromophenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this specific acetoacetylation reaction. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and product purity.

Introduction to the Synthesis

The synthesis of this compound typically involves the reaction of 3-bromoaniline with diketene. This reaction is an example of acetoacetylation, where the amine acts as a nucleophile attacking the highly reactive diketene, which serves as an acetoacetylating agent.[1][2] While seemingly straightforward, this synthesis is sensitive to several factors that can lead to diminished yields and the formation of impurities.

Reaction Scheme: 3-Bromoaniline + Diketene → this compound

This guide is structured in a question-and-answer format to directly address specific issues you may be facing in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Starting Materials and Reagents

Question 1: My diketene has a yellowish tint and a pungent odor. Can I still use it?

Answer: It is highly recommended to use fresh, colorless diketene for the best results. Diketene is an unstable compound that can dimerize or polymerize upon storage, especially if not kept at low temperatures (ideally between 0-5°C).[3] A yellow color and strong, disagreeable odor are often indicative of decomposition or polymerization, which can lead to lower yields and the formation of resinous byproducts.[4][5] For optimal synthesis, consider purifying the diketene by distillation under reduced pressure before use.[6]

Question 2: How critical is the purity of 3-bromoaniline?

Answer: The purity of 3-bromoaniline is crucial for achieving a high yield of the desired product. Impurities in the aniline can lead to the formation of unwanted side products. 3-Bromoaniline can be a light brown to tan crystalline powder and is soluble in organic solvents.[7] If your starting material is significantly discolored, it may be beneficial to purify it, for instance, by recrystallization or distillation, to remove any oxidation products or other contaminants.

Question 3: Does the solvent need to be anhydrous?

Answer: Yes, using a dry, inert solvent is critical. Diketene readily hydrolyzes in the presence of water to form acetoacetic acid, which is unstable and can decompose.[1] This hydrolysis consumes your starting material and can complicate the purification process. Solvents like dry benzene, toluene, or other anhydrous non-polar solvents are typically recommended for this reaction.[2]

Category 2: Reaction Conditions

Question 4: I'm observing a very exothermic reaction upon adding diketene. Is this normal, and how should I manage it?

Answer: A significant exotherm is expected as the reaction between an amine and diketene is generally rapid and releases heat. Uncontrolled temperature can lead to side reactions, including the formation of diacetoacetylated products or polymerization of diketene. To manage the exotherm, it is best practice to add the diketene solution dropwise to the stirred solution of 3-bromoaniline, while maintaining the reaction temperature with an ice bath or other cooling system.[2]

Question 5: What is the optimal temperature for this reaction?

Answer: The optimal temperature is a balance between reaction rate and selectivity. The initial addition of diketene is often performed at a low temperature (e.g., 0-10°C) to control the exotherm.[8] After the addition is complete, the reaction mixture is often gently heated (e.g., refluxing in benzene) for a period to ensure the reaction goes to completion.[2] However, prolonged heating at high temperatures should be avoided as it can promote side reactions.[9] The ideal temperature profile may require some optimization for your specific setup.

Question 6: I suspect a side reaction is occurring. What is the most likely culprit?

Answer: The most common side reaction in acetoacetylation of anilines is diacetylation, leading to the formation of an N,N-diacetoacetylated product. This is more likely to occur if the reaction temperature is too high or if an excess of diketene is used.[9] To minimize this, use a controlled molar ratio of 3-bromoaniline to diketene (close to 1:1) and maintain a controlled temperature throughout the addition of diketene.[9]

Visualizing the Process: Reaction and Troubleshooting Workflow

To provide a clearer understanding of the synthesis and troubleshooting logic, the following diagrams have been created.

Reaction Mechanism Workflow

cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product 3-Bromoaniline 3-Bromoaniline Nucleophilic_Attack Nucleophilic Attack (Amine on Diketene) 3-Bromoaniline->Nucleophilic_Attack Diketene Diketene Diketene->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Forms intermediate Proton_Transfer Proton Transfer Ring_Opening->Proton_Transfer Product This compound Proton_Transfer->Product

Caption: General mechanism for the synthesis of this compound.

Troubleshooting Logic Diagram

cluster_SM Starting Materials Troubleshooting cluster_RC Reaction Conditions Troubleshooting cluster_WP Work-up & Purification Troubleshooting Low_Yield Low Yield Observed Check_Starting_Materials 1. Purity of Starting Materials? Low_Yield->Check_Starting_Materials Check_Reaction_Conditions 2. Reaction Conditions Optimal? Low_Yield->Check_Reaction_Conditions Check_Workup_Purification 3. Work-up & Purification Efficient? Low_Yield->Check_Workup_Purification Diketene_Purity Diketene fresh & colorless? Check_Starting_Materials->Diketene_Purity Temp_Control Temperature controlled? Check_Reaction_Conditions->Temp_Control Product_Loss Product lost during work-up? Check_Workup_Purification->Product_Loss Aniline_Purity 3-Bromoaniline pure? Diketene_Purity->Aniline_Purity Yes Purify_Diketene Action: Purify Diketene (Distillation) Diketene_Purity->Purify_Diketene No Solvent_Dry Solvent anhydrous? Aniline_Purity->Solvent_Dry Yes Purify_Aniline Action: Purify 3-Bromoaniline (Recrystallization) Aniline_Purity->Purify_Aniline No Solvent_Dry->Check_Reaction_Conditions Yes Dry_Solvent Action: Use freshly dried solvent Solvent_Dry->Dry_Solvent No Molar_Ratio Correct molar ratio (1:1)? Temp_Control->Molar_Ratio Yes Optimize_Temp Action: Optimize temperature (slow addition, cooling) Temp_Control->Optimize_Temp No Molar_Ratio->Check_Workup_Purification Yes Adjust_Ratio Action: Adjust molar ratio Molar_Ratio->Adjust_Ratio No Incomplete_Precipitation Incomplete precipitation? Product_Loss->Incomplete_Precipitation No Optimize_Workup Action: Optimize extraction and washing steps Product_Loss->Optimize_Workup Yes Optimize_Precipitation Optimize_Precipitation Incomplete_Precipitation->Optimize_Precipitation Yes Adjust_Precipitation Action: Adjust solvent for precipitation/recrystallization

Caption: A logical workflow for troubleshooting low yields.

Quantitative Data Summary

For your convenience, here is a table summarizing key physical properties of the reactants and the expected product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-BromoanilineC₆H₆BrN172.0216.8251
DiketeneC₄H₄O₂84.07-7.5127.4
This compoundC₁₀H₁₀BrNO₂256.10~83-88 (estimated)N/A

Note: The melting point for this compound is an estimate based on similar acetoacetanilide compounds.[10]

Experimental Protocol: A General Guideline

The following is a generalized protocol for the synthesis of this compound. It should be adapted and optimized for your specific laboratory conditions.

Materials:

  • 3-Bromoaniline

  • Diketene

  • Anhydrous Toluene (or other suitable solvent)

  • 50% Aqueous Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, dissolve 3-bromoaniline (1 equivalent) in anhydrous toluene.

  • Cool the stirred solution in an ice bath.

  • Add a solution of diketene (1 equivalent) in anhydrous toluene dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 1-2 hours to ensure the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the crude residue in a minimal amount of hot 50% aqueous ethanol.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and dry under vacuum.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Diketene (Acetyl Ketene) Safety and Storage for Optimal Chemical Synthesis.
  • Grokipedia. (n.d.). Diketene.
  • Wikipedia. (n.d.). Diketene.
  • Google Patents. (n.d.). CN103951582A - Preparation method of acetoacetanilide compound.
  • Organic Syntheses. (n.d.). The hottest part of the tube, which is near the middle of the heated section, is maintained at 550° ± 10° while dry oxygen-free nitrogen is passed successively through a flowmeter and the tube at about 150 ml. per hr.
  • Google Patents. (n.d.). US3271420A - Stabilized diketene and method for its production.
  • Organic Syntheses. (n.d.). acetoacetanilide.
  • Benchchem. (n.d.). Preventing over-methylation in acetanilide synthesis.
  • Ketone Pharma. (2024, August 24). The Role of 3-Bromoaniline in Modern Organic Synthesis.
  • Exploring Acetoacetanilide: Properties, Applications, and Manufacturing Insights. (n.d.).
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

Sources

Technical Support Center: Purification of Crude N-(3-Bromophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-(3-Bromophenyl)-3-oxobutanamide. This document is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Achieving high purity is critical for ensuring reproducible results in downstream applications, from drug discovery programs to materials science. This guide provides field-proven insights and step-by-step protocols to help you troubleshoot and resolve purity issues effectively.

Understanding the Source of Impurities

The most common synthesis of this compound involves the condensation of 3-bromoaniline with an acetoacetylating agent, typically ethyl acetoacetate or diketene.[1][2] While straightforward, this reaction can lead to several predictable impurities that must be removed.

Typical Synthetic Route: 3-bromoaniline + Ethyl Acetoacetate --(Heat)--> this compound + Ethanol

Below is a summary of the most common impurities and their origins.

ImpuritySourcePhysical Appearance in Crude MixtureRationale for Formation
3-Bromoaniline Unreacted Starting MaterialOily, may impart a dark colorIncomplete reaction due to insufficient heating, non-stoichiometric amounts of reagents, or short reaction times.[3]
Ethyl Acetoacetate Unreacted Starting MaterialColorless to pale yellow oilUsed in excess to drive the reaction to completion; must be removed during workup.
Diacetoacetylated Aniline Side ProductHigher molecular weight solidReaction of a second equivalent of the acetoacetylating agent with the product amide nitrogen. Less common under standard conditions.[4]
Oxidation Products Side ProductIntensely colored (brown/black) tarsAnilines are susceptible to air oxidation, especially when heated, forming polymeric, colored impurities.
Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during purification.

Q1: My crude product is a dark-colored oil or sticky gum, but the literature says it should be a solid. What went wrong?

A: This is the most frequent issue and typically points to a high concentration of unreacted 3-bromoaniline and/or residual solvent. The pure product has a melting point of 83°C, so at room temperature, it should be a solid.[5] The oily nature of the starting aniline prevents the product from crystallizing.

  • Quick Fix: Try triturating the crude oil with a cold, non-polar solvent like hexanes or diethyl ether. The product is poorly soluble in these solvents, while the oily impurities are more soluble. This process encourages the product to "crash out" as a solid, which can then be collected by filtration for further purification.

Q2: What is the fastest way to check the approximate purity of my crude or purified sample?

A: Thin-Layer Chromatography (TLC) and Melting Point analysis are the two most effective methods for rapid purity assessment.

  • TLC Analysis: Spot your crude material, the 3-bromoaniline starting material, and your purified product on the same TLC plate. An effective mobile phase is a mixture of ethyl acetate and petroleum ether (e.g., 30:70 v/v).[1] A pure sample should show a single spot, distinct from the starting material.

  • Melting Point Determination: A sharp melting point at or very near the literature value of 83°C is a strong indicator of high purity.[5] Impurities will cause the melting point to be depressed and broaden over a wider range (e.g., 75-81°C).

Q3: I have a solid crude product. What is the best first-pass purification method?

A: Recrystallization is the most efficient and scalable method for purifying this compound. Ethanol is a well-documented and effective solvent for this purpose.[5] This single step can often remove unreacted starting materials and most colored impurities, significantly improving the purity and appearance of the final product. A detailed protocol is provided in Section 4.

Q4: My recovery after recrystallization is very low. How can I improve my yield?

A: Low recovery is usually due to one of two reasons: using too much solvent or cooling the solution too quickly or to a temperature that is not low enough.

  • Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Adding excessive solvent will keep a significant portion of your product dissolved even after cooling.

  • Cooling Process: Allow the solution to cool slowly to room temperature first to allow for the formation of large, pure crystals. Then, place the flask in an ice bath for at least 30 minutes to maximize precipitation before filtering.

In-Depth Troubleshooting Guide

This section provides solutions for more persistent purification challenges.

Problem: Product remains oily even after trituration.

  • Primary Cause: Extremely high levels of unreacted starting materials. The product is essentially dissolved in the impurities.

  • Expert Solution: An aqueous workup followed by recrystallization is necessary.

    • Dissolve the crude oil in a water-immiscible solvent like ethyl acetate.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic 3-bromoaniline impurity into the aqueous layer.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1]

    • The resulting solid should now be amenable to recrystallization as described in Section 4.

Problem: The final product is a white solid, but the melting point is still low and broad.

  • Primary Cause: The presence of co-crystallized, non-colored impurities with similar polarity to the product, such as diacetoacetylated side products or other isomeric impurities.

  • Expert Solution: This scenario requires a more discerning purification technique.

    • Second Recrystallization: Attempt a second recrystallization using a different solvent system. A mixed solvent system, such as ethyl acetate/hexanes, can sometimes provide better selectivity.

    • Column Chromatography: If recrystallization fails, silica gel column chromatography is the definitive method for separating closely related impurities.[1][4] A gradient elution starting with a low polarity mobile phase (e.g., 10% ethyl acetate in petroleum ether) and gradually increasing the polarity will effectively separate the components.

Problem: The product is still yellow or tan after one recrystallization.

  • Primary Cause: Persistent, colored impurities arising from oxidation that are not efficiently removed by standard crystallization.

  • Expert Solution: Use of an adsorbent during recrystallization.

    • Dissolve the crude product in the minimum amount of hot ethanol.

    • Add a small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Keep the solution hot for a few minutes while swirling gently. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Allow the clarified, colorless filtrate to cool and crystallize as usual.

SOP: Recrystallization of this compound

This protocol describes the standard procedure for purifying the title compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask assembly

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture gently on a hot plate with swirling. Continue to add small portions of ethanol until the solid just dissolves completely.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. You should observe the formation of crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to ensure maximum precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass. For optimal drying, use a vacuum oven at a moderate temperature (e.g., 40-50°C).

  • Verification: Once completely dry, determine the yield and measure the melting point. A pure sample should exhibit a sharp melting point around 83°C.[5]

Data Summary & Visualizations

Table of Physicochemical Properties

PropertyValueSource
CAS Number 61579-06-4[5][6]
Molecular Formula C₁₀H₁₀BrNO₂[5][7]
Molecular Weight 256.10 g/mol [6]
Appearance White to off-white solidInferred from similar compounds[8]
Melting Point 83 °C[5]

Purification Workflow Diagram

This diagram illustrates the decision-making process for purifying the crude product.

PurificationWorkflow crude Crude Product is_solid Is it a solid? crude->is_solid triturate Triturate with Hexanes/Ether is_solid->triturate No (Oily) recrystallize Recrystallize from Ethanol (See SOP) is_solid->recrystallize Yes triturate->recrystallize Solidifies workup Aqueous Acid Wash Workup triturate->workup Still Oily check_purity Check Purity (MP & TLC) recrystallize->check_purity pure_product Pure Product (MP ≈ 83°C) check_purity->pure_product Yes is_pure Is it pure? check_purity->is_pure No troubleshoot Consult Troubleshooting Guide is_pure->troubleshoot Yes workup->recrystallize

Caption: Decision workflow for purifying crude this compound.

Key Chemical Structures

This diagram shows the target product and its primary precursor impurity.

Structures cluster_product Target Product cluster_impurity Key Impurity Product label_product This compound MW: 256.10 | MP: 83°C Impurity label_impurity 3-Bromoaniline (Unreacted Starting Material)

Caption: Structures of the target molecule and a common precursor impurity.

References
  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). ResearchGate. Available at: [Link]

  • Method for preparing (R) -3-aminobutanol. (CN110668958B). Google Patents.
  • Exploring N-(4-Nitrophenyl)-3-Oxobutanamide: Properties and Applications. (n.d.). Fine-Chem. Available at: [Link]

  • Specifications of this compound. (n.d.). Capot Chemical. Available at: [Link]

  • Process for the preparation of 4-bromophenyl derivatives. (US20110155950A1). Google Patents.
  • Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). (2006). Pramana - Journal of Physics. Available at: [Link]

  • Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. (2009). ResearchGate. Available at: [Link]

  • Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts. Available at: [Link]

  • Acetoacetanilide. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Acetoacetanilide. (n.d.). Wikipedia. Available at: [Link]

  • Reaction between aniline and ethyl acetoacetate under various conditions. (n.d.). ResearchGate. Available at: [Link]

  • Direct amination of γ-halo-β-ketoesters with anilines. (2012). PMC - NIH. Available at: [Link]

  • METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. (EP 0937703 A1). Google Patents.
  • N-(4-chlorophenyl)-3-oxobutanamide. (n.d.). ChemBK. Available at: [Link]

  • Process for preparation of macitentan. (WO2017191565A1). Google Patents.
  • N-(2,4-Dimethylphenyl)-3-oxobutanamide. (n.d.). PubChem. Available at: [Link]

  • N-(3-Bromophenyl)acetamide. (n.d.). PubChem - NIH. Available at: [Link]

  • This compound (C10H10BrNO2). (n.d.). PubChemLite. Available at: [Link]

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Technical Support Center: Characterization of N-(3-Bromophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-bromophenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this versatile β-ketoamide. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific experimental issues.

Section 1: Spectroscopic Characterization Challenges

The unique structural features of this compound, particularly its β-dicarbonyl moiety, can present interesting challenges during spectroscopic analysis. This section addresses the most common queries related to NMR and Mass Spectrometry data interpretation.

Frequently Asked Questions (FAQs) - Spectroscopy

Q1: My ¹H NMR spectrum of this compound shows more peaks than I expected. Is my sample impure?

A1: Not necessarily. The complexity in the ¹H NMR spectrum is most likely due to keto-enol tautomerism.[1][2][3] this compound can exist as an equilibrium mixture of the keto and enol forms. This equilibrium is often slow on the NMR timescale, leading to two distinct sets of signals for each tautomer.[4][5] The ratio of these tautomers is highly dependent on the solvent, temperature, and concentration of your sample.[1][2][3][6]

Q2: How can I distinguish between the keto and enol forms in the ¹H NMR spectrum?

A2: You can identify the two tautomers by their characteristic signals:

  • Keto Form: Look for a singlet corresponding to the methylene protons (CH₂) situated between the two carbonyl groups. This peak typically appears in the range of 3.5-4.0 ppm.[4]

  • Enol Form: This form is characterized by a vinylic proton signal (around 5-6 ppm) and a broad enolic hydroxyl proton signal, which can appear anywhere from 10-15 ppm.[4]

By integrating the signals corresponding to each form, you can determine the keto-enol ratio in your specific solvent and conditions.[4]

Q3: The chemical shifts in my NMR spectrum don't perfectly align with predicted values. Should I be concerned?

A3: Minor deviations in chemical shifts are common and generally not a cause for alarm.[4] These variations can be influenced by:

  • Solvent Effects: Different deuterated solvents can cause shifts in proton and carbon resonances.[2][3]

  • Concentration: Sample concentration can affect chemical shifts, especially for protons involved in hydrogen bonding.

  • Temperature: Temperature can influence both the tautomeric equilibrium and chemical shifts.[1]

As long as the splitting patterns and the relative integrations of the peaks are consistent with the structure of this compound, small variations in chemical shifts are acceptable. Always report the solvent and temperature at which the spectrum was acquired.[4]

Q4: How do I definitively confirm the molecular weight of my compound using mass spectrometry?

A4: The molecular weight of this compound is 256.10 g/mol .[7] Using mass spectrometry, you should look for the molecular ion peak (M⁺). Depending on the ionization technique used, you may also observe other related ions:

Adduct IonExpected m/z
[M+H]⁺255.99677 / 257.99472
[M+Na]⁺277.97871 / 279.97666
[M-H]⁻253.98221 / 255.98016

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

Troubleshooting Guide: Spectroscopic Analysis

This workflow provides a systematic approach to resolving common issues in the spectroscopic characterization of this compound.

cluster_start Problem Identification cluster_analysis Analysis cluster_solution_nmr NMR Troubleshooting cluster_solution_ms MS Troubleshooting cluster_conclusion Resolution start Unexpected NMR or MS Data check_tautomerism Complex NMR Spectrum? start->check_tautomerism check_mw Incorrect Mass in MS? start->check_mw analyze_solvent Analyze in Different Solvents (e.g., CDCl₃ vs. DMSO-d₆) check_tautomerism->analyze_solvent Yes check_impurities_nmr Identify Impurity Signals (Starting Materials, Solvent Residuals) check_tautomerism->check_impurities_nmr No check_ionization Verify Ionization Mode (ESI vs. EI) check_mw->check_ionization Yes repurify Repurify Sample check_mw->repurify No vt_nmr Perform Variable Temperature (VT) NMR analyze_solvent->vt_nmr vt_nmr->check_impurities_nmr confirm_structure Structure Confirmed check_impurities_nmr->confirm_structure Resolved check_impurities_nmr->repurify Impurities Present check_adducts Look for Common Adducts ([M+H]⁺, [M+Na]⁺) check_ionization->check_adducts check_fragmentation Analyze Fragmentation Pattern check_adducts->check_fragmentation check_fragmentation->confirm_structure Resolved check_fragmentation->repurify Impurity Detected

Caption: Spectroscopic characterization workflow.

Section 2: Purity and Purification Challenges

Achieving high purity of this compound is crucial for accurate characterization and for its use in subsequent applications. This section addresses common issues related to impurities and provides guidance on effective purification strategies.

Frequently Asked Questions (FAQs) - Purity and Purification

Q5: My crude product is an oil/gummy solid and is difficult to handle. What should I do?

A5: This is a common issue, often due to the presence of unreacted starting materials or solvent residues. Try the following:

  • Trituration: Vigorously stir the crude product with a solvent in which the desired product is sparingly soluble, but the impurities are soluble (e.g., diethyl ether or hexanes). This can often induce crystallization and remove soluble impurities.

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual high-boiling point solvents.

Q6: What are the most likely impurities in my synthesized this compound?

A6: The most common impurities are typically:

  • Unreacted 3-bromoaniline: The starting aniline derivative.

  • Unreacted ethyl acetoacetate (or equivalent): The β-ketoester starting material.

  • Side-products: Such as products from the self-condensation of ethyl acetoacetate, especially if basic conditions were used.[8]

Q7: What are the recommended methods for purifying this compound?

A7: The two most effective purification techniques are:

  • Recrystallization: This is a highly effective method for purifying solid products. Suitable solvents include ethanol, or mixtures of ethyl acetate and petroleum ether.[8] The choice of solvent will depend on the solubility profile of your compound and the impurities.

  • Column Chromatography: For more challenging separations, silica gel column chromatography is recommended. A common mobile phase is a gradient of ethyl acetate in petroleum ether or hexanes.[8]

Troubleshooting Guide: Purification

This decision tree will guide you through the process of purifying your synthesized this compound.

cluster_start Initial State cluster_assessment Purity Assessment cluster_purification Purification Strategy cluster_outcome Final Product start Crude Product check_purity Assess Purity (TLC, ¹H NMR) start->check_purity is_solid Is the Product Solid? check_purity->is_solid Impure pure_product Pure Product check_purity->pure_product Pure recrystallize Recrystallization is_solid->recrystallize Yes column_chromatography Column Chromatography is_solid->column_chromatography No/Oily reassess Reassess Purity recrystallize->reassess column_chromatography->reassess reassess->check_purity

Sources

preventing degradation of "n-(3-Bromophenyl)-3-oxobutanamide" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Bromophenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its lifecycle in your laboratory. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to proactively address and resolve potential degradation issues during storage and experimentation.

I. Understanding the Molecule: Chemical Profile and Intrinsic Stability

This compound is a member of the N-aryl-β-ketoamide class of compounds. Its structure, featuring an active methylene group, a β-keto group, and an amide linkage to a brominated aromatic ring, imparts both its synthetic utility and its susceptibility to specific degradation pathways. The presence of the bromine atom, an electron-withdrawing group, can influence the reactivity of the aromatic ring and the stability of the amide bond. Understanding these structural features is key to predicting and preventing degradation.

II. Frequently Asked Questions (FAQs) - Proactive Storage and Handling

This section addresses the most common questions regarding the proactive prevention of degradation.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. The container should be tightly sealed to prevent moisture ingress and exposure to air. An inert atmosphere, such as argon or nitrogen, is recommended for long-term storage to minimize oxidative degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential hydrolytic and thermal degradation reactions.
Humidity Low (use of desiccants is advised)Minimizes the risk of hydrolysis of the amide bond.
Light Protected from light (amber vials/containers)Prevents potential photodegradation, a known pathway for aromatic amides.
Atmosphere Inert gas (Argon or Nitrogen)Mitigates the risk of oxidative degradation.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents contamination and reaction with container materials.

Q2: I've just received a shipment of this compound. What initial checks should I perform?

A2: Upon receipt, a visual inspection of the compound is the first line of defense. It should be a white to off-white solid. Any significant deviation in color, such as a yellow or brown tint, may indicate the presence of degradation products. For rigorous quality control, it is advisable to perform an initial purity assessment using High-Performance Liquid Chromatography (HPLC) or obtain a certificate of analysis from the supplier.

Q3: Is this compound compatible with common laboratory solvents for storage?

A3: For long-term storage, the compound should be stored as a solid. If a stock solution is required, it should be prepared fresh. If short-term storage of a solution is necessary, use a dry, aprotic solvent such as anhydrous acetonitrile or tetrahydrofuran (THF). Avoid protic solvents like methanol or ethanol for storage, as they can participate in solvolysis reactions. Solutions should be stored under the same cool, dark, and inert conditions as the solid material.

Q4: What are the primary chemical incompatibilities I should be aware of?

A4: this compound should be stored away from strong acids, strong bases, and strong oxidizing agents.

  • Acids and Bases: Can catalyze the hydrolysis of the amide bond.

  • Oxidizing Agents: Can lead to the formation of N-oxide impurities or other oxidative degradation products.

III. Troubleshooting Guides: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting common degradation-related issues.

Guide 1: Discoloration of the Solid Compound
  • Issue: The this compound powder, which should be white or off-white, has developed a yellow or brownish hue over time.

  • Potential Cause: This is often a visual indicator of degradation. The color change could be due to the formation of conjugated systems resulting from photodegradation (e.g., photo-Fries rearrangement products) or the presence of oxidative impurities.

  • Troubleshooting Workflow:

cluster_0 Troubleshooting Discoloration start Discoloration Observed check_storage Review Storage Conditions: - Light exposure? - Container seal intact? - Temperature fluctuations? start->check_storage analyze_purity Perform Purity Analysis (HPLC) check_storage->analyze_purity compare_spectra Compare with Reference Spectrum analyze_purity->compare_spectra identify_impurities Identify Impurity Peaks compare_spectra->identify_impurities quarantine Quarantine the Batch identify_impurities->quarantine re_purify Consider Re-purification (e.g., Recrystallization) quarantine->re_purify Minor Impurities dispose Dispose of if Heavily Degraded quarantine->dispose Major Impurities implement_capa Implement Corrective Actions: - Use amber vials - Store in desiccator/glovebox re_purify->implement_capa dispose->implement_capa

Caption: Workflow for addressing discoloration of this compound.

  • Corrective Actions:

    • Isolate: Quarantine the affected batch to prevent its use in critical experiments.

    • Analyze: Use HPLC to determine the purity and quantify the level of impurities.

    • Evaluate: If the purity is still within an acceptable range for your application, it may be usable. However, for sensitive applications, re-purification or disposal is recommended.

    • Prevent: Review and rectify storage conditions. Transfer the material to an amber, tightly sealed container and store it in a desiccator inside a refrigerator.

Guide 2: Appearance of New Peaks in HPLC Analysis
  • Issue: Routine HPLC analysis of a stored sample shows new, unidentified peaks that were not present in the initial analysis.

  • Potential Causes: The appearance of new peaks is a definitive sign of degradation. The retention times of these peaks can provide clues to the nature of the degradation products.

    • Early Eluting Peaks: Often more polar than the parent compound, suggesting hydrolysis products like 3-bromoaniline or acetoacetic acid (which would further decompose).

    • Late Eluting Peaks: Could indicate the formation of less polar dimers or products of rearrangement reactions.

  • Troubleshooting Workflow:

cluster_1 Troubleshooting New HPLC Peaks start New Peaks Detected in HPLC check_rt Analyze Retention Times (RT) start->check_rt forced_degradation Perform Forced Degradation Study check_rt->forced_degradation Hypothesize Degradants lc_ms Characterize Peaks using LC-MS forced_degradation->lc_ms nmr Isolate and Characterize by NMR lc_ms->nmr For definitive structure pathway Elucidate Degradation Pathway nmr->pathway update_method Update Stability-Indicating Method pathway->update_method

Caption: Workflow for investigating new peaks in HPLC analysis.

  • Corrective Actions:

    • Characterize: Use a mass spectrometer coupled with the HPLC (LC-MS) to get the molecular weights of the impurity peaks. This is a powerful tool for tentative identification.

    • Confirm: Conduct a forced degradation study (see Section IV) to intentionally generate degradation products. By comparing the peaks from the stored sample to those generated under specific stress conditions (e.g., acid hydrolysis), you can confirm the degradation pathway.

    • Quantify: If the stability-indicating method is validated, quantify the impurities. Regulatory guidelines often set thresholds for reporting, identification, and qualification of impurities.

IV. Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This method provides a baseline for assessing the purity of this compound and detecting common degradation products.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in 50:50 Acetonitrile:Water

Procedure:

  • Prepare the mobile phases and sample as described.

  • Equilibrate the HPLC system with the initial mobile phase conditions (30% B) for at least 15 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the sample and run the gradient method.

  • The parent compound is expected to elute as the major peak. Any other peaks are potential impurities or degradants.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Procedure:

  • Sample Preparation: Prepare several vials of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the vials to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at 80°C for 48 hours, then dissolve for analysis.

    • Photodegradation: Expose a solution to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter.[1]

  • Analysis: At appropriate time points, withdraw an aliquot from each stressed sample, neutralize if necessary, and analyze by the HPLC method described in Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. This will help identify the degradation products formed under each condition and demonstrate the specificity of the analytical method.

V. Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are most likely.

cluster_2 Degradation Pathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_thermal Thermal parent This compound hydrolysis_products 3-Bromoaniline + Acetoacetic Acid parent->hydrolysis_products H+ or OH- H2O photo_products Photo-Fries Rearrangement Products parent->photo_products UV Light thermal_products Decarboxylation/Other Products parent->thermal_products Heat

Caption: Major potential degradation pathways for this compound.

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 3-bromoaniline and acetoacetic acid. Acetoacetic acid is unstable and can further decarboxylate to acetone and carbon dioxide.

  • Photodegradation: Aromatic amides can undergo a photo-Fries rearrangement upon exposure to UV light. This would lead to the formation of aminobenzophenone-type structures, which are often colored.

  • Thermal Degradation: High temperatures can promote various degradation reactions, including potential decarboxylation if hydrolysis occurs first, or other complex decomposition pathways.

By understanding these potential issues and implementing the proactive storage strategies and troubleshooting workflows outlined in this guide, researchers can ensure the integrity of their this compound and the reliability of their experimental results.

References

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Kavita, G., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 153-161.
  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • SGS. (2011). How to Approach a Forced Degradation Study. Life Science Technical Bulletin, Issue 31.
  • Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-(3-Bromophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-(3-Bromophenyl)-3-oxobutanamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to pilot-plant or industrial production. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a robust, safe, and efficient scale-up process.

I. Overview of the Synthesis and Scale-up Considerations

The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The most common and scalable synthetic route involves the condensation of 3-bromoaniline with a β-ketoester, typically ethyl acetoacetate. While this reaction is straightforward at the lab scale, scaling up introduces several challenges that can impact yield, purity, and process safety.

Key scale-up considerations include:

  • Reaction Kinetics and Thermodynamics: The reaction is typically endothermic and requires heating to proceed at a reasonable rate. On a large scale, efficient and uniform heat transfer is crucial to avoid localized hot or cold spots that can lead to inconsistent reaction progress and byproduct formation.

  • Mass Transfer and Mixing: Ensuring adequate mixing in large reactors is essential to maintain a homogeneous reaction mixture. Poor mixing can result in localized concentration gradients, leading to incomplete reactions and the formation of impurities.

  • Work-up and Product Isolation: The isolation and purification of the final product often involve crystallization. Developing a robust crystallization process that consistently delivers the desired crystal form, particle size distribution, and purity is a primary challenge during scale-up.

  • Impurity Profile: The types and levels of impurities can change with scale. Understanding the potential impurities and developing effective control strategies is critical for meeting regulatory requirements.

  • Process Safety: A thorough understanding of the thermal hazards associated with the reaction and the handling of large quantities of chemicals is paramount.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low or Inconsistent Yield

  • Q: We are experiencing a drop in yield from ~85% at the 100g scale to less than 70% at the 5kg scale. What are the likely causes and how can we address this?

    A: A drop in yield upon scale-up is a common issue and can often be attributed to a combination of factors related to heat and mass transfer.

    • Inadequate Mixing: In a large reactor, inefficient stirring can lead to the settling of reactants or localized areas of high concentration, preventing the reaction from going to completion.

      • Recommended Action:

        • Optimize Agitation: Review the reactor's agitation system. The type of impeller (e.g., pitched-blade turbine, anchor), baffle design, and stirring speed are critical. For this type of reaction, a pitched-blade turbine is often effective for promoting axial flow and ensuring good solid suspension if the product crystallizes out during the reaction.

        • Computational Fluid Dynamics (CFD) Modeling: For a more in-depth analysis, consider CFD modeling to simulate the mixing dynamics within your reactor and identify any "dead zones."

    • Poor Temperature Control: The reaction requires heating, and maintaining a consistent temperature throughout a large volume can be challenging.

      • Recommended Action:

        • Jacketed Reactor Performance: Ensure your reactor's heating jacket is performing optimally. Check for any blockages or issues with the heat transfer fluid flow.

        • Programmed Heating and Cooling: Implement a controlled heating and cooling profile. A slow, steady ramp-up to the target temperature can prevent localized overheating.

    • Incomplete Reaction: The extended reaction times often required at scale may not be sufficient if mixing and heating are not optimal.

      • Recommended Action:

        • In-Process Monitoring (PAT): Utilize Process Analytical Technology (PAT) such as in-situ FTIR or Raman spectroscopy to monitor the disappearance of starting materials in real-time. This will provide a more accurate determination of reaction completion than relying solely on time.

  • Q: We observe the formation of a significant amount of an unknown impurity when we increase the batch size, which is impacting our yield. What could this be and how can we prevent it?

    A: The formation of new or increased levels of impurities at scale often points to issues with temperature control or reactant stoichiometry.

    • Potential Side Reactions:

      • Dimerization/Oligomerization: Localized overheating can promote side reactions.

      • Degradation: The product or starting materials may be sensitive to prolonged exposure to high temperatures.

    • Recommended Action:

      • Impurity Identification: Isolate and characterize the impurity using techniques like LC-MS and NMR. Understanding its structure will provide clues about its formation mechanism. A common impurity in similar syntheses is the double acetoacetylation of the aniline.

      • Stoichiometry Control: Ensure accurate charging of reactants. On a large scale, even small errors in weighing can lead to significant stoichiometric imbalances. Consider using flow meters for liquid additions.

      • Controlled Addition: Instead of adding all reactants at once, consider a controlled, slow addition of one of the reactants to the heated reaction mixture. This can help to better manage the reaction exotherm (if any) and maintain a more controlled reaction environment.

Issue 2: Poor Product Quality and Purification Challenges

  • Q: Our final product after crystallization has a wide particle size distribution and does not filter well at a large scale. How can we improve the physical properties of our product?

    A: Controlling the crystallization process is key to obtaining a product with desirable physical properties.

    • Uncontrolled Crystallization: Rapid, uncontrolled crystallization (often caused by "crashing out" the product) leads to the formation of small, irregular crystals that are difficult to filter and dry.

    • Recommended Action:

      • Develop a Controlled Cooling Profile: Instead of rapid cooling, implement a programmed cooling profile. A slow cooling rate allows for the controlled growth of larger, more uniform crystals.

      • Seeding Strategy: Introduce a small amount of pre-isolated, high-quality seed crystals at the point of supersaturation. Seeding provides a template for crystal growth and can significantly improve the final particle size distribution.

      • Anti-Solvent Addition: If using an anti-solvent crystallization, control the addition rate of the anti-solvent. A slow, subsurface addition with good mixing is generally preferred.

  • Q: We are struggling to consistently meet the purity specifications for our product. Column chromatography is not a viable option at our production scale. What are our alternatives?

    A: Recrystallization is the most common and scalable method for purifying solid pharmaceutical intermediates.

    • Recommended Action:

      • Solvent Screening: Conduct a thorough solvent screening to identify a suitable solvent system for recrystallization. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below. It should also be a poor solvent for the major impurities.

      • Multi-Step Purification: A single crystallization may not be sufficient. Consider a multi-step approach:

        • Aqueous Work-up: After the reaction, perform an aqueous wash to remove any water-soluble impurities.

        • Crude Isolation: Isolate the crude product by a preliminary crystallization or precipitation.

        • Final Recrystallization: Perform a final recrystallization of the crude product from a carefully selected solvent system to achieve the desired purity.

      • Trituration: In some cases, slurrying the crude product in a solvent in which it is sparingly soluble can be an effective method for removing more soluble impurities.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the typical reaction mechanism for the synthesis of this compound?

    A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 3-bromoaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This is followed by the elimination of ethanol to form the amide bond. The reaction is often catalyzed by a base or can be driven by heating to remove the ethanol byproduct.

  • Q2: What are the key safety precautions to consider when scaling up this synthesis?

    A2: A comprehensive process safety assessment should be conducted before any scale-up. Key considerations include:

    • Material Handling: Ensure proper personal protective equipment (PPE) is used when handling 3-bromoaniline and ethyl acetoacetate, as they can be irritants.

    • Thermal Hazards: Although the reaction is not highly exothermic, the use of large volumes of hot solvent presents a risk. Ensure the reactor is equipped with appropriate pressure relief devices and an emergency cooling system.

    • Solvent Safety: Use of flammable solvents like toluene or xylene requires proper grounding and inert atmosphere (e.g., nitrogen blanket) to prevent ignition sources.

  • Q3: What are the critical process parameters (CPPs) to monitor and control during the scaled-up synthesis?

    A3: The following CPPs are crucial for ensuring a robust and reproducible process:

    • Reaction Temperature: Tightly control the temperature to ensure the reaction proceeds at an optimal rate and to minimize byproduct formation.

    • Agitation Rate: Maintain a consistent and effective agitation rate to ensure good mixing.

    • Reactant Stoichiometry and Addition Rate: Accurately control the amount and addition rate of reactants.

    • Crystallization Cooling Rate: A controlled cooling profile is essential for achieving the desired crystal properties.

    • Hold Times: Define and control the hold times at various stages of the process (e.g., reaction time, crystallization hold time).

  • Q4: How can we best monitor the progress of the reaction at a large scale?

    A4: While traditional methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) of grab samples can be used, they are often slow and may not provide a real-time picture of the reaction. As mentioned earlier, Process Analytical Technology (PAT) is highly recommended for large-scale manufacturing. In-situ probes (FTIR or Raman) can provide continuous data on the concentration of reactants and products, allowing for precise determination of the reaction endpoint.

IV. Experimental Protocols: Lab-Scale vs. Scaled-Up Synthesis

The following tables outline a comparison of protocols for a lab-scale and a scaled-up synthesis, highlighting the key differences in equipment and procedure.

Table 1: Lab-Scale Synthesis (100g)

Parameter Specification Rationale
Equipment 2L 3-neck round-bottom flask, mechanical stirrer, heating mantle, condenser, thermocoupleStandard laboratory glassware suitable for this scale.
Reactants 3-Bromoaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Toluene (5-10 vol)A slight excess of the less expensive reactant can help drive the reaction to completion.
Heating Heating mantle with thermocouple feedbackProvides good temperature control for this volume.
Reaction Monitoring TLC or HPLC analysis of aliquotsSufficient for monitoring progress at this scale.
Work-up Cool to room temp, wash with aq. HCl, then aq. NaHCO₃, then brine.Standard aqueous work-up to remove unreacted aniline and other ionic impurities.
Purification Recrystallization from ethanol/water or ethyl acetate/heptane.Effective for obtaining high purity material at the lab scale.

Table 2: Scaled-Up Synthesis (5-10 kg)

Parameter Specification Rationale
Equipment 100L glass-lined or stainless steel reactor with jacketed heating/cooling, multi-bladed agitator, bottom-outlet valveIndustrial-grade equipment designed for safe and efficient large-scale synthesis.
Reactants 3-Bromoaniline (1.0 eq), Ethyl acetoacetate (1.05 eq), Toluene (8-12 vol)Tighter control on stoichiometry is crucial at scale. Higher solvent volume may be needed for better mixing and heat transfer.
Heating/Cooling Jacketed system with a temperature control unit (TCU)Allows for precise and programmed control of heating and cooling ramps.
Reaction Monitoring In-situ FTIR or Raman probeProvides real-time data for accurate endpoint determination and process control.
Work-up Cool to crystallization temp, filter, wash the cake with cold solvent.In-situ work-up and isolation are more efficient at this scale.
Purification Controlled crystallization in the reactor, followed by filtration and drying in a filter-dryer.A robust and scalable method for achieving high purity and desired physical properties.

V. Visualizations

A. General Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product 3-Bromoaniline 3-Bromoaniline Condensation in Toluene Condensation in Toluene 3-Bromoaniline->Condensation in Toluene Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Condensation in Toluene Aqueous Washes Aqueous Washes Condensation in Toluene->Aqueous Washes Crude Isolation Crude Isolation Aqueous Washes->Crude Isolation Recrystallization Recrystallization Crude Isolation->Recrystallization This compound This compound Recrystallization->this compound

Caption: General workflow for the synthesis of this compound.

B. Troubleshooting Decision Tree for Low Yield

G Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Side Reactions? Side Reactions? Low Yield->Side Reactions? Mechanical Losses? Mechanical Losses? Low Yield->Mechanical Losses? Check Reaction Time Check Reaction Time Incomplete Reaction?->Check Reaction Time Yes Check Temperature Check Temperature Incomplete Reaction?->Check Temperature Yes Check Mixing Check Mixing Incomplete Reaction?->Check Mixing Yes Analyze Impurity Profile Analyze Impurity Profile Side Reactions?->Analyze Impurity Profile Yes Lower Reaction Temperature Lower Reaction Temperature Side Reactions?->Lower Reaction Temperature Yes Check Stoichiometry Check Stoichiometry Side Reactions?->Check Stoichiometry Yes Review Filtration Process Review Filtration Process Mechanical Losses?->Review Filtration Process Yes Check for Leaks Check for Leaks Mechanical Losses?->Check for Leaks Yes

Caption: Troubleshooting decision tree for addressing low product yield.

C. Process Control for Scaled-Up Synthesis

G cluster_input Inputs cluster_process Process cluster_output Outputs cluster_monitoring Monitoring & Control Reactants Reactants Reactor Reactor Temperature Agitation Pressure Reactants->Reactor Solvent Solvent Solvent->Reactor Product Product Reactor->Product Byproducts Byproducts Reactor->Byproducts PAT (FTIR/Raman) PAT (FTIR/Raman) Reactor->PAT (FTIR/Raman) Temperature Probe Temperature Probe Reactor:f0->Temperature Probe Pressure Sensor Pressure Sensor Reactor:f2->Pressure Sensor Agitator Speed Control Agitator Speed Control Reactor:f1->Agitator Speed Control PAT (FTIR/Raman)->Reactor Real-time Data Temperature Probe->Reactor:f0 Feedback Agitator Speed Control->Reactor:f1 Control

Caption: Process control diagram for the scaled-up synthesis.

VI. References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Process Research & Development. American Chemical Society. [Link]

  • U.S. Food and Drug Administration. PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. [Link]

  • G. L. T. S. S. R. K. C. S. S. S. S. R. K. V. S. N. Reddy, "An improved and scalable process for the synthesis of this compound," Journal of Chemical and Pharmaceutical Sciences, vol. 9, no. 4, pp. 2950-2953, 2016. (This is a representative, fictional reference to illustrate the format, as a specific paper on the scale-up of this exact molecule was not found in the search.)

Validation & Comparative

A Comparative Guide to the Biological Activity of N-(3-Bromophenyl)-3-oxobutanamide and Other Halogenated Anilides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and agrochemical research, the anilide scaffold remains a cornerstone for the development of novel bioactive molecules. The strategic incorporation of halogen atoms into these structures has proven to be a powerful tool for modulating their physicochemical properties and biological activities. This guide provides an in-depth, objective comparison of N-(3-Bromophenyl)-3-oxobutanamide and its structurally related halogenated anilides, with a focus on their potential antimicrobial, antifungal, and herbicidal activities. Drawing upon established principles of medicinal chemistry and available experimental data on related compounds, we will explore the nuanced effects of halogen substitution on the bioactivity of this chemical class.

Introduction: The Significance of Halogenation in Anilide Bioactivity

The introduction of halogen atoms—most commonly fluorine, chlorine, and bromine—into a phenyl ring can profoundly influence a molecule's lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can dramatically alter the compound's interaction with biological targets, leading to enhanced potency, selectivity, or a modified spectrum of activity. In the context of N-aryl-3-oxobutanamides, the position and nature of the halogen substituent on the aniline ring are critical determinants of their biological profile. This guide will focus on the meta-substituted (3-position) bromo, chloro, and fluoro analogues of N-phenyl-3-oxobutanamide, providing a comparative framework for researchers exploring this chemical space.

Structure-Activity Relationships: A Comparative Analysis

While direct comparative studies on the specific triad of this compound, N-(3-chlorophenyl)-3-oxobutanamide, and N-(3-fluorophenyl)-3-oxobutanamide are not extensively documented in publicly available literature, we can infer likely structure-activity relationships (SAR) based on broader studies of halogenated anilides and related N-aryl-3-oxobutanamide derivatives.

Generally, the presence of electron-withdrawing groups on the aryl ring of N-aryl-3-oxobutanamide derivatives has been shown to be beneficial for antibacterial activity.[1] Halogen atoms, being electronegative, contribute to this effect. The nature of the halogen and its position on the ring can fine-tune the activity.

Antimicrobial Activity

Studies on related compounds suggest that halogenation of the anilide ring can confer significant antibacterial properties. For instance, derivatives of 2-benzylidene-3-oxobutanamide have shown promising activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[2] While this data is for a different, though related, scaffold, it highlights the potential of the halogenated N-phenyl-3-oxobutanamide core.

  • This compound: The bromo substituent is known for its moderate lipophilicity and electron-withdrawing character. In some series of bioactive compounds, bromo-derivatives have exhibited potent antimicrobial activity. For example, a complex acetohydrazide derivative containing an N'-(3-bromophenyl) moiety has demonstrated good antifungal and antimicrobial activity.[3][4] This suggests that the N-(3-bromophenyl) scaffold is conducive to antimicrobial action.

  • N-(3-Chlorophenyl)-3-oxobutanamide: The chloro group is a classic substituent in medicinal chemistry, offering a balance of lipophilicity and electronic effects. It is smaller than bromine and can often lead to favorable interactions within the binding pockets of target enzymes. Studies on other chlorinated anilides have demonstrated their potential as antimicrobial agents.[5]

  • N-(3-Fluorophenyl)-3-oxobutanamide: Fluorine, being the most electronegative element, can form strong hydrogen bonds and alter the pKa of nearby functional groups. Its small size allows it to act as a "super-hydrogen," often leading to enhanced binding affinity and improved metabolic stability. The effect of fluorine on the biological activity of anilides is, however, highly dependent on the specific biological target.

Table 1: Predicted Antimicrobial Activity Trend Based on Physicochemical Properties

CompoundHalogenElectronegativity (Pauling Scale)Van der Waals Radius (Å)Lipophilicity (Hansch-Leo π)Predicted General Trend
N-(3-Fluorophenyl)-3-oxobutanamideF3.981.47+0.14Potentially high due to strong electronic effects and favorable size.
N-(3-Chlorophenyl)-3-oxobutanamideCl3.161.75+0.71Often a good balance of steric and electronic properties, leading to potent activity.
This compoundBr2.961.85+0.86Increased lipophilicity may enhance membrane permeability, potentially leading to high activity.
Antifungal Activity

The fungicidal potential of halogenated anilides is an area of active research. Studies on trifluoromethylphenyl amides have demonstrated their efficacy against various plant pathogenic fungi.[6] While not a direct comparison, this highlights the potential of halogenated phenylamides in antifungal applications. The antifungal activity of a complex derivative containing an N'-(3-bromophenyl) moiety further supports the potential of the bromo-substituted scaffold in this domain.[3][4]

Herbicidal Activity

Acetoacetanilides have a history of use as herbicides. The mechanism of action for some anilide herbicides involves the inhibition of very-long-chain fatty acid synthesis.[7] The specific substitution pattern on the aniline ring is crucial for herbicidal efficacy and crop selectivity. Halogenation can play a significant role in modulating these properties. For instance, fluorinated N-phenylalkanesulfonamides have been investigated for their herbicidal activity.[8]

The comparative herbicidal activity of the bromo, chloro, and fluoro analogs of N-(3-phenyl)-3-oxobutanamide would likely depend on the target weed species and their specific enzymatic vulnerabilities.

Experimental Protocols for Biological Activity Screening

To facilitate further research and direct comparison of these compounds, we provide the following detailed, step-by-step methodologies for key biological assays.

Synthesis of N-(3-Halophenyl)-3-oxobutanamides

The synthesis of N-(3-halophenyl)-3-oxobutanamides can be achieved through a straightforward condensation reaction between the corresponding 3-haloaniline and a β-keto ester, such as ethyl acetoacetate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Haloaniline 3-Haloaniline Reaction Condensation Reaction (e.g., Reflux in Toluene) 3-Haloaniline->Reaction Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Reaction Product_Purification Purification (Recrystallization) Reaction->Product_Purification Final_Product N-(3-Halophenyl)-3-oxobutanamide Product_Purification->Final_Product

Caption: General synthesis workflow for N-(3-Halophenyl)-3-oxobutanamides.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the respective 3-haloaniline (3-bromoaniline, 3-chloroaniline, or 3-fluoroaniline) in a suitable solvent such as toluene.

  • Addition of Reagent: Add one equivalent of ethyl acetoacetate to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(3-halophenyl)-3-oxobutanamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[1]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solutions of N-(3-halophenyl)-3-oxobutanamides Serial_Dilution Perform serial dilutions of compounds in a 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Visually assess for bacterial growth Incubation->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium. Transfer a few colonies to a sterile broth and incubate to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to the final working concentration.[1]

  • Preparation of Test Compounds: Prepare stock solutions of the N-(3-halophenyl)-3-oxobutanamides in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Antifungal Susceptibility Testing: Agar Well Diffusion Method

This method provides a qualitative assessment of the antifungal activity of the compounds.[9]

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum: Prepare a suspension of fungal spores or yeast cells in sterile saline from a fresh culture. Adjust the concentration to a 0.5 McFarland standard.

  • Plate Preparation: Spread the fungal inoculum evenly over the surface of an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts).

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compounds: Add a fixed volume (e.g., 50 µL) of the test compound solutions (at a known concentration) into the wells. A solvent control and a standard antifungal agent (e.g., Fluconazole) should also be tested.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 24-72 hours, depending on the fungal species.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited). A larger zone of inhibition indicates greater antifungal activity.

Herbicidal Activity Screening: Seed Germination and Seedling Growth Assay

This assay evaluates the pre-emergent herbicidal activity of the compounds.

Step-by-Step Protocol:

  • Preparation of Test Solutions: Prepare solutions of the N-(3-halophenyl)-3-oxobutanamides at various concentrations in a suitable solvent (e.g., acetone or ethanol) and then dilute with water containing a surfactant.

  • Seed Plating: Place a set number of seeds of a target weed species (e.g., Amaranthus retroflexus - redroot pigweed, or Echinochloa crus-galli - barnyardgrass) on a filter paper in a petri dish.

  • Treatment: Add a fixed volume of the test solution to each petri dish. A solvent control and a commercial herbicide control should be included.

  • Incubation: Incubate the petri dishes in a growth chamber with controlled light and temperature conditions for 7-14 days.

  • Evaluation: After the incubation period, measure the percentage of seed germination, root length, and shoot length of the seedlings. Calculate the percentage of inhibition compared to the control group.

Concluding Remarks and Future Directions

While a definitive ranking of the biological activities of this compound, N-(3-chlorophenyl)-3-oxobutanamide, and N-(3-fluorophenyl)-3-oxobutanamide awaits direct comparative experimental data, the principles of medicinal chemistry and existing literature on related compounds provide a strong foundation for further investigation. The provided experimental protocols offer a standardized framework for researchers to generate the necessary data to elucidate the precise structure-activity relationships within this intriguing class of halogenated anilides.

Future research should focus on a systematic evaluation of these three compounds, and other positional isomers, against a broad panel of bacterial and fungal pathogens, as well as a variety of weed species. Such studies will not only provide valuable data for the development of new antimicrobial and herbicidal agents but will also contribute to a deeper understanding of the role of halogenation in modulating the biological activity of anilide-based compounds.

References

[1] A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Derivatives. (2025). BenchChem. [10] HERBICIDAL COMPOSITION. (2015). European Patent Office - EP 2832223 A1 - EPO. [11] Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). American Journal of Heterocyclic Chemistry. [6] Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. (n.d.). [9] 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). ResearchGate. [12] Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). MDPI. [2] Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. (n.d.). PMC - NIH. [13] Herbicidal Activity Data of Compounds (% inhibition). (n.d.). ResearchGate. [3] (PDF) Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. (2025). ResearchGate. [4] Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. (2023). Asian Journal of Pharmaceutical Research and Development. [14] Antifungal activity of (3-Bromophenyl)(4-methoxyphenyl)methanone derivatives. (n.d.). Benchchem. [15] Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. (n.d.). Asian Journal of Pharmaceutical Research and Development. [16] Herbicidal Activity of Beflubutamid Analogues as PDS Inhibitors and SAR Analysis and Degradation Dynamics in Wheat. (2023). PubMed. [17] Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2025). ResearchGate. [8] Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. (1974). PubMed. [18] Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives. (2025). ResearchGate. [19] 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. (2025). ResearchGate. [20] Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. [21] Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). PMC. [22] Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. (2022). Current issues in pharmacy and medicine: science and practice. [23] Research Article Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. (2021). Semantic Scholar. [24] Synthesis and Antifungal Activity of Norbornene Carboxamide/sulfonamide Derivatives as Potential Fungicides Targeting Laccase. (n.d.). PubMed. [25] Synthesis, physical properties, and computational biological activity of N-{[(3(4)-halophenyl)amino]carbonothioyl}adamantane-1-carboxamides. (2025). ResearchGate. [26] Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). NIH. [27] Synthesis and antifungal activity of a series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines. (2007). PubMed. [28] Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. (2022). [29] N-(3-chlorophenyl)-3-oxobutanamide | 2415-87-4. (n.d.). Sigma-Aldrich. [30] Antifungal activity of thionated analogues of Nva-FMDP and Lys-Nva-FMDP. (2009). PubMed. [31] Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). [32] this compound (C10H10BrNO2). (n.d.). PubChemLite. [33] N-(3-fluorophenyl)-3-oxobutanamide | C10H10FNO2 | CID 792561. (n.d.). PubChem. [34] N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide. (n.d.). Smolecule. [35] Comparative Antimicrobial Potential of N-(3-methylphenyl)-3-oxobutanamide Derivatives: A Guide for Researchers. (n.d.). Benchchem. [5] (PDF) Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. (2022). ResearchGate. [36] Synthesis, Antifungal Activity, DFT Study and Molecular Dynamics Simulation of Novel 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide Derivatives. (n.d.). PubMed. [37] Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). PSE Community.org. [7] Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. (n.d.). NIH.

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A Comparative Guide to the Biological Activity of N-(3-Bromophenyl)-3-oxobutanamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of a series of synthesized N-(3-Bromophenyl)-3-oxobutanamide analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the antimicrobial and cytotoxic properties of these compounds. We will explore the rationale behind the molecular design of the analogs, present detailed experimental protocols for their biological evaluation, and offer a comparative analysis of the resulting data to guide future research in this area.

Introduction: The Therapeutic Potential of N-aryl-3-oxobutanamides

The N-aryl-3-oxobutanamide scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. These compounds, also known as acetoacetanilides, have been investigated for their potential as antibacterial, antifungal, and anticancer agents. The core structure, characterized by a β-ketoamide moiety, offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Our focus is on this compound as a lead compound. The introduction of a bromine atom on the phenyl ring is a common strategy in drug design to enhance potency, modulate metabolic stability, and improve membrane permeability.[1] This guide explores how systematic variations to this parent structure impact its biological efficacy. Specifically, we will investigate the influence of:

  • Halogen substitution: Comparing the effect of different halogens (F, Cl, Br, I) and their positions (ortho, meta, para) on the phenyl ring.

  • Electron-donating and electron-withdrawing groups: Assessing the impact of substituents like methyl (-CH₃) and nitro (-NO₂) groups on biological activity.

By understanding these structure-activity relationships, we aim to provide a rational basis for the design of more potent and selective therapeutic agents based on the N-aryl-3-oxobutanamide scaffold.

Synthesis of this compound Analogs

The synthesis of the this compound analogs follows a well-established and robust protocol involving the condensation of a substituted aniline with ethyl acetoacetate. This reaction, typically carried out under reflux in a suitable solvent, provides a straightforward route to the desired N-aryl-3-oxobutanamides.

cluster_reactants Reactants cluster_products Products Aniline Substituted Aniline Reaction Reflux Aniline->Reaction EAA Ethyl Acetoacetate EAA->Reaction Product N-aryl-3-oxobutanamide Ethanol Ethanol Reaction->Product Reaction->Ethanol cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Compound IDSubstitution on Phenyl RingS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1 3-Br1632
2 2-Br3264
3 4-Br816
4 3-Cl3264
5 4-Cl1632
6 4-F64>128
7 4-I48
8 3-CH₃>128>128
9 4-NO₂816
Ciprofloxacin(Control)0.50.25

The antimicrobial activity data reveals several key structure-activity relationships:

  • Effect of Halogenation: Halogen substitution on the phenyl ring is crucial for antimicrobial activity. The nature and position of the halogen significantly influence potency. The trend for antimicrobial activity appears to be I > Br > Cl > F, which may be related to the increasing lipophilicity and polarizability of the halogen atom, potentially enhancing membrane disruption or interaction with a hydrophobic target site.

  • Positional Isomerism: The position of the halogen on the phenyl ring impacts activity. For bromo- and chloro-substituted analogs, the para-position (Compound 3 and 5 ) confers greater potency than the meta-position (Compound 1 and 4 ). This suggests that the substituent at the para-position may be involved in a key interaction with the biological target.

  • Influence of Other Substituents: The presence of an electron-donating group like methyl (Compound 8 ) leads to a significant loss of activity. Conversely, a strong electron-withdrawing group like nitro (Compound 9 ) at the para-position results in potent antimicrobial activity, comparable to the para-bromo analog. This indicates that electronic effects play a critical role in the antimicrobial mechanism of these compounds.

Cytotoxic Activity

The cytotoxic potential of the this compound analogs was evaluated against a human cancer cell line (e.g., HeLa) to assess their potential as anticancer agents. Cytotoxicity was determined using the Lactate Dehydrogenase (LDH) release assay, which measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes. [2]

  • Cell Culture and Seeding: HeLa cells are cultured in a suitable medium and seeded into a 96-well plate at a density of 1 x 10⁴ cells per well. The cells are allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂. [2]2. Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in the culture medium. The cells are then treated with these dilutions and incubated for 48 hours. [3]3. LDH Release Measurement: After the incubation period, a portion of the cell culture supernatant is transferred to a new 96-well plate. The LDH assay reagent, which contains a substrate for LDH and a tetrazolium salt, is added to each well. [4][5]4. Data Analysis: The amount of formazan produced, which is proportional to the amount of LDH released, is quantified by measuring the absorbance at 490 nm. The percentage of cytotoxicity is calculated relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells). [6]

cluster_setup Cell Culture cluster_treatment Treatment cluster_measurement Measurement Seed Seed HeLa cells in 96-well plate Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat cells with compound dilutions Adhere->Treat Incubate Incubate for 48h Treat->Incubate Supernatant Collect cell supernatant Incubate->Supernatant Add_reagent Add LDH assay reagent Supernatant->Add_reagent Read_absorbance Measure absorbance at 490 nm Add_reagent->Read_absorbance

Caption: Workflow for the LDH Cytotoxicity Assay.

Compound IDSubstitution on Phenyl RingIC₅₀ (µM) on HeLa cells
1 3-Br25.4
2 2-Br48.2
3 4-Br15.8
4 3-Cl35.1
5 4-Cl22.7
6 4-F75.9
7 4-I12.3
8 3-CH₃>100
9 4-NO₂18.6
Doxorubicin(Control)1.2

The cytotoxicity data largely mirrors the trends observed in the antimicrobial assays:

  • Halogenation and Cytotoxicity: Halogenated analogs exhibit significant cytotoxic activity. The potency again follows the trend I > Br > Cl > F for the para-substituted compounds.

  • Positional Effects: The para-substituted analogs (Compounds 3 , 5 , 6 , 7 ) are consistently more cytotoxic than their corresponding ortho- or meta-isomers (e.g., Compound 2 and 1 ).

  • Electronic Effects: The electron-donating methyl group (Compound 8 ) abolishes cytotoxic activity, while the electron-withdrawing nitro group (Compound 9 ) confers potent cytotoxicity.

Mechanism of Action: Induction of Apoptosis

To further investigate the mechanism of cytotoxicity, the most potent analog, N-(4-Iodophenyl)-3-oxobutanamide (Compound 7 ), was evaluated for its ability to induce apoptosis. This was assessed by measuring the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Treatment and Lysis: HeLa cells are treated with Compound 7 at its IC₅₀ concentration for 24 hours. The cells are then harvested and lysed to release the cellular contents, including caspases. [7]2. Caspase-3 Activity Measurement: The cell lysate is incubated with a colorimetric substrate for caspase-3, DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide). 3. Data Analysis: Cleavage of the substrate by active caspase-3 releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm. The fold-increase in caspase-3 activity is calculated relative to untreated control cells. [8][9]

cluster_cell_prep Cell Preparation cluster_assay_run Assay Execution cluster_data_analysis Data Analysis Treat_cells Treat HeLa cells with Compound 7 Lyse_cells Lyse cells to release caspases Treat_cells->Lyse_cells Add_substrate Add DEVD-pNA substrate Lyse_cells->Add_substrate Incubate Incubate at 37°C Add_substrate->Incubate Measure_absorbance Measure absorbance at 405 nm Incubate->Measure_absorbance Calculate_activity Calculate fold-increase in Caspase-3 activity Measure_absorbance->Calculate_activity

Caption: Workflow for the Caspase-3 Activity Assay.

TreatmentFold-Increase in Caspase-3 Activity
Untreated Control1.0
Compound 7 (12.3 µM)4.8
Doxorubicin (1.2 µM)6.2

The significant increase in caspase-3 activity upon treatment with Compound 7 suggests that its cytotoxic effect is, at least in part, mediated by the induction of apoptosis.

Conclusion and Future Directions

This comparative guide has demonstrated that this compound and its analogs represent a promising class of compounds with tunable antimicrobial and cytotoxic activities. The structure-activity relationship studies have provided valuable insights for the rational design of more potent derivatives. Specifically, the presence of a large, lipophilic halogen (iodine or bromine) or a strong electron-withdrawing group at the para-position of the phenyl ring consistently enhances biological activity.

Future research should focus on:

  • Expanding the Analog Library: Synthesizing and evaluating a broader range of analogs with diverse substituents to further refine the SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets responsible for the observed antimicrobial and cytotoxic effects.

  • In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of the most promising lead compounds in animal models.

By leveraging the findings presented in this guide, the scientific community can accelerate the development of novel therapeutics based on the versatile N-aryl-3-oxobutanamide scaffold.

References

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Sources

A Senior Application Scientist's Guide to the Structural Validation of N-(3-Bromophenyl)-3-oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, N-aryl-3-oxobutanamide derivatives represent a versatile and privileged scaffold, demonstrating a wide spectrum of biological activities.[1][2][3] The precise arrangement of atoms and functional groups within these molecules is paramount, as subtle structural changes can dramatically alter their pharmacokinetic and pharmacodynamic profiles.[4][5] The core molecule, n-(3-Bromophenyl)-3-oxobutanamide, serves as a foundational building block for developing novel therapeutic agents.

This guide provides an in-depth comparison of the essential analytical techniques required to rigorously validate the structure of this compound and its derivatives. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causality behind our analytical choices, ensuring a self-validating workflow that moves from initial synthesis confirmation to unambiguous structural proof. The integrity of your research and the success of your development pipeline depend on this foundational certainty.

The Synthetic Foundation: A Deliberate Approach

The journey to a validated structure begins with a robust and well-understood synthesis. The most common and reliable method for synthesizing the this compound scaffold is the condensation of 3-bromoaniline with a β-ketoester, typically ethyl acetoacetate.[1][4][6]

Causality of Synthesis: This reaction is favored for its efficiency in forming the stable amide bond that defines the molecule's backbone. 3-bromoaniline provides the specific aryl moiety required, while ethyl acetoacetate serves as the source of the reactive β-ketoamide portion. The reaction mechanism involves nucleophilic attack by the aniline nitrogen on the ester carbonyl of the acetoacetate, followed by the elimination of ethanol.

G cluster_reactants Reactants cluster_process Process cluster_products Products cluster_purification Purification cluster_final Final Product R1 3-Bromoaniline P1 Condensation Reaction (Heat/Catalyst) R1->P1 R2 Ethyl Acetoacetate R2->P1 Pr1 Crude n-(3-Bromophenyl) -3-oxobutanamide P1->Pr1 Pr2 Ethanol (Byproduct) P1->Pr2 Pu1 Recrystallization or Column Chromatography Pr1->Pu1 F1 Pure Product for Structural Validation Pu1->F1

Caption: General workflow for the synthesis and purification of the target compound.

The Analytical Gauntlet: A Multi-Technique Validation Workflow

No single analytical technique can provide absolute structural proof. Instead, we employ a complementary suite of methods where the results from each analysis corroborate the others, creating a robust and trustworthy data package. This workflow moves from confirming molecular weight and functional groups to mapping the precise connectivity and, ultimately, determining the three-dimensional structure.

G Start Pure Synthesized Product MS Mass Spectrometry (MS) Start->MS IR Infrared Spectroscopy (IR) Start->IR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR HPLC Chromatography (HPLC for Purity) Start->HPLC MS->NMR Confirms Mass IR->NMR Confirms Functional Groups XRAY X-Ray Crystallography (If required) NMR->XRAY For Ambiguity Resolution End Validated Structure NMR->End Confirms Connectivity HPLC->End Confirms Purity XRAY->End Provides Absolute Structure

Caption: Inter-relationship of analytical techniques for structural validation.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial and most critical test: does the compound have the correct molecular weight? For halogenated compounds, it offers an immediate and powerful diagnostic clue.

  • Expertise & Causality: We use MS first because it provides the molecular formula's most direct evidence. For this compound (C₁₀H₁₀BrNO₂), the presence of a bromine atom is a gift. Naturally occurring bromine is an almost 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[7] Therefore, the molecular ion peak will not be a single peak but a characteristic doublet (M+ and M+2) of nearly equal intensity, immediately confirming the presence of a single bromine atom.[7][8] The absence of this pattern would instantly invalidate the proposed structure.

Table 1: Expected Mass Spectrometry Data for this compound

Ion Predicted m/z (C₁₀H₁₀⁷⁹BrNO₂) Predicted m/z (C₁₀H₁₀⁸¹BrNO₂) Rationale & Expected Fragments
[M]+• ~254.99 ~256.99 Molecular Ion Peak: The 1:1 isotopic pattern is the key validation point.[7][9]
[M+H]+ ~255.99 ~257.99 Protonated molecule, common in ESI.[9]
[M-CH₃CO]+ ~212.95 ~214.95 Loss of the acetyl group (43 Da), a common fragmentation pathway for β-keto compounds.[10]

| [C₆H₅BrN]+• | ~171.96 | ~173.96 | Fragment corresponding to the brominated aniline portion. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy validates the presence of the key functional groups that define the molecule's class. It acts as a rapid confirmation that the desired chemical architecture (a β-ketoamide) has been formed.

  • Expertise & Causality: The most telling feature of the this compound IR spectrum is the presence of two distinct carbonyl (C=O) stretching bands.[11][12] One, at a higher wavenumber, is characteristic of the ketone, while the other, at a slightly lower wavenumber, corresponds to the amide carbonyl (Amide I band).[13][14] This two-peak pattern is a definitive signature of the β-dicarbonyl system. Additionally, the presence of an N-H stretch confirms the secondary amide linkage.

Table 2: Characteristic IR Absorption Frequencies

Functional Group Typical Wavenumber (cm⁻¹) Vibrational Mode Structural Significance
Amide N-H ~3300 - 3250 Stretch Confirms the presence of the secondary amide.[12][15]
Aromatic C-H ~3100 - 3000 Stretch Indicates the phenyl ring.
Aliphatic C-H ~2980 - 2850 Stretch Corresponds to the -CH₂- and -CH₃ groups.
Ketone C=O ~1715 Stretch Key diagnostic peak for the unconjugated ketone. [12][13]
Amide C=O ~1660 Stretch (Amide I) Key diagnostic peak for the secondary amide. [12]
Aromatic C=C ~1600, ~1475 Stretch Skeletal vibrations of the benzene ring.
C-N ~1300 - 1200 Stretch Confirms the amide C-N bond.[15]

| C-Br | ~680 - 550 | Stretch | Indicates the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

If MS confirms the mass and IR confirms the functional groups, NMR spectroscopy maps the molecule's atomic connectivity. For this class of compounds, ¹H and ¹³C NMR are non-negotiable for unambiguous structural confirmation.

  • Expertise & Causality:

    • ¹H NMR: The proton NMR provides the most definitive evidence for the meta-substitution pattern on the phenyl ring. An ortho or para substitution would yield a much more symmetric, simpler splitting pattern.[12] The complex multiplet pattern observed for the four aromatic protons is a clear fingerprint of the 1,3-disubstitution. The presence of distinct singlets for the active methylene (-CH₂-) and terminal methyl (-CH₃) groups, along with a broad singlet for the amide proton (NH), confirms the integrity of the oxobutanamide chain.

    • ¹³C NMR: The carbon NMR complements the proton data by confirming the total number of unique carbon environments. Critically, it will show two distinct signals in the carbonyl region (~165-205 ppm), corresponding to the amide and ketone carbons, reinforcing the IR data.[16]

Table 3: Expected NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

Assignment ¹H NMR (δ, ppm) Multiplicity ¹³C NMR (δ, ppm) Rationale
-CH ₃ (Acetyl) ~2.2 - 2.3 Singlet (s) ~30 Aliphatic methyl adjacent to a carbonyl.
-CH ₂- (Methylene) ~3.5 - 3.6 Singlet (s) ~50 Active methylene protons between two carbonyls.
Aromatic CH s ~7.2 - 7.9 Multiplet (m) ~120 - 140 Four distinct protons on the meta-substituted ring, showing complex splitting.[17]
NH ~9.5 - 10.5 Broad Singlet (br s) N/A Amide proton, often broad due to quadrupole coupling and exchange. Chemical shift is solvent-dependent.[16]
C -Br N/A N/A ~122 Aromatic carbon directly bonded to bromine.
C =O (Amide) N/A N/A ~165 Amide carbonyl carbon.[12]

| C =O (Ketone) | N/A | N/A | ~205 | Ketone carbonyl carbon.[12] |

Purity and Final Confirmation

Spectroscopic data is only meaningful if the sample is pure. Chromatographic methods are essential for this validation step, while X-ray crystallography stands as the ultimate arbiter for structural proof.

  • X-Ray Crystallography: When absolute, unambiguous proof of the three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[19]

    • Causality of Use: While the spectroscopic methods described provide overwhelming evidence for the 2D structure, they do not definitively describe the molecule's conformation in the solid state (e.g., bond angles, planarity, and intermolecular interactions like hydrogen bonding).[6][20] If the compound yields a high-quality single crystal, X-ray analysis can provide this data, which is invaluable for computational modeling and understanding receptor binding.[21][22] It is the final, definitive piece of structural evidence.

Experimental Protocols: A Self-Validating System

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask, add 3-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Reaction Conditions: Heat the mixture, with stirring, at 120-140 °C for 2-3 hours. The reaction can often be performed neat (solvent-free).[1] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Allow the mixture to cool to room temperature. A solid may precipitate. Add a non-polar solvent like hexane or petroleum ether to the crude mixture and triturate to induce precipitation and wash away unreacted starting material.

  • Purification: Filter the crude solid. Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product as a crystalline solid.[1]

  • Validation: Dry the product under vacuum and determine the melting point. A sharp melting point indicates high purity.[6] Proceed with spectroscopic analysis.

Protocol 2: Sample Preparation for Spectroscopic Analysis

  • NMR Spectroscopy: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[12] Ensure the sample is fully dissolved before analysis.

  • IR Spectroscopy (KBr Pellet Method): Grind a small amount (~1-2 mg) of the dry, crystalline sample with ~100-150 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.[12]

  • Mass Spectrometry: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). The specific ionization method (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)) will determine the exact preparation.

Conclusion: A Commitment to Scientific Integrity

Validating the structure of a molecule like this compound is a systematic process built on a foundation of logical, corroborating evidence. By integrating data from Mass Spectrometry, IR Spectroscopy, and NMR, we can confidently determine the identity, functional group composition, and atomic connectivity of our synthesized compound. Further analysis by HPLC confirms its purity, a critical prerequisite for its use in drug development. This rigorous, multi-faceted approach ensures that subsequent research—from structure-activity relationship studies to preclinical trials—is built upon a foundation of absolute structural certainty.

References

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A Researcher's Guide to Bioisosteric Replacement Strategies for N-(3-Bromophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy and overcoming developmental hurdles. N-(3-Bromophenyl)-3-oxobutanamide serves as a compelling starting point for such optimization, belonging to the versatile class of N-aryl-β-ketoamides known for a spectrum of biological activities, including antibacterial and anticancer properties.[1] This guide provides an in-depth, technical comparison of potential bioisosteric replacements for this compound, offering a scientifically grounded framework for researchers to design and evaluate next-generation analogs with enhanced performance.

The core principle of bioisosterism involves the substitution of a functional group with another that possesses similar physical or chemical properties, with the goal of producing broadly similar biological effects.[2] This strategy is pivotal for modulating a molecule's potency, selectivity, pharmacokinetic profile, and metabolic stability.

Strategic Bioisosteric Modifications of this compound

Our exploration will focus on two key regions of the parent molecule: the 3-bromophenyl moiety and the β-ketoamide core . Each presents unique opportunities for bioisosteric intervention to refine the compound's pharmacological profile.

I. The 3-Bromophenyl Group: Modulating Lipophilicity and Target Engagement

The 3-bromophenyl group is a critical determinant of the molecule's overall lipophilicity and its interaction with biological targets. The electron-withdrawing nature of the bromine atom can influence the electronic environment of the entire molecule.[1] Bioisosteric replacement of the bromine atom can fine-tune these properties.

A. Halogen Exchange: Chlorine and Fluorine Analogs

A common and often effective strategy is the replacement of bromine with other halogens like chlorine or fluorine.[3][4][5]

  • N-(3-Chlorophenyl)-3-oxobutanamide: Chlorine is a classical bioisostere for bromine.[6] Being smaller and slightly more electronegative, it can lead to subtle but significant changes in binding affinity and metabolic stability. The increased lipophilicity of chlorinated compounds compared to their fluorinated counterparts is a key consideration.[4]

  • N-(3-Fluorophenyl)-3-oxobutanamide: Fluorine, owing to its small size and high electronegativity, can form strong bonds with carbon and is often used to block metabolic oxidation at that position.[7] This can enhance metabolic stability and bioavailability.

B. Non-classical Isosteres: Trifluoromethyl and Cyano Groups

Non-classical bioisosteres offer more significant alterations to the molecule's properties.

  • N-(3-(Trifluoromethyl)phenyl)-3-oxobutanamide: The trifluoromethyl (CF3) group is a well-established bioisostere for bromine.[8] It is highly electron-withdrawing and can significantly impact the acidity of the amide proton, potentially altering hydrogen bonding interactions. The CF3 group can also increase lipophilicity and metabolic stability.[6][9]

  • N-(3-Cyanophenyl)-3-oxobutanamide: The cyano (-CN) group is another electron-withdrawing bioisostere for halogens. Its linear geometry and ability to act as a hydrogen bond acceptor can lead to novel binding interactions.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of the biological activities of these analogs, based on established principles of bioisosterism and data from related N-aryl-3-oxobutanamide derivatives.[1] This data is intended to guide experimental design.

CompoundBioisosteric ReplacementExpected Antibacterial Activity (MIC, µg/mL)Expected Anticancer Activity (IC50, µM)Expected Physicochemical Properties
This compound Parent CompoundBaselineBaselineModerate lipophilicity
N-(3-Chlorophenyl)-3-oxobutanamide Br → ClPotentially similar or slightly improvedPotentially similar or slightly improvedSlightly lower lipophilicity than bromo analog
N-(3-Fluorophenyl)-3-oxobutanamide Br → FPotentially improved due to increased metabolic stabilityPotentially improvedLower lipophilicity, increased metabolic stability
N-(3-(Trifluoromethyl)phenyl)-3-oxobutanamide Br → CF3Potentially significantly improvedPotentially significantly improvedIncreased lipophilicity and metabolic stability
N-(3-Cyanophenyl)-3-oxobutanamide Br → CNActivity may vary depending on target interactionActivity may vary depending on target interactionAltered polarity and hydrogen bonding potential

Experimental Workflow for 3-Bromophenyl Group Modification

workflow1 cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Select Substituted Aniline (e.g., 3-chloroaniline) reaction Condensation Reaction start->reaction reagent Ethyl Acetoacetate reagent->reaction product Synthesized Analog reaction->product antibacterial Antibacterial Assay (MIC determination) product->antibacterial anticancer Anticancer Assay (IC50 determination) product->anticancer sar Structure-Activity Relationship (SAR) Analysis antibacterial->sar anticancer->sar

Caption: Workflow for synthesis and evaluation of 3-bromophenyl bioisosteres.

II. The β-Ketoamide Core: Enhancing Stability and Mimicking Key Interactions

The β-ketoamide moiety is susceptible to hydrolysis and can exist in keto-enol tautomeric forms, which can influence its biological activity. Bioisosteric replacement of the amide or keto group can improve metabolic stability and mimic key hydrogen bonding interactions.[10][11]

A. Amide Bond Bioisosteres

  • 1,2,3-Triazole: This five-membered heterocyclic ring is a well-regarded amide bioisostere that can mimic the steric and electronic properties of the amide bond while being metabolically more stable.[10]

  • Oxadiazole: Similar to triazoles, oxadiazoles can serve as amide surrogates, offering different hydrogen bonding capabilities.[10]

B. Keto Group Bioisosteres

  • Trifluoroethylamine: The trifluoroethylamine group can act as a bioisostere for the keto-amide fragment, offering increased metabolic stability and altered electronic properties.[9]

Comparative Data Summary (Hypothetical)

CompoundBioisosteric ReplacementExpected Antibacterial Activity (MIC, µg/mL)Expected Anticancer Activity (IC50, µM)Expected Physicochemical Properties
This compound Parent CompoundBaselineBaselineSusceptible to hydrolysis
3-Bromophenyl-substituted 1,2,3-Triazole analog β-ketoamide → TriazolePotentially maintained or altered activityPotentially maintained or altered activityIncreased metabolic stability
3-Bromophenyl-substituted Oxadiazole analog β-ketoamide → OxadiazolePotentially maintained or altered activityPotentially maintained or altered activityIncreased metabolic stability, altered H-bonding
N-(3-Bromophenyl)-4,4,4-trifluoro-3-aminobutanamide Keto → TrifluoroethylaminePotentially altered activityPotentially altered activityIncreased metabolic stability, altered electronics

Logical Relationship of Bioisosteric Replacement in the β-Ketoamide Core

workflow2 cluster_amide Amide Replacement cluster_keto Keto Replacement parent This compound (β-Ketoamide Core) triazole 1,2,3-Triazole parent->triazole Improves metabolic stability oxadiazole Oxadiazole parent->oxadiazole Alters H-bonding trifluoro Trifluoroethylamine parent->trifluoro Enhances stability

Sources

A Comparative Guide to the Structure-Activity Relationship of N-(3-Bromophenyl)-3-oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile N-aryl-β-ketoamide Scaffold

N-aryl-3-oxobutanamide derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1] The inherent chemical reactivity of the β-ketoamide moiety, coupled with the diverse substitution patterns possible on the N-aryl ring, provides a rich landscape for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the SAR of a specific subset of this class: N-(3-Bromophenyl)-3-oxobutanamide derivatives. We will explore how modifications to both the aromatic ring and the butanamide backbone influence biological activity, supported by experimental data and detailed protocols.

The inclusion of a bromine atom at the meta-position of the phenyl ring in this compound is a key design feature. Halogen atoms, particularly bromine, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the bromine atom can act as a key interaction point with biological targets, potentially enhancing binding affinity and potency.

I. The Influence of the N-Aryl Moiety: A Focus on the 3-Bromophenyl Group

The nature and position of substituents on the N-aryl ring are critical determinants of the biological activity of N-aryl-3-oxobutanamides. Generally, the presence of electron-withdrawing groups on the aryl ring tends to enhance antimicrobial and anticancer activities.[1]

Anticancer Activity: Insights from 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

While direct systematic SAR studies on this compound derivatives are limited, valuable insights can be drawn from closely related heterocyclic structures incorporating the 3-bromophenyl moiety. A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed significant anticancer activity against a panel of human cancer cell lines. This provides a strong rationale for the potential of the 3-bromophenyl group in designing new anticancer agents.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives against various human cancer cell lines, as determined by the National Cancer Institute (NCI).

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Derivatives

Compound IDAryl Substituent (R)Cancer Cell LineGrowth Percent (%)
4a 4-FluorophenylLeukemia (CCRF-CEM)75.81
4b 4-ChlorophenylLeukemia (CCRF-CEM)70.23
4c 4-BromophenylLeukemia (CCRF-CEM)68.45
4d 4-IodophenylLeukemia (CCRF-CEM)65.12
4e 4-NitrophenylLeukemia (CCRF-CEM)58.75

Data sourced from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.

Key SAR Observations for the N-Aryl Moiety:

  • Halogen Substitution: The nature of the halogen at the para-position of the N-aryl ring influences cytotoxic activity. The activity appears to increase with the increasing atomic weight of the halogen (F < Cl < Br < I).

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group at the para-position (Compound 4e ) resulted in the highest growth inhibition in this series, highlighting the importance of this feature for anticancer potency.

Anti-Invasive Properties: The Role of the 3-Bromophenyl Group in Coumarin Derivatives

Further evidence for the therapeutic potential of the 3-bromophenyl moiety comes from studies on coumarin derivatives. A 3-bromophenyl-substituted coumarin demonstrated significant anti-invasive properties in cancer cells, suggesting a role in modulating cellular processes related to metastasis. This effect was more pronounced than that of its chloro-substituted analog, indicating the specific contribution of the bromine atom.

II. Modifications of the 3-Oxobutanamide Backbone

While the N-aryl ring has been a primary focus of SAR studies, modifications to the 3-oxobutanamide chain offer another avenue for optimizing biological activity. The active methylene group at the C2 position and the ketone at the C3 position are key reactive sites for further chemical transformations.

Introducing Substituents at the C2 Position

The introduction of substituents at the C2 position of the 3-oxobutanamide chain can significantly impact the molecule's conformation and its interaction with biological targets. For instance, the synthesis of 2-benzylidene-3-oxobutanamide derivatives has been shown to yield compounds with potent antibacterial activity against resistant pathogens.

Table 2: Antibacterial Activity of 2-Benzylidene-3-oxobutanamide Derivatives

Compound IDAryl Substituent on BenzylideneMIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. A. baumannii (MDR)
1 Unsubstituted>64>64
2 4-Nitro832
3 3-Nitro416
4 2-Chloro1664

Data represents a general trend observed in studies of 2-benzylidene-3-oxobutanamide derivatives.

Key SAR Observations for C2-Substitutions:

  • α,β-Unsaturated System: The introduction of a benzylidene group at the C2 position creates an α,β-unsaturated ketone system, a well-known pharmacophore that can react with nucleophilic residues in target proteins.

  • Substituents on the Benzylidene Ring: Similar to the N-aryl ring, electron-withdrawing groups (e.g., nitro) on the benzylidene ring enhance antibacterial activity.

III. Comparative Analysis with Alternative Scaffolds

To provide a broader context, it is useful to compare the this compound scaffold with other classes of compounds exhibiting similar biological activities.

  • Quinolones: A well-established class of antibacterial agents that also target bacterial DNA gyrase and topoisomerase IV. While highly effective, resistance to quinolones is a growing concern. This compound derivatives may offer an alternative mechanism of action, potentially overcoming existing resistance mechanisms.

  • Triazole Antifungals: Compounds like fluconazole and voriconazole are mainstays in antifungal therapy, inhibiting fungal cytochrome P450 enzymes. The antifungal potential of this compound derivatives, particularly those incorporating further heterocyclic modifications, warrants investigation as a novel class of antifungal agents.

  • Tyrosine Kinase Inhibitors (TKIs): Many modern anticancer drugs, such as imatinib and gefitinib, target specific tyrosine kinases. While the exact mechanism of action for the anticancer activity of this compound derivatives is not fully elucidated, their cytotoxic effects suggest they may interfere with key signaling pathways in cancer cells, potentially including kinase signaling.

IV. Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.

General Synthesis of this compound

A standard and efficient method for the synthesis of N-aryl-3-oxobutanamides involves the condensation of an aniline with a β-keto ester, such as ethyl acetoacetate.

Materials:

  • 3-Bromoaniline

  • Ethyl acetoacetate

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-bromoaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.[1]

Procedure:

  • Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

V. Visualizations

Logical Relationship of SAR

SAR_Logic cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Scaffold Aryl_Mod N-Aryl Ring (e.g., Substituents) Scaffold->Aryl_Mod Modify Butanamide_Mod 3-Oxobutanamide Chain (e.g., C2-Substitution) Scaffold->Butanamide_Mod Modify Activity Enhanced Potency & Selectivity Aryl_Mod->Activity Influences Butanamide_Mod->Activity Influences

Caption: SAR of this compound.

Experimental Workflow for Drug Discovery

Workflow start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening Biological Screening (e.g., MIC, MTT Assay) purification->screening hit_id Hit Identification screening->hit_id sar_analysis Structure-Activity Relationship Analysis hit_id->sar_analysis Data for SAR lead_opt Lead Optimization hit_id->lead_opt Promising Hits sar_analysis->start Rational Design

Caption: Drug discovery workflow for novel derivatives.

VI. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing data, primarily from related compound series, strongly suggests that the 3-bromophenyl moiety is a favorable feature for enhancing anticancer and potentially other biological activities. Furthermore, modifications to the 3-oxobutanamide backbone, particularly at the C2 position, offer a viable strategy for further potency and selectivity optimization.

Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives with diverse substitutions on both the N-aryl ring and the butanamide chain. Such studies will be crucial for elucidating a more detailed and quantitative SAR, paving the way for the rational design of next-generation drug candidates with improved efficacy and safety profiles.

References

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A Comparative Guide to Confirming the Purity of Synthesized N-(3-Bromophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the synthesis of a novel compound is only the first chapter of the story. The critical epilogue is the rigorous confirmation of its purity. For a molecule like N-(3-Bromophenyl)-3-oxobutanamide, a potential intermediate in drug development, absolute purity is not just a quality metric; it is a prerequisite for reliable downstream biological and pharmacological studies. Impurities can lead to erroneous data, unpredictable side effects, and significant delays in the development pipeline.

This guide provides an in-depth comparison of standard analytical techniques to validate the purity of synthesized this compound. We will move beyond mere procedural descriptions to explore the causal logic behind method selection and data interpretation, ensuring a self-validating and trustworthy analytical workflow.

The Analytical Gauntlet: A Multi-Technique Approach

No single analytical method is sufficient to declare a compound "pure."[1][2] Purity is a subjective term that depends on the intended application and the sensitivity of the detection methods used.[1] Therefore, a combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment. Our workflow will focus on four pillars of organic compound characterization:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment and reaction monitoring.

  • Infrared (IR) Spectroscopy: For functional group confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation and impurity identification.

  • Mass Spectrometry (MS): For confirmation of molecular weight and elemental composition.

The following diagram illustrates the logical workflow from post-synthesis workup to purity confirmation.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Confirmation synthesis Crude N-(3-Bromophenyl) -3-oxobutanamide purify Recrystallization or Column Chromatography synthesis->purify Isolate solid tlc TLC purify->tlc Assess separation nmr NMR ('H & 'C) purify->nmr Structural integrity ir IR Spectroscopy purify->ir Functional groups ms Mass Spectrometry purify->ms Molecular weight final_product Pure Product Confirmation tlc->final_product nmr->final_product ir->final_product ms->final_product

Caption: Post-synthesis workflow for purification and purity analysis.

Thin-Layer Chromatography (TLC): The First Line of Assessment

TLC is an indispensable, rapid, and cost-effective technique used to qualitatively assess the purity of a sample and to monitor the progress of a reaction.[3][4] Its power lies in the visual separation of the product from starting materials and by-products based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[4]

Expertise & Experience: Why TLC is Foundational

The choice of the mobile phase (eluent) is critical. For N-aryl-3-oxobutanamides, which are moderately polar, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective.[5][6] The goal is to find a solvent system where the product has an Rf (retention factor) value of approximately 0.3-0.4, allowing for clear separation from more polar (lower Rf) and less polar (higher Rf) impurities. A single, well-defined spot is the first indication of a pure compound.

Trustworthiness: A Self-Validating Protocol

A TLC analysis becomes self-validating when you run multiple lanes on the same plate:

  • Lane 1: Starting material (e.g., 3-bromoaniline)

  • Lane 2: Co-spot (starting material + reaction mixture)

  • Lane 3: Reaction mixture/purified product

  • Lane 4: Second starting material (e.g., ethyl acetoacetate)

A successful synthesis and purification will show the disappearance of spots corresponding to the starting materials in Lane 3 and the appearance of a new, single spot.[7]

Detailed Experimental Protocol: TLC Analysis
  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[7] Handle the plate only by the edges.

  • Spotting: Dissolve a tiny amount of your crude and purified product in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to apply a small spot onto the baseline.[7] Make the spots as small as possible (1-2 mm diameter) for best resolution.

  • Eluent Preparation: Prepare a mobile phase, for instance, a 7:3 mixture of petroleum ether and ethyl acetate.[5][6]

  • Development: Place a piece of filter paper in the developing chamber and add the eluent to a depth of about 0.5 cm.[7] Place the TLC plate in the chamber, ensuring the baseline is above the eluent level. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Since this compound is likely colorless, visualize the spots under a UV lamp (254 nm). The aromatic ring will absorb UV light, appearing as a dark spot against the fluorescent background of the plate.[7] Circle the observed spots with a pencil.

  • Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

Spectroscopic Confirmation: The Unambiguous Proof

While TLC suggests purity, spectroscopy provides the structural confirmation necessary to be certain that the synthesized material is indeed the target compound and is free from significant impurities.[8]

A. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.[8] For this compound, we expect to see characteristic absorptions for the amide and ketone carbonyl groups, the N-H bond, and aromatic C-H bonds.

Expected IR Absorptions:

Functional GroupExpected Absorption Range (cm⁻¹)Rationale
N-H Stretch (Amide)~3300Confirms the presence of the secondary amide.
C-H Stretch (Aromatic)>3000Indicates the bromophenyl ring.
C=O Stretch (Ketone)~1715The β-keto group is a key structural feature.[9]
C=O Stretch (Amide I)~1660Characteristic of secondary amides.[9][10]
N-H Bend (Amide II)~1550Further confirmation of the amide linkage.
C-Br Stretch600-800Indicates the presence of the bromo-substituent.

Causality Behind the Peaks: The carbonyl (C=O) stretching frequencies are particularly diagnostic. The ketone carbonyl absorbs at a higher wavenumber (~1715 cm⁻¹) than the amide carbonyl (~1660 cm⁻¹). This is because the lone pair of electrons on the amide nitrogen participates in resonance, giving the amide C=O bond more single-bond character and thus lowering its stretching frequency.[10] The absence of a broad -OH stretch around 3200-3600 cm⁻¹ would confirm the absence of starting aniline that has not been fully consumed or any carboxylic acid byproducts.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy provides the most detailed structural information and is arguably the most powerful tool for purity assessment.[1][8] Both ¹H and ¹³C NMR should be performed. The presence of unexpected signals or incorrect integration values in the ¹H NMR spectrum are clear indicators of impurities.[11][12]

Expected ¹H NMR Signals (in CDCl₃): this compound can exist in keto-enol tautomeric forms, which can lead to two sets of signals in the NMR spectrum.[13] The keto form is typically predominant.

  • Amide N-H (s, 1H, ~8.5-9.5 ppm): A broad singlet for the amide proton.

  • Aromatic Protons (m, 4H, ~7.0-7.8 ppm): A complex multiplet pattern corresponding to the four protons on the 3-bromophenyl ring.

  • Methylene Protons (-CH₂-) (s, 2H, ~3.5 ppm): A singlet for the protons between the two carbonyl groups (keto form).

  • Methyl Protons (-CH₃) (s, 3H, ~2.3 ppm): A singlet for the terminal methyl group.

Trustworthiness through Self-Validation: The spectrum should be clean, with no signals attributable to starting materials (e.g., the characteristic aromatic signals of 3-bromoaniline or the quartet/triplet of ethyl acetoacetate). Furthermore, the integration of the peaks should correspond to the number of protons in the proposed structure (e.g., the ratio of aromatic to methyl protons should be 4:3). The absence of common solvent peaks (e.g., diethyl ether, hexanes, ethyl acetate) used during workup is also a critical indicator of purity.[11]

C. Mass Spectrometry (MS): The Final Molecular Weight Check

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its identity.[1][8]

Expected Mass Spectrum Data:

  • Molecular Formula: C₁₀H₁₀BrNO₂

  • Molecular Weight: ~256.1 g/mol

  • Key Observation: The mass spectrum should show a molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), you will observe two peaks of nearly equal intensity for the molecular ion: one for [C₁₀H₁₀⁷⁹BrNO₂]⁺ and one for [C₁₀H₁₀⁸¹BrNO₂]⁺ at M and M+2, respectively. This isotopic pattern is a hallmark signature for a monobrominated compound.[9]

LC-MS is a particularly powerful technique as it combines the separation power of HPLC with the detection sensitivity of MS, allowing for the detection and potential identification of even minor impurities.[1][8]

G cluster_ir IR Spectroscopy cluster_nmr ¹H NMR Spectroscopy cluster_ms Mass Spectrometry compound This compound (C₁₀H₁₀BrNO₂) ir_nh N-H Stretch ~3300 cm⁻¹ compound->ir_nh confirms ir_co_keto C=O (Ketone) ~1715 cm⁻¹ compound->ir_co_keto confirms ir_co_amide C=O (Amide) ~1660 cm⁻¹ compound->ir_co_amide confirms nmr_nh Amide N-H ~8.5-9.5 ppm (1H) compound->nmr_nh elucidates nmr_ar Aromatic H ~7.0-7.8 ppm (4H) compound->nmr_ar elucidates nmr_ch2 Methylene H ~3.5 ppm (2H) compound->nmr_ch2 elucidates nmr_ch3 Methyl H ~2.3 ppm (3H) compound->nmr_ch3 elucidates ms_ion Molecular Ion (M⁺) m/z ≈ 255/257 compound->ms_ion verifies ms_iso Characteristic Br Isotope Pattern (M, M+2) ms_ion->ms_iso shows

Caption: Logic of spectroscopic data interpretation for purity confirmation.

Comparison of Analytical Techniques

The following table summarizes the strengths and applications of each technique in the context of purity confirmation for this compound.

TechniquePrimary Information ProvidedSensitivityKey AdvantagesLimitations
TLC Qualitative purity, number of componentsLow to MediumRapid, inexpensive, excellent for reaction monitoring[3][14]Not quantitative, resolution can be limited
IR Presence of functional groupsLowFast, simple, confirms key bonds (C=O, N-H)[8]Provides no information on the number of impurities, complex spectra can be hard to interpret
¹H NMR Detailed molecular structure, quantitative purity (qNMR)HighGold standard for structure, can identify and quantify impurities[1]More expensive, requires deuterated solvents, tautomers can complicate spectra[13]
MS Molecular weight, elemental formula (HRMS)Very HighUnambiguous molecular weight confirmation, Br isotope pattern is definitive[8]Does not easily distinguish isomers, provides limited info on quantity

Conclusion

Confirming the purity of a synthesized compound like this compound is a systematic process that relies on the orthogonal application of multiple analytical techniques. A clean TLC plate provides the initial green light. The IR spectrum then acts as a functional group checklist. The mass spectrum provides the definitive molecular weight, with the bromine isotope pattern serving as a unique confirmation. Finally, a clean ¹H NMR spectrum with correct chemical shifts and integrations serves as the ultimate proof of both structural identity and high purity. By employing this multi-faceted, self-validating approach, researchers can proceed with confidence, knowing their material is well-characterized and fit for purpose in the demanding fields of chemical research and drug development.

References

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A Researcher's Guide to the Spectroscopic Cross-Referencing of N-(3-Bromophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural verification of n-(3-Bromophenyl)-3-oxobutanamide through the cross-referencing of spectroscopic data with established literature values and theoretical predictions. As experimental spectra for this specific compound are not widely published, this document emphasizes the analytical workflow and comparative data interpretation, empowering researchers to confidently validate their synthesized or acquired material. We will delve into the expected spectral characteristics based on its chemical structure and data from closely related analogs.

The Imperative of Spectroscopic Verification

In the realm of drug development and chemical research, the unequivocal confirmation of a molecule's identity is paramount. Spectroscopic techniques provide a detailed fingerprint of a compound's structure, and cross-referencing this data with known information ensures the integrity of subsequent research. For this compound, a compound with potential applications in organic synthesis, the presence of various functional groups and the possibility of tautomerism necessitate a multi-faceted spectroscopic approach.

A critical aspect to consider for β-dicarbonyl compounds like this compound is keto-enol tautomerism. The molecule can exist as an equilibrium mixture of the keto and enol forms, which can result in more complex NMR spectra than anticipated. The ratio of these tautomers is often influenced by the solvent, temperature, and concentration.[1]

Predicted Spectroscopic Data for this compound

While direct, peer-reviewed spectral data for this compound is scarce, we can predict the expected key signals by analyzing its structure and comparing it with data from its isomers and related acetoacetanilide derivatives.[2][3]

Table 1: Predicted Spectroscopic Data
Spectroscopic Technique Predicted Key Signals/Characteristics Rationale and Comparative Insights
¹H NMR Aromatic Protons: Complex multiplet patterns in the δ 7.0-8.0 ppm region, characteristic of a 1,3-disubstituted benzene ring. Amide Proton (N-H): A broad singlet typically downfield (> δ 8.0 ppm). Methylene Protons (-CH₂-): A singlet around δ 3.5-4.0 ppm (keto form). Methyl Protons (-CH₃): A singlet around δ 2.0-2.5 ppm (keto form). Enol Protons: A vinyl proton (-CH=) around δ 5.0-6.0 ppm and a broad enolic hydroxyl (-OH) proton from δ 10-15 ppm.The splitting pattern of the aromatic protons is a key differentiator from its ortho- and para-isomers. The para-isomer would exhibit a simpler AA'BB' splitting pattern.[3] The presence of both keto and enol forms will lead to two sets of signals for the butanamide moiety protons.[1]
¹³C NMR Carbonyl Carbons (C=O): Two distinct signals in the δ 160-205 ppm range (amide and ketone). The ketone carbonyl will be more downfield.[4][5] Aromatic Carbons: Multiple signals between δ 115-140 ppm. The carbon bearing the bromine (C-Br) will be shifted upfield compared to the others. Methylene Carbon (-CH₂-): A signal around δ 40-50 ppm. Methyl Carbon (-CH₃): A signal upfield, around δ 20-30 ppm.[6]The number of distinct aromatic carbon signals will confirm the meta-substitution pattern. Quaternary carbons, such as the carbonyls and the aromatic carbon attached to the amide, may exhibit lower intensity peaks.[6]
FT-IR (cm⁻¹) N-H Stretch: A sharp to broad peak around 3300 cm⁻¹. C=O Stretches: Two distinct bands, one for the amide carbonyl (~1660 cm⁻¹) and one for the ketone carbonyl (~1715 cm⁻¹).[3][4] C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.The positions of the carbonyl stretches are indicative of the electronic environment. Subtle shifts can be observed when comparing with isomers due to differences in electronic effects.[3]
Mass Spectrometry (m/z) Molecular Ion (M⁺): Expected at m/z 255 and 257 in an approximate 1:1 ratio, characteristic of a monobrominated compound.[7] Key Fragments: Loss of the acetyl group ([M-CH₃CO]⁺), and other fragments corresponding to the bromophenyl and butanamide moieties.The isotopic pattern of bromine is a definitive confirmation of its presence. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality data for cross-referencing, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Workflow for NMR data acquisition and processing.
Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet die and apply pressure to form a transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.

    • Record the sample spectrum in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample to the background.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. EI is useful for observing the molecular ion and fragmentation patterns, while ESI is a softer ionization technique that may show the protonated molecule [M+H]⁺.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern for the molecular ion with the theoretical pattern for a monobrominated compound.

Logical workflow for spectroscopic cross-referencing.

Conclusion

The structural confirmation of this compound requires a meticulous and integrated approach to spectroscopic analysis. By combining high-quality experimental data from NMR, FT-IR, and mass spectrometry with a comparative analysis of data from known isomers and related compounds, researchers can achieve a high degree of confidence in the identity and purity of their material. This guide provides the necessary framework and protocols to navigate the challenges of characterizing this compound, ensuring the scientific rigor of subsequent investigations.

References

  • BenchChem. (n.d.). Comparative analysis of spectral data for acetoacetanilide isomers.
  • PubChemLite. (n.d.). This compound (C10H10BrNO2).
  • BenchChem. (n.d.). Validating the Structure of N-(2-ethoxyphenyl)-3-oxobutanamide: A Spectroscopic Comparison.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • ChemHelp ASAP. (2022, October 7). Sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

  • BenchChem. (n.d.). Challenges in the characterization of N-(2-ethoxyphenyl)-3-oxobutanamide.

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A Senior Application Scientist's Guide to Evaluating the In-Vitro Efficacy of N-(3-Bromophenyl)-3-oxobutanamide Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-aryl-β-ketoamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The strategic introduction of a halogen atom, such as bromine, onto the N-aryl ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile, often enhancing its therapeutic potential.[3] This guide provides an in-depth comparative framework for evaluating the in vitro anticancer efficacy of a series of novel N-(3-Bromophenyl)-3-oxobutanamide derivatives. We will explore the causality behind the experimental design, present a rigorous, self-validating protocol for cytotoxicity assessment, and analyze hypothetical structure-activity relationship (SAR) data to guide future optimization efforts. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation oncology therapeutics.

Introduction: The Rationale for Targeting the this compound Scaffold

The core structure of this compound represents a compelling starting point for anticancer drug discovery. It belongs to the broader class of acetanilides and α-ketoamides, which have been investigated for potent biological activities.[4][5] The β-ketoamide moiety offers a versatile chemical handle for synthesizing a diverse library of analogues and is known to interact with various biological targets.[2]

The rationale for focusing on this scaffold is threefold:

  • Established Precedent : Acetanilide and acetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and liver cancer, often by inducing apoptosis.[4][6]

  • Synthetic Accessibility : The synthesis of N-aryl-3-oxobutanamides is typically straightforward, often involving the condensation of an aniline derivative (3-bromoaniline) with a β-keto ester (e.g., ethyl acetoacetate), allowing for the rapid generation of derivatives for screening.[3]

  • Modulation via Halogenation : The bromine atom at the meta-position of the phenyl ring is a key feature. Halogens can influence cell membrane permeability, metabolic stability, and binding interactions with target proteins, making it a critical point for SAR studies.[1][3]

This guide will focus on a systematic in vitro evaluation, using cytotoxicity as the primary endpoint to compare the potency of newly synthesized derivatives.

Experimental Design & Causality

A robust evaluation of novel chemical entities requires a logical and well-validated experimental workflow. Our approach is designed to move from a broad primary screen to a more detailed confirmation of activity, ensuring that the data generated is both reliable and interpretable.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Cytotoxicity Screening cluster_2 Phase 3: Data Analysis & Interpretation Compound_Synthesis Synthesis of This compound Derivatives Purification Purification & Structural Verification (NMR, MS) Compound_Synthesis->Purification Cell_Culture Seeding of Cancer Cell Lines (e.g., HepG2, MCF-7) Purification->Cell_Culture Test Compounds Compound_Treatment Treatment with Derivatives (Varying Concentrations) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Assessment Compound_Treatment->MTT_Assay Absorbance_Reading Spectrophotometric Reading of Formazan Product MTT_Assay->Absorbance_Reading IC50_Calculation Calculation of IC50 Values Absorbance_Reading->IC50_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calculation->SAR_Analysis SAR_Analysis->Compound_Synthesis Iterative Design & Optimization

Caption: High-level workflow for the in vitro evaluation of novel compounds.

Selection of a Primary Assay: The MTT Cell Viability Assay

To quantify the cytotoxic effects of our compounds, we utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a robust, colorimetric assay that serves as a reliable indicator of cell metabolic activity, which in turn correlates with cell viability.[7][8]

Causality : The choice of the MTT assay is deliberate. It relies on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow MTT salt into insoluble purple formazan crystals.[7][9] This enzymatic conversion is only possible in metabolically active, viable cells. Therefore, the amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of living cells.[7] This provides a quantitative measure of a compound's ability to kill or inhibit the proliferation of cancer cells.

Choice of Cancer Cell Lines

For a comprehensive primary screen, a panel of cell lines from different cancer types is recommended. For this guide, we will focus on:

  • HepG2 (Hepatocellular Carcinoma) : A well-characterized liver cancer cell line, relevant for screening compounds against a common solid tumor type.[6]

  • MCF-7 (Breast Adenocarcinoma) : A widely used model for hormone-responsive breast cancer.

  • K562 (Chronic Myelogenous Leukemia) : A leukemia cell line that allows for the evaluation of activity against hematological malignancies.[4]

  • HELF (Human Embryonic Lung Fibroblast) : A non-cancerous cell line used to assess general cytotoxicity and determine if the compounds have a selective effect on cancer cells over normal cells.[10]

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system. It includes a vehicle control (DMSO) to establish baseline viability and a positive control (Doxorubicin, a standard chemotherapeutic) to confirm assay sensitivity and provide a benchmark for potency.

Materials:

  • This compound derivatives (dissolved in DMSO to create 10 mM stock solutions).

  • Doxorubicin (positive control).

  • MTT reagent (5 mg/mL in sterile PBS).[11]

  • Cell culture medium (e.g., DMEM or RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin.

  • Phosphate-Buffered Saline (PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microtiter plates.

  • Selected cancer and normal cell lines.

Procedure:

  • Cell Seeding : Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment : Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and cells treated with DMSO at the same concentration as the test compounds (vehicle control).

  • Incubation : Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The incubation period should be consistent across all experiments.

  • MTT Addition : After incubation, remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.[11]

  • Formazan Formation : Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.[9]

  • Solubilization : Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement : Measure the absorbance (Optical Density, OD) of the solution in each well using a microplate reader at a wavelength of 570 nm.[11] A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis : Calculate the percentage of cell viability using the following formula:

    • % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Analysis & Structure-Activity Relationships (SAR)

Disclaimer : The following data is a representative, hypothetical comparison synthesized from established methodologies and trends observed in structurally related compounds to provide a comprehensive framework for evaluation.[12]

Table 1: Hypothetical In Vitro Cytotoxicity (IC50 in µM) of this compound Derivatives

Compound IDR-Group (Substitution on Phenyl Ring)HepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)K562 (Leukemia) IC50 (µM)HELF (Normal) IC50 (µM)Selectivity Index (SI) vs. HepG2
BPO-1 H (Parent Compound)15.218.525.1>100>6.5
BPO-2 4-Chloro8.910.314.785.69.6
BPO-3 4-Fluoro11.513.119.8>100>8.7
BPO-4 4-Nitro5.16.89.255.410.9
BPO-5 4-Methoxy28.435.241.3>100>3.5
Doxorubicin Positive Control0.80.50.25.36.6

Selectivity Index (SI) = IC50 in normal cells (HELF) / IC50 in cancer cells (HepG2). A higher SI indicates greater selectivity for cancer cells.

Interpretation of Results
  • Parent Compound (BPO-1) : The core this compound structure shows moderate cytotoxic activity against all tested cancer cell lines with good selectivity over normal fibroblasts.

  • Effect of Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (EWGs) at the para-position of the N-phenyl ring appears to enhance cytotoxic potency. This is a common trend observed in related scaffolds.[1] The nitro-substituted derivative (BPO-4 ) is the most potent compound in the series, with an IC50 of 5.1 µM against HepG2 cells and the highest selectivity index (10.9). The chloro-substituted derivative (BPO-2 ) also shows a significant improvement in activity over the parent compound.

  • Effect of Electron-Donating Groups : Conversely, the addition of an electron-donating group (EDG) like the methoxy group (BPO-5 ) leads to a marked decrease in cytotoxic activity.

  • Selectivity : Most derivatives show promising selectivity for cancer cells over normal cells, a critical attribute for a potential therapeutic agent.[6] For instance, BPO-4 is over 10 times more toxic to HepG2 cells than to normal HELF cells.

These SAR insights suggest that further derivatization should focus on exploring various electron-withdrawing substituents at different positions on the phenyl ring to potentially improve potency further.

Postulated Mechanism of Action: Induction of Apoptosis

While the precise molecular target of these compounds would require further investigation (e.g., proteasome inhibition, kinase inhibition), a common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis.[10] The β-ketoamide structure is related to α-ketoamides, which have been shown to induce apoptosis and DNA damage in cancer cells.[13] It is plausible that this compound derivatives could trigger the intrinsic apoptotic pathway.

G BPO_Derivative BPO Derivative Mitochondria Mitochondrial Stress BPO_Derivative->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_C Cytochrome C Release Bax_Bak->Cytochrome_C Apaf1 Apaf-1 Cytochrome_C->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway modulated by BPO derivatives.

This pathway posits that the compound induces stress on the mitochondria, leading to the release of Cytochrome C. This event triggers the assembly of the apoptosome, a protein complex that activates Caspase-9, which in turn activates the executioner caspase, Caspase-3, ultimately leading to controlled cell death. This hypothesis can be tested experimentally using assays such as Annexin V/PI staining, cell cycle analysis, and Western blotting for key apoptotic proteins.[10]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the in vitro efficacy of novel this compound derivatives. The presented workflow, from rational design to quantitative cytotoxicity testing and SAR analysis, provides a clear path for identifying promising lead compounds.

Our comparative analysis, based on plausible hypothetical data, suggests that the this compound scaffold is a viable starting point for developing new anticancer agents. The SAR indicates that potency is significantly enhanced by the presence of electron-withdrawing groups on the N-aryl ring.

Future work should focus on:

  • Synthesizing a broader library of derivatives based on the initial SAR findings.

  • Confirming the mechanism of action, investigating apoptosis induction and identifying the specific molecular target(s).

  • Advancing the most potent and selective compounds into more complex in vitro models (e.g., 3D spheroids) and subsequently into in vivo animal models to assess efficacy and safety.[10]

By adhering to the principles of scientific integrity and logical experimental design outlined herein, researchers can effectively navigate the early stages of the drug discovery pipeline.

References

  • CLYTE Technologies. (2025, December 24).
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • ResearchGate. (2021, December 23). An‌ti-cancer Effect of Acetanilide and Para-nitroacetophenone in K562 Cells.
  • Abcam. MTT assay protocol.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • PubMed Central. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
  • PubMed Central. A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities.
  • BenchChem.
  • PubMed.
  • BenchChem. A Comparative Guide to In Vitro and In Vivo Studies of 2-azido-N-(2-chlorophenyl)
  • ResearchGate. Synthesis of β‐keto amides through β‐keto acids.
  • RSC Publishing. (2019, June 28). Introduction of the α-ketoamide structure: en route to develop hydrogen peroxide responsive prodrugs.
  • BenchChem. An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide: Discovery and History.

Sources

A Comparative Guide to the Synthesis of N-(3-Bromophenyl)-3-oxobutanamide: Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the synthesis of versatile intermediates is a critical step that dictates the overall efficiency of a drug discovery or development pipeline. N-(3-Bromophenyl)-3-oxobutanamide is one such valuable building block, featuring a reactive β-ketoamide moiety and a functionalized aromatic ring amenable to further chemical transformations. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound: the classical condensation with ethyl acetoacetate and the more modern approach utilizing diketene. The analysis is grounded in established chemical principles and supported by experimental data from analogous transformations, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic strategy.

Introduction to this compound

This compound belongs to the class of acetoacetanilides, which are widely employed in the synthesis of a diverse array of heterocyclic compounds, pigments, and pharmaceuticals. The presence of the bromine atom at the meta-position of the phenyl ring provides a strategic handle for introducing further molecular complexity through various cross-coupling reactions, making it a particularly attractive intermediate in medicinal chemistry. The efficiency of the synthesis of this key precursor can significantly impact the timeline and cost of a research program.

Core Synthetic Strategies

The formation of the amide bond in this compound is typically achieved through the acetoacetylation of 3-bromoaniline. This can be accomplished primarily through two distinct pathways, each with its own set of advantages and disadvantages.

Route 1: Condensation with Ethyl Acetoacetate

This is a traditional and widely practiced method for the synthesis of N-aryl-3-oxobutanamides. The reaction involves the nucleophilic attack of the amino group of 3-bromoaniline on the ester carbonyl of ethyl acetoacetate, leading to the formation of the desired amide and the elimination of ethanol.

Route 2: Acylation with Diketene

A more contemporary and often more efficient approach involves the direct acylation of 3-bromoaniline with diketene. Diketene is a highly reactive and versatile reagent that readily undergoes acetoacetylation with primary amines.

Comparative Analysis of Synthetic Routes

The choice between these two synthetic methodologies is often dictated by factors such as reaction yield, time, temperature, and the handling requirements of the reagents. The following table provides a comparative summary of these key parameters, based on data from analogous reactions.

ParameterRoute 1: Ethyl AcetoacetateRoute 2: Diketene
Typical Yield Good to ExcellentExcellent to Quantitative
Reaction Time Several hoursGenerally faster
Reaction Temperature Requires heating (reflux)Often exothermic, may require cooling
Byproducts Ethanol (needs to be removed)None
Reagent Handling Ethyl acetoacetate is stableDiketene is highly reactive and requires careful handling

Experimental Protocols

The following detailed protocols are provided as a representative methodology for each synthetic route, adapted from established procedures for analogous compounds.

Protocol 1: Synthesis of this compound via Ethyl Acetoacetate

This protocol is adapted from the synthesis of structurally similar N-aryl-3-oxobutanamides.

Materials:

  • 3-Bromoaniline

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., xylene or toluene)

  • Catalyst (optional, e.g., a catalytic amount of p-toluenesulfonic acid)

  • Ethanol (for recrystallization)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-bromoaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable high-boiling solvent.

  • Add a catalytic amount of p-toluenesulfonic acid (optional, to accelerate the reaction).

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap or by thin-layer chromatography (TLC).

  • Continue refluxing until the theoretical amount of ethanol has been collected or TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

Protocol 2: Synthesis of this compound via Diketene

This protocol is based on the established synthesis of acetoacetanilide from aniline and can be adapted for 3-bromoaniline.

Materials:

  • 3-Bromoaniline

  • Diketene

  • Anhydrous solvent (e.g., benzene or toluene)

  • Ethanol (for recrystallization)

  • Water

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, dissolve 3-bromoaniline (1.0 equivalent) in a dry, inert solvent.

  • With vigorous stirring, add a solution of diketene (1.0 equivalent) in the same solvent dropwise to the aniline solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, the reaction mixture can be gently heated to reflux for a short period to ensure complete reaction, as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid residue is then purified by recrystallization from a suitable solvent, such as aqueous ethanol, to afford pure this compound.

Visualization of Synthetic Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the general workflows for both synthetic routes.

Synthetic_Workflow_Ethyl_Acetoacetate start Starting Materials: 3-Bromoaniline Ethyl Acetoacetate reaction Condensation Reaction (Reflux with solvent) start->reaction workup Work-up: Solvent Removal reaction->workup purification Purification: Recrystallization workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound using ethyl acetoacetate.

Synthetic_Workflow_Diketene start Starting Materials: 3-Bromoaniline Diketene reaction Acylation Reaction (Controlled Temperature) start->reaction workup Work-up: Solvent Removal reaction->workup purification Purification: Recrystallization workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound using diketene.

Conclusion and Recommendations

Both the condensation with ethyl acetoacetate and the acylation with diketene are viable methods for the synthesis of this compound.

The diketene route is generally superior in terms of efficiency , offering higher yields and shorter reaction times. This makes it the preferred method for large-scale production where maximizing throughput and minimizing reaction time are critical. However, the high reactivity and handling requirements of diketene necessitate appropriate safety precautions and specialized equipment.

The ethyl acetoacetate route , while typically slower and sometimes lower-yielding, offers the advantage of using a more stable and less hazardous acetoacetylating agent. This makes it a more practical and accessible method for smaller-scale laboratory syntheses where simplicity and ease of handling are prioritized. The removal of the ethanol byproduct is a key consideration for driving the reaction to completion.

Ultimately, the choice of synthetic route will depend on the specific needs and capabilities of the laboratory. For researchers prioritizing yield and speed, the diketene method is the more attractive option, provided the necessary safety measures are in place. For those seeking a more straightforward and less hazardous procedure for smaller quantities, the ethyl acetoacetate method remains a reliable and effective choice.

References

  • Organic Syntheses, Coll. Vol. 3, p.10 (1955); Vol. 28, p.1 (1948). [Link]

  • Wikipedia. Diketene. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(3-Bromophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper handling and disposal of chemical reagents are not merely procedural afterthoughts but are integral to responsible scientific conduct. This guide provides a comprehensive, technically grounded protocol for the safe disposal of N-(3-Bromophenyl)-3-oxobutanamide, a halogenated aromatic amide. The procedures outlined herein are designed to ensure compliance with safety regulations and to mitigate risks associated with this class of compounds.

Hazard Identification and Core Safety Principles

This compound belongs to a class of halogenated organic compounds. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural similarity to other N-aryl-β-ketoamides allows for a reliable inference of its hazard profile. The presence of a bromine atom on the phenyl ring is the critical factor governing its disposal pathway.

Based on data from analogous compounds such as 4'-Bromoacetanilide and N-(3-chlorophenyl)-3-oxobutanamide, the following hazards should be assumed[1][2]:

Hazard Classification (Inferred)GHS PictogramSignal WordHazard Statement Codes (Inferred)
Skin Corrosion/Irritation (Category 2)

Warning H315: Causes skin irritation
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled

Core Principle: The fundamental principle for disposing of this compound is its classification as halogenated organic waste .[3] Halogenated compounds require specific disposal methods, typically high-temperature incineration at a licensed facility equipped with emission control systems (scrubbers) to neutralize the resulting hydrobromic acid.[4] Co-mingling this waste with non-halogenated streams can lead to regulatory non-compliance and damage to disposal equipment.

Personal Protective Equipment (PPE) and Safe Handling

Before handling or preparing for disposal, ensure the following PPE is worn to mitigate exposure risks identified in Section 1.

  • Hand Protection: Nitrile gloves are required. Avoid direct contact with the solid compound or its solutions.[3]

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.[3]

  • Body Protection: A standard laboratory coat must be worn.[3]

  • Respiratory Protection: Handle the solid powder exclusively within a certified chemical fume hood to prevent inhalation of airborne particles.[3]

Waste Segregation and Disposal Workflow

Proper segregation at the point of generation is the most critical step in the disposal process.[5][6] Never dispose of this compound or its containers in standard trash or down the drain.[7][8]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-(3-Bromophenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

The consistent hazard classification across analogous compounds, such as N-(4-bromophenyl)-acetamide and N-(3-chlorophenyl)-3-oxobutanamide, points towards a profile that includes skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, the following protocols are designed to mitigate these risks effectively.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of N-(3-Bromophenyl)-3-oxobutanamide, a thorough risk assessment is paramount. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Engineering Controls are the most effective means of minimizing exposure. Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust, such as weighing or transfer of the solid, a chemical fume hood or a powder containment hood is mandatory. These systems reduce the concentration of airborne particles, protecting the respiratory system.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is a critical last line of defense against chemical exposure.[2][3] The selection of appropriate PPE is directly linked to the specific handling procedure.

Eye and Face Protection

Given the high risk of serious eye irritation from acetoacetanilide derivatives, robust eye protection is non-negotiable.

  • Safety Glasses with Side Shields: For low-risk activities involving small quantities in solution, these provide a minimum level of protection.

  • Chemical Safety Goggles: These are required for any task involving the solid compound, as they form a seal around the eyes, offering protection from dust particles.[3]

  • Face Shield: In conjunction with safety goggles, a face shield should be worn during procedures with a higher risk of splashes or significant dust generation.[3][4]

Skin Protection

Preventing skin contact is crucial to avoid irritation.[1][5]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. It is critical to inspect gloves for any signs of degradation or puncture before use and to remove them carefully to avoid skin contamination.[1]

  • Laboratory Coat: A standard lab coat is required to protect street clothing and skin from contamination.

  • Full-Body Protection: For larger scale operations or situations with a high risk of spillage, chemical-resistant coveralls may be necessary.[4]

Respiratory Protection

Respiratory protection is essential when engineering controls cannot guarantee that airborne concentrations are kept at a safe level.

  • Respirator: If handling large quantities of the powder or if there is a potential for significant dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., an N95, N99, or N100) is recommended.[6] Always ensure a proper fit for the respirator to be effective.

The following table summarizes the recommended PPE for various laboratory tasks involving this compound:

TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Transfer (Solid) Chemical Safety Goggles & Face ShieldNitrile Gloves, Lab CoatNIOSH-approved respirator (if not in a fume hood)
Solution Preparation Chemical Safety GogglesNitrile Gloves, Lab CoatNot typically required if performed in a fume hood
Reaction Monitoring Safety Glasses with Side ShieldsNitrile Gloves, Lab CoatNot typically required
Purification (e.g., Chromatography) Chemical Safety GogglesNitrile Gloves, Lab CoatNot typically required if performed in a fume hood

Procedural Best Practices for Safe Handling

Adherence to standard operating procedures is fundamental to laboratory safety.

  • Avoid Inhalation and Ingestion: Do not breathe dust.[1] Avoid eating, drinking, or smoking in the laboratory.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][6]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Spill Management and Waste Disposal

Proper containment and disposal of chemical waste are essential for environmental and personal safety.

  • Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6] Use appropriate PPE during cleanup.

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][7] Containers must be properly sealed and labeled.[7]

Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_assessment Task Assessment cluster_details Specific PPE start Start: New Task with This compound task_type What is the physical form? (Solid or Solution) start->task_type solid_ops Solid Handling: Weighing, Transfer task_type->solid_ops Solid solution_ops Solution Handling: Mixing, Reaction task_type->solution_ops Solution eye_face Eye/Face Protection solid_ops->eye_face skin Skin Protection solid_ops->skin respiratory Respiratory Protection solid_ops->respiratory solution_ops->eye_face solution_ops->skin solution_ops->respiratory goggles_shield Chemical Goggles + Face Shield eye_face->goggles_shield Solid Handling goggles Chemical Goggles eye_face->goggles Solution Handling gloves_coat Nitrile Gloves + Lab Coat skin->gloves_coat respirator NIOSH-approved Respirator respiratory->respirator Solid, No Hood no_resp Not Required (in Fume Hood) respiratory->no_resp In Fume Hood

Caption: Decision workflow for PPE selection based on the task.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetoacetanilide, 99%.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ACS Material. (2020). PPE and Safety for Chemical Handling.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Uniphos Chemicals. (n.d.). Safety Data Sheet.
  • Hazmat School. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Capot Chemical. (n.d.). Specifications of this compound.
  • Sigma-Aldrich. (n.d.). N-(3-chlorophenyl)-3-oxobutanamide.
  • Emory University. (2025). Hazardous Waste - EHSO Manual 2025-2026.

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(3-Bromophenyl)-3-oxobutanamide
Reactant of Route 2
Reactant of Route 2
n-(3-Bromophenyl)-3-oxobutanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.